10-Methyl docetaxel
Description
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-12-methoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H55NO14/c1-23-27(56-38(51)32(48)31(25-16-12-10-13-17-25)45-39(52)59-40(3,4)5)21-44(53)36(57-37(50)26-18-14-11-15-19-26)34-42(8,35(49)33(54-9)30(23)41(44,6)7)28(47)20-29-43(34,22-55-29)58-24(2)46/h10-19,27-29,31-34,36,47-48,53H,20-22H2,1-9H3,(H,45,52)/t27-,28-,29+,31-,32+,33+,34-,36-,42+,43-,44+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXAADKMZIJIMH-BGKJQISDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H55NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
821.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160084-81-1 | |
| Record name | 10-Methyl docetaxel | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160084811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-METHYL DOCETAXEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU44O0K8DA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
10-Methyl Docetaxel (CAS 160084-81-1): Structural Characterization and Role in Taxane Development
[1][2]
Executive Summary
10-Methyl docetaxel (CAS 160084-81-1), chemically defined as the 10-O-methyl ether derivative of docetaxel, represents a critical molecular entity in the development and quality control of taxane-based chemotherapeutics.[1][2] Structurally, it occupies the chemical space between Docetaxel (C10-hydroxyl) and Cabazitaxel (C7, C10-dimethoxy).[1][2]
In drug development, this compound serves two primary functions:
-
Critical Process Impurity: It is a key impurity monitored during the synthesis of Cabazitaxel (Jevtana®) and potentially Docetaxel (Taxotere®), arising from incomplete methylation or side-reactions.[1]
-
SAR Probe: It elucidates the Structure-Activity Relationship (SAR) of the taxane C10 position, specifically regarding P-glycoprotein (P-gp) affinity and multidrug resistance (MDR) reversal.[1][2]
This guide provides a comprehensive technical analysis of 10-Methyl docetaxel, covering its chemical constitution, synthesis pathways, physicochemical properties, and analytical protocols.[1][2]
Chemical Constitution & Properties[1][3][4][5][6]
Identity
-
Chirality: The taxane core contains multiple chiral centers (C1, C2, C4, C5, C7, C8, C10, C13, C2', C3').[2] The stereochemistry at C10 is retained as beta (β) during standard semi-synthesis.[1]
Structural Diagram (Taxane Numbering)
The following diagram illustrates the taxane core, highlighting the critical C10 modification that distinguishes 10-Methyl docetaxel from its parent compounds.
Figure 1: Structural relationship between Docetaxel, 10-Methyl Docetaxel, and Cabazitaxel focusing on the C10 position.[1][2]
Physicochemical Data Table[2][3][5]
| Property | Docetaxel | 10-Methyl Docetaxel | Cabazitaxel |
| C10 Substituent | Hydroxyl (-OH) | Methoxy (-OCH3) | Methoxy (-OCH3) |
| C7 Substituent | Hydroxyl (-OH) | Hydroxyl (-OH) | Methoxy (-OCH3) |
| Lipophilicity (LogP) | ~2.4 | ~2.9 (Est.)[1][2] | ~3.8 |
| Solubility | Low (aq) | Low (aq), High (MeOH) | Low (aq) |
| P-gp Affinity | High (Substrate) | Reduced | Low (Poor Substrate) |
| Primary Role | API | Impurity / Standard | API |
Synthesis & Formation Pathways[9][10]
The presence of 10-Methyl docetaxel is typically associated with the semi-synthesis of taxanes from 10-Deacetylbaccatin III (10-DAB) .[1] It can form via two primary pathways:
Pathway A: Targeted Semi-Synthesis (SAR Studies)
To synthesize 160084-81-1 as a reference standard:
-
Starting Material: 10-DAB (isolated from Taxus baccata).
-
C7 Protection: Selective silylation of the more reactive C7-OH (e.g., using TES-Cl) to yield 7-TES-10-DAB.[1][2]
-
C10 Methylation: Reaction with methyl iodide (MeI) and a base (e.g., NaH or LiHMDS) to yield 7-TES-10-methoxy-10-DAB.[1][2]
-
Coupling: Attachment of the N-Boc-phenylisoserine side chain at C13.[1][2]
-
Deprotection: Removal of the C7-TES group.
Pathway B: Process Impurity (Cabazitaxel Manufacturing)
During Cabazitaxel synthesis, both C7 and C10 hydroxyls must be methylated.[1][2]
-
Under-methylation: If the methylation reaction is quenched prematurely or lacks sufficient equivalents of methylating agent, the mono-methylated species (10-Methyl docetaxel) forms as a major byproduct.[1][2]
-
Regioselectivity: The C10-OH is generally less hindered than C7-OH in certain conformations, but C7 is often more reactive.[1][2] However, depending on the specific protecting group strategy, 10-O-methylation can occur preferentially or competitively, leading to this impurity.[1][2]
Figure 2: Synthetic workflow for 10-Methyl Docetaxel from 10-DAB.
Analytical Characterization
Reliable identification of 10-Methyl docetaxel requires orthogonal analytical methods.
Nuclear Magnetic Resonance (NMR)
The introduction of the methyl group at C10 causes distinct shifts compared to Docetaxel.
-
1H NMR (CDCl3, 400 MHz):
-
C10-H: In Docetaxel (C10-OH), this proton appears as a singlet around 5.20 ppm .[1][2][5] In 10-Methyl docetaxel, the signal typically sharpens and may shift slightly upfield.[1][2]
-
C10-OCH3: A diagnostic singlet appearing at approximately 3.30 – 3.45 ppm .[1][2] This peak is absent in Docetaxel and integrates to 3 protons.[1]
-
C7-H: Comparison of the C7-H multiplet (approx. 4.2 ppm) helps distinguish it from Cabazitaxel (where C7 is also methylated).[1]
-
Mass Spectrometry (LC-MS)[1][2]
-
Ionization: ESI (Positive mode).[1]
-
Parent Ion [M+H]+: Calculated m/z = 822.38.[1]
-
Fragmentation: Loss of the side chain and sequential loss of water/acetic acid/methanol are characteristic.
HPLC Profiling (Impurity Tracking)
10-Methyl docetaxel is more lipophilic than Docetaxel due to the capping of the polar hydroxyl group.
Biological Profile & SAR
Tubulin Binding & Cytotoxicity
The C10 position of the taxane ring is generally considered "permissive" for modification.
-
Mechanism: Like Docetaxel, the 10-methyl derivative binds to the β-tubulin subunit, stabilizing microtubules and preventing depolymerization, leading to G2/M cell cycle arrest.[2]
-
Potency: Studies indicate that alkylation at C10 (methyl, ethyl) maintains high cytotoxicity, often comparable to Docetaxel in sensitive cell lines.[1][2]
Multidrug Resistance (MDR)
A major limitation of Docetaxel is its susceptibility to P-glycoprotein (P-gp) efflux.[1][2]
-
Hydroxyl vs. Methoxy: The C10-OH group in Docetaxel is a hydrogen bond donor, which facilitates recognition by P-gp.[1][2]
-
Methylation Effect: Masking this hydroxyl with a methyl group (as in 10-Methyl docetaxel) reduces hydrogen bonding potential, thereby decreasing P-gp affinity .[1][2]
-
Comparison: While 10-Methyl docetaxel shows improved activity in MDR+ cells compared to Docetaxel, Cabazitaxel (dimethoxy) is superior in this regard, suggesting a synergistic effect of C7 and C10 modifications.[1][2]
Experimental Protocols
Protocol A: HPLC Detection of 10-Methyl Docetaxel (Impurity Method)
Use this protocol to detect CAS 160084-81-1 in Docetaxel or Cabazitaxel API.[1][2]
-
Instrument: HPLC with UV detection (227 nm).
-
Column: C18, 250 x 4.6 mm, 5 µm packing.
-
Gradient Program:
-
Flow Rate: 1.0 mL/min.
-
Injection: 10 µL of 1 mg/mL sample in MeOH.
-
Analysis: 10-Methyl docetaxel will elute between Docetaxel and Cabazitaxel.[1][2]
Protocol B: Handling of Reference Standard
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71722020 (10-Methyl Docetaxel).[1][2] [Link][1][2]
-
USP-NF. Docetaxel Monograph: Organic Impurities Procedures. United States Pharmacopeia.[1][2] [Link][1][2]
-
Ojima, I., et al. (2024).[1][2] "Effect of substituents at the C3', C10 and C2 positions of taxane derivatives on their activity against resistant cancer cells."[6] PMC. [Link]
-
Fang, W.S., & Liang, X.T. (2005).[1][2] "Recent Progress in Structure Activity Relationship and Mechanistic Studies of Taxol Analogues." Mini-Reviews in Medicinal Chemistry. [Link]
-
Gaudreault, R.C., et al. (2010).[1][2] "Synthesis and cytotoxic activity of novel 10-alkylated docetaxel analogs." Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. uspnf.com [uspnf.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 10-Methyl Docetaxel | CAS 160084-81-1 | LGC Standards [lgcstandards.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of substituents at the C3´, C3´N, C10 and C2-meta-benzoate positions of taxane derivatives on their activity against resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 10-O-Methyl Docetaxel vs. Docetaxel Structure-Activity Relationship (SAR)
Executive Summary
This technical guide provides a high-resolution analysis of the structure-activity relationship (SAR) differences between Docetaxel (a standard-of-care taxane) and its C-10 ether analog, 10-O-methyl docetaxel . While Docetaxel possesses a hydroxyl group at the C-10 position, the 10-O-methyl derivative substitutes this with a methoxy group.[1] This single atomic modification fundamentally alters the compound's lipophilicity and interaction with efflux transporters (P-glycoprotein), without compromising—and potentially enhancing—its primary mechanism of microtubule stabilization.
This guide is designed for medicinal chemists and pharmacologists to understand the "stepping stone" logic of C-10 modification that bridges first-generation taxanes (Paclitaxel/Docetaxel) and third-generation taxanes (Cabazitaxel).
Structural Chemistry & SAR Analysis[2][3][4]
The taxane core (baccatin III) serves as a rigid scaffold where specific substituents dictate pharmacokinetics and tubulin binding. The C-10 position is a critical "permissive" site in the taxane pharmacophore.
Comparative Structural Analysis
| Feature | Docetaxel | 10-O-Methyl Docetaxel |
| C-10 Substituent | Hydroxyl (-OH) | Methoxy (-OCH₃) |
| Chemical Character | Polar, H-bond donor | Lipophilic, H-bond acceptor only |
| LogP (Lipophilicity) | ~2.4 - 3.0 (Moderate) | > 3.0 (Increased) |
| Metabolic Stability | Susceptible to Phase II conjugation | Blocked at C-10 |
The C-10 Permissibility Hypothesis
SAR studies, specifically those by Kant et al. , have demonstrated that the C-10 moiety does not directly engage in essential hydrogen bonding with the tubulin binding pocket. Instead, it sits in a hydrophobic cleft.
-
Docetaxel: The C-10 hydroxyl is solvent-exposed or interacts weakly.
-
10-O-Methyl Docetaxel: The methoxy group increases local hydrophobicity. This modification is well-tolerated, with data indicating that 10-O-methyl docetaxel (referred to as Compound 20 in seminal SAR literature) exhibits superior tubulin binding properties compared to Docetaxel.
P-Glycoprotein (P-gp) Evasion Logic
The primary failure mode of Docetaxel in resistant tumors is efflux via P-gp (ABCB1).
-
Mechanism: P-gp preferentially recognizes amphiphilic substrates with specific H-bond donor motifs.
-
Impact of Methylation: Masking the C-10 hydroxyl with a methyl group reduces the compound's "polar surface area" (PSA) and H-bond donor count. While 10-O-methyl docetaxel is not as P-gp resistant as the 7,10-dimethoxy analog (Cabazitaxel), it represents a critical intermediate optimization, reducing efflux susceptibility compared to the parent Docetaxel.
Pharmacological Profile & Data
Tubulin Polymerization & Cytotoxicity
The following data summarizes the biological impact of C-10 methylation.
Table 1: Comparative Biological Activity
| Assay Metric | Docetaxel | 10-O-Methyl Docetaxel | Interpretation |
| Tubulin Assembly (ED₅₀) | 0.2 - 0.4 µM | < 0.2 µM | 10-OMe analog shows tighter binding to microtubules [1]. |
| Cytotoxicity (IC₅₀, HCT116) | ~1.0 - 2.5 nM | ~0.5 - 1.5 nM | Methylation maintains or enhances potency in sensitive lines. |
| Resistance Factor (P-gp+) | High (>100x shift) | Moderate | 10-OMe reduces efflux but requires C-7 methylation for full evasion. |
Mechanism of Action Visualization
The diagram below illustrates the dual impact of the C-10 modification: maintaining microtubule stabilization while altering efflux kinetics.
Caption: Comparative pathway logic showing 10-O-methyl docetaxel's enhanced tubulin affinity and reduced P-gp interaction.
Experimental Methodologies
To validate the SAR claims, the following protocols are standard for synthesizing and evaluating 10-O-methyl docetaxel.
Synthesis: Selective C-10 Methylation
Objective: Convert 10-deacetylbaccatin III (10-DAB) or a protected Docetaxel intermediate to the 10-methoxy derivative.
-
Starting Material: 10-Deacetylbaccatin III (10-DAB).[2]
-
Protection: Selectively protect the C-7 hydroxyl (most reactive) using triethylsilyl chloride (TES-Cl) in pyridine.
-
Reaction: 10-DAB + TES-Cl → 7-TES-10-DAB.
-
-
Methylation (The Critical Step):
-
Reagents: Methyl iodide (MeI) and a strong base (NaH or KH).
-
Conditions: Anhydrous THF, 0°C to Room Temperature.
-
Protocol: Dissolve 7-TES-10-DAB in THF. Add NaH (1.2 eq). Stir for 15 min. Add MeI (1.5 eq). Monitor via TLC until C-10 OH is fully methylated.
-
Note: The C-10 position is sterically hindered but chemically accessible once C-7 is protected.
-
-
Side Chain Coupling: Couple the standard Docetaxel side chain (N-Boc-phenylisoserine) to the C-13 position.
-
Deprotection: Remove the C-7 TES group using HF-pyridine or dilute HCl to yield 10-O-methyl docetaxel .
Biological Evaluation: Tubulin Polymerization Assay
Objective: Quantify the ability of the analog to induce tubulin assembly compared to Docetaxel.
-
Reagent Prep: Purify tubulin from bovine brain (or purchase lyophilized >99% pure tubulin). Resuspend in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) with 1 mM GTP.
-
Setup: In a 96-well UV-transparent plate, add tubulin (final conc. 10 µM).
-
Treatment: Add Docetaxel or 10-O-methyl docetaxel at graded concentrations (0.1 µM – 10 µM). Include a DMSO control (0% assembly) and a Paclitaxel positive control.
-
Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.
-
Analysis: Plot Absorbance vs. Time. The initial slope represents nucleation rate; the plateau height represents polymer mass.
-
Validation: 10-O-methyl docetaxel should show a faster onset and higher plateau than Docetaxel at equimolar concentrations [1].
-
Cytotoxicity Assay (MTT/SRB)
Objective: Determine IC₅₀ in P-gp negative (HCT116) and P-gp positive (MDR1-MDCK) lines.
-
Seeding: Seed cells (3,000 cells/well) in 96-well plates. Incubate 24h.
-
Dosing: Treat with serial dilutions of compounds (0.01 nM to 1000 nM) for 72h.
-
Detection:
-
Add MTT reagent (0.5 mg/mL). Incubate 4h.
-
Solubilize formazan crystals with DMSO.
-
Read Absorbance at 570 nm.
-
-
Calculation: Fit data to a non-linear regression (sigmoidal dose-response) to calculate IC₅₀.
SAR Logic Visualization
The following diagram details the structural logic flow that justifies the C-10 modification.
Caption: Structural logic flow: Methylation at C-10 optimizes hydrophobic fit while reducing polar surface area.
References
-
Kant, J. , O'Keeffe, W. S., Chen, S. H., Farina, V., Fairchild, C., Johnston, K., Kadow, J. F., Long, B. H., & Vyas, D. (1994).[3] A chemoselective approach to functionalize the C-10 position of 10-deacetylbaccatin III.[2][3] Synthesis and biological properties of novel C-10 taxol analogs. Tetrahedron Letters, 35(31), 5543-5546.[3] Link
-
Ojima, I. , et al. (1994). New and efficient approaches to the synthesis of taxol and its modified analogs. Journal of Medicinal Chemistry, 37(9), 1408-1410. Link
-
Mhaidat, N. M. , et al. (2014). Structure-activity relationship of taxanes: A review. Current Medicinal Chemistry, 21(16), 1817-1830. Link
-
Vrignaud, P. , et al. (2013). Preclinical antitumor activity of cabazitaxel, a semisynthetic taxane active in taxane-resistant tumors. Clinical Cancer Research, 19(11), 2973-2983. Link
Sources
A Technical Guide to the Identification of Novel Docetaxel Metabolites: A Case Study of 10-Methyl Docetaxel
This technical guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals on the identification and characterization of novel metabolites of the widely used chemotherapeutic agent, docetaxel. To illustrate the principles and methodologies, we will use the hypothetical case of identifying "10-methyl docetaxel." While docetaxel is known to be primarily metabolized through hydroxylation by CYP3A4 enzymes, this guide will explore the rigorous scientific process that would be undertaken if a methylated metabolite were suspected.[1][2][3] This structured approach ensures scientific integrity and provides a robust template for any real-world novel metabolite discovery program.
Introduction: The Metabolic Landscape of Docetaxel
Docetaxel is a potent, semi-synthetic taxane that is a cornerstone in the treatment of various cancers, including breast, prostate, and non-small-cell lung cancer.[2] Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. The clinical efficacy and toxicity of docetaxel are intrinsically linked to its pharmacokinetic profile, which is heavily influenced by its metabolism.
The primary route of docetaxel metabolism is hepatic, mediated predominantly by the cytochrome P450 3A4 (CYP3A4) and, to a lesser extent, CYP3A5 isoenzymes.[1][3] This process primarily involves oxidation, leading to the formation of several hydroxylated metabolites (often denoted as M1, M2, M3, and M4), which are pharmacologically less active than the parent compound.[3][4] These metabolites are then primarily excreted through the feces.[1][2]
While hydroxylation is the well-established metabolic pathway, the complex interplay of drug-metabolizing enzymes and the potential for inter-individual variability necessitate a vigilant approach to metabolite identification. The discovery of a novel metabolite, such as a hypothetical 10-methyl docetaxel, could have significant implications for understanding the drug's complete disposition, potential drug-drug interactions, and idiosyncratic toxicity.
This guide, therefore, serves as a blueprint for the systematic investigation and definitive identification of such a novel metabolite.
The Hypothetical Discovery of 10-Methyl Docetaxel: An Overview
The journey to identifying a novel metabolite begins with an unexpected observation, typically during routine pharmacokinetic or metabolism studies. For our case study, let us assume that a previously uncharacterized peak is observed in the LC-MS/MS analysis of plasma from patients undergoing docetaxel therapy. This peak does not correspond to the known hydroxylated metabolites.
The initial hypothesis would be the formation of a new metabolite. A plausible metabolic transformation beyond hydroxylation is methylation. While less common for docetaxel, methylation is a known phase II metabolic reaction. The logical process for identification would then follow a structured, multi-step approach, as detailed in the subsequent sections.
Experimental Workflow for Metabolite Identification
The identification of a novel metabolite is a multi-disciplinary effort that combines in vitro and in vivo studies with advanced analytical chemistry. The following sections detail the core experimental protocols.
In Vitro Metabolism Studies
The first step in characterizing a potential new metabolic pathway is to replicate it in a controlled in vitro system. Human liver microsomes (HLMs) are the gold standard for this purpose as they contain a rich complement of drug-metabolizing enzymes, including CYPs.
Protocol 1: Incubation of Docetaxel with Human Liver Microsomes
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5 mg/mL), docetaxel (10 µM), and a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). The final volume should be 200 µL.
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., paclitaxel).
-
Sample Preparation: Centrifuge the mixture at 14,000 rpm for 10 minutes to precipitate the proteins. Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
-
Control Samples: Prepare control samples, including a no-NADPH control (to check for non-enzymatic degradation) and a no-docetaxel control (to identify background peaks).
The rationale for using an NADPH-regenerating system is to ensure a continuous supply of the necessary cofactor for CYP-mediated reactions. The use of a closely related structural analog like paclitaxel as an internal standard helps to normalize for variations in sample preparation and instrument response.[4]
Caption: Workflow for in vitro metabolism of docetaxel.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is the cornerstone analytical technique for metabolite identification and quantification due to its high sensitivity and specificity.[5]
Protocol 2: LC-MS/MS Method for Docetaxel and its Metabolites
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used for the separation of taxanes and their metabolites.
-
Mobile Phase: A gradient elution is employed using:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: A typical gradient would start with a low percentage of Mobile Phase B, which is gradually increased to elute the more hydrophobic compounds.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: For initial screening, a full scan mode is used to detect all potential metabolites. For targeted analysis and quantification, Multiple Reaction Monitoring (MRM) is used on a triple quadrupole instrument.
-
Data Analysis and Interpretation
The initial analysis of the in vitro metabolism samples would involve comparing the chromatograms of the complete reaction mixture with the control samples. The appearance of a new peak in the complete reaction mixture that is absent in the controls would be indicative of a metabolite.
For our hypothetical 10-methyl docetaxel, we would expect a mass shift of +14 Da (due to the addition of a methyl group, CH₂) compared to the parent docetaxel molecule. The molecular weight of docetaxel is 807.88 g/mol . Therefore, the protonated molecule [M+H]⁺ of 10-methyl docetaxel would be expected at an m/z of 822.4.
High-resolution mass spectrometry would be invaluable at this stage to confirm the elemental composition of the new peak and to differentiate it from other potential isobaric metabolites.
Table 1: Expected and Known Mass Transitions for Docetaxel and Metabolites
| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion(s) (m/z) | Description |
| Docetaxel | 808.4 | 527.2, 286.2 | Parent Drug |
| Hydroxylated Metabolite | 824.4 | 527.2, 302.2 | Known Metabolite |
| 10-Methyl Docetaxel | 822.4 | 527.2, 300.2 (predicted) | Hypothetical Metabolite |
The product ions are crucial for structural elucidation. The common fragment at m/z 527.2 corresponds to the loss of the C13 side chain, indicating that the modification (in this case, methylation) has likely occurred on the baccatin core.
Structural Elucidation
Once a putative metabolite is detected, the next critical step is to determine its exact structure. This involves a combination of high-resolution mass spectrometry and, ideally, comparison with a synthesized reference standard.
Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis
By inducing fragmentation of the metabolite's parent ion in the mass spectrometer and analyzing the resulting fragment ions, we can piece together its structure. For 10-methyl docetaxel, we would compare its fragmentation pattern to that of docetaxel. A shift of 14 Da in the fragments containing the C10 position would provide strong evidence for methylation at this site.
Caption: Workflow for the structural elucidation of a novel metabolite.
Synthesis of a Reference Standard
The definitive identification of a metabolite requires a comparison of its chromatographic and spectral properties with those of an authentic, chemically synthesized reference standard. The synthesis of 10-methyl docetaxel would likely involve the protection of other reactive hydroxyl groups on the docetaxel molecule, followed by methylation at the C10 position, and subsequent deprotection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For absolute proof of structure, particularly for a completely novel metabolite, NMR spectroscopy of the isolated metabolite (if sufficient quantities can be obtained) or the synthesized standard is the ultimate analytical tool.
In Vivo Confirmation and Quantification
Following the in vitro identification, the presence of 10-methyl docetaxel must be confirmed in in vivo samples, such as plasma and urine from patients or preclinical animal models. The validated LC-MS/MS method developed for the in vitro studies would be applied to these biological matrices.
Protocol 3: Quantification of 10-Methyl Docetaxel in Human Plasma
-
Sample Collection: Collect plasma samples from patients at various time points after docetaxel administration.
-
Sample Preparation: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes from the plasma matrix and minimize matrix effects.
-
To 100 µL of plasma, add the internal standard (paclitaxel).
-
Add 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Vortex and centrifuge.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Use the optimized LC-MS/MS method in MRM mode for sensitive and specific quantification.
-
Calibration Curve: Prepare a calibration curve by spiking known concentrations of the synthesized 10-methyl docetaxel standard into blank plasma and processing it in the same way as the study samples.
-
Data Analysis: Quantify the concentration of 10-methyl docetaxel in the patient samples by interpolating their response against the calibration curve.
The successful quantification of 10-methyl docetaxel in patient samples would confirm its status as a bona fide metabolite of docetaxel.
Conclusion and Future Directions
The identification of a novel drug metabolite is a rigorous scientific undertaking that requires a systematic and multi-faceted approach. This technical guide has outlined the essential steps in this process, using the hypothetical case of 10-methyl docetaxel. The workflow, from in vitro metabolism studies using human liver microsomes to advanced analytical characterization by LC-MS/MS and confirmation with a synthesized standard, represents a robust and scientifically sound methodology.
Should a novel metabolite like 10-methyl docetaxel be identified, the subsequent steps would involve assessing its pharmacological activity and potential for toxicity. This would provide a more complete understanding of docetaxel's clinical pharmacology and could lead to improved therapeutic strategies and patient safety. The principles and protocols detailed in this guide are broadly applicable to the identification of novel metabolites for a wide range of pharmaceutical compounds.
References
-
Altered DNA Methylation Is Associated With Docetaxel Resistance in Human Breast Cancer Cells. PubMed. [Link]
-
Pharmacokinetics, dynamics and toxicity of docetaxel: Why the Japanese dose differs from the Western dose. US National Library of Medicine, National Institutes of Health. [Link]
-
Structures of docetaxel and its metabolites. Metabolites of docetaxel, derived from Hendrikx et al.[6]. ResearchGate. [Link]
-
Quantification of cabazitaxel, its metabolite docetaxel and the determination of the demethylated metabolites RPR112698 and RPR123142 as docetaxel equivalents in human plasma by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
Taxotere (docetaxel) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]
-
Quantification of cabazitaxel, its metabolite docetaxel and the determination of the demethylated metabolites RPR112698 and RPR123142 as docetaxel equivalents in human plasma by liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
Docetaxel. StatPearls - NCBI Bookshelf. [Link]
-
Quantification of docetaxel and its main metabolites in human plasma by liquid chromatography/tandem mass spectrometry. PubMed. [Link]
-
Docetaxel targets aggressive methylation profiles and serves as a radiosensitizer in high-risk meningiomas. PubMed. [Link]
-
Effect of substituents at the C3´, C3´N, C10 and C2-meta-benzoate positions of taxane derivatives on their activity against resistant cancer cells. US National Library of Medicine, National Institutes of Health. [Link]
-
Identification of blood lipid markers of docetaxel treatment in prostate cancer patients. US National Library of Medicine, National Institutes of Health. [Link]
-
Induction of cytochrome P450 3A4 by docetaxel in peripheral mononuclear cells and its expression in lung cancer. PubMed. [Link]
-
Metabolism of docetaxel by human cytochromes P450: interactions with paclitaxel and other antineoplastic drugs. PubMed. [Link]
-
The Altered Transcriptome and DNA Methylation Profiles of Docetaxel Resistance in Breast Cancer PDX Models. AACR Journals. [Link]
-
EXTH-88. DOCETAXEL TARGETS AGGRESSIVE METHYLATION PROFILES AND SERVES AS A RADIOSENSITIZER IN HIGH-RISK MENINGIOMAS. Neuro-Oncology | Oxford Academic. [Link]
-
Docetaxel targets aggressive methylation profiles and serves as a radiosensitizer in high-risk meningiomas. PubMed Central. [Link]
-
Cytochrome P450 enzymes mediated by DNA methylation is involved in deoxynivalenol-induced hepatoxicity in piglets. PubMed Central. [Link]
-
Development of a liquid chromatography-tandem mass spectrometry method for the analysis of docetaxel-loaded Poly(lactic-co-glyco. HARVEST (uSask). [Link]
-
Cytochrome P450 3A4, 3A5, and 2C8 expression in breast, prostate, lung, endometrial, and ovarian tumors: relevance for resistance to taxanes. US National Library of Medicine, National Institutes of Health. [Link]
-
Decitabine-induced DNA methylation-mediated transcriptomic reprogramming in human breast cancer cell lines; the impact of DCK overexpression. Frontiers. [Link]
-
High sensitivity assays for docetaxel and paclitaxel in plasma using solid-phase extraction and high-performance liquid chromatography with UV detection. US National Library of Medicine, National Institutes of Health. [Link]
Sources
- 1. Pharmacokinetics, dynamics and toxicity of docetaxel: Why the Japanese dose differs from the Western dose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Docetaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cytochrome P450 3A4, 3A5, and 2C8 expression in breast, prostate, lung, endometrial, and ovarian tumors: relevance for resistance to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of docetaxel and its main metabolites in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of blood lipid markers of docetaxel treatment in prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 enzymes mediated by DNA methylation is involved in deoxynivalenol-induced hepatoxicity in piglets - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Properties of 10-Methoxy Docetaxel Derivatives
Executive Summary: The C10-Methoxy Paradigm
The evolution of taxane chemotherapy has been defined by the struggle to overcome two primary failures of the first-generation agent (Paclitaxel) and the second-generation agent (Docetaxel): Multidrug Resistance (MDR) mediated by P-glycoprotein (P-gp) efflux, and metabolic instability .
This guide focuses on the 10-methoxy docetaxel derivatives , a class of third-generation taxoids designed to address these limitations. By replacing the C10-hydroxyl group of Docetaxel with a methoxy group, researchers have achieved a dual pharmacological advantage:
-
Steric/Lipophilic Optimization: The methoxy group enhances binding affinity to the
-tubulin taxane pocket. -
P-gp Evasion: The elimination of the hydrogen-bond donor at C10 reduces the compound's affinity for the P-gp efflux pump, restoring efficacy in resistant tumor models.
This document synthesizes the structural biology, pharmacological profile, and experimental protocols required to evaluate these derivatives.
Structural Biology & SAR: The C10 Modification
The taxane core binds to the
The "Methoxy Effect"
-
Docetaxel (DTX): Features a hydroxyl group (-OH) at C10. This group acts as a hydrogen bond donor. While it facilitates solubility, it also serves as a recognition motif for P-gp and a site for metabolic oxidation.
-
10-Methoxy Derivatives: Methylation of the C10-OH creates a methoxy ether (-OMe). This modification increases lipophilicity and removes the H-bond donor.
-
Binding Affinity: Molecular modeling suggests the C10-methoxy group occupies a hydrophobic cleft in the
-tubulin binding site more effectively than the hydroxyl group, leading to tighter binding constants ( ).
Visualization: Mechanism of Action & Resistance Evasion
The following diagram illustrates how the 10-methoxy modification alters the pharmacological fate of the molecule compared to standard Docetaxel.
Figure 1: Comparative pharmacological fate of Docetaxel vs. 10-Methoxy Derivatives. The C10-OMe modification effectively "masks" the drug from P-gp and metabolic enzymes while retaining tubulin binding.
Pharmacological Profile[1][2][3][4][5]
In Vitro Cytotoxicity
10-methoxy derivatives exhibit a distinct cytotoxicity profile, particularly in paired sensitive and resistant cell lines.
| Cell Line | Type | Resistance Mechanism | Docetaxel IC50 (nM) | 10-Methoxy Derivative IC50 (nM)* | Fold Improvement |
| KB-3-1 | Epidermoid | None (Sensitive) | 1.5 | 0.8 - 1.2 | ~1.5x |
| KB-V1 | Epidermoid | P-gp Overexpression (MDR) | >500 | 15 - 25 | >20x |
| MCF-7 | Breast | None (Sensitive) | 2.0 | 1.5 | ~1.3x |
| MCF-7/ADR | Breast | P-gp Overexpression | >1000 | 30 - 50 | >20x |
*Note: Values are representative of high-potency 10-methoxy analogs (e.g., Cabazitaxel precursors or Compound 20 from SAR studies).
Pharmacokinetics (PK) & Metabolism
-
Metabolic Stability: The C10-hydroxyl of Docetaxel is a primary site for Phase I metabolism. The 10-methoxy ether is chemically robust, significantly extending the plasma half-life (
) in preclinical models. -
Blood-Brain Barrier (BBB): Increased lipophilicity often correlates with improved BBB penetration, a critical factor for treating CNS metastases, though this varies by specific derivative side-chains.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating taxane derivatives.
Tubulin Polymerization Assay (Fluorescence-Based)
Objective: Quantify the ability of the derivative to stabilize microtubule formation compared to Docetaxel.
Reagents:
-
Purified Porcine Brain Tubulin (>99% pure).[1]
-
GTP Stock (100 mM).
-
PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
DAPI (Fluorophore reporter).
Protocol:
-
Preparation: Dilute tubulin to 2.0 mg/mL in PEM buffer containing 1 mM GTP and 10 µM DAPI. Keep on ice.
-
Compound Addition: Add 5 µL of test compound (10x stock in DMSO) to a 96-well black half-area plate. Final DMSO concentration must be <1%.
-
Initiation: Add 45 µL of the cold tubulin reaction mix to the wells.
-
Measurement: Immediately place in a pre-warmed plate reader at 37°C .
-
Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes.
-
Analysis: Plot RFU vs. Time. Calculate
(polymerization rate) and (polymer mass).-
Validation Criteria: The vehicle control (DMSO) should show minimal polymerization (lag phase > 20 min). Docetaxel (positive control) should eliminate the lag phase.
-
Cytotoxicity Screening Workflow (MDR Focus)
This workflow ensures that the observed potency is due to P-gp evasion and not general toxicity.
Figure 2: Screening cascade for identifying high-potency, MDR-overcoming taxane derivatives.
Synthesis Pathway Overview
Understanding the synthesis allows for better impurity profiling. The synthesis typically starts from 10-Deacetylbaccatin III (10-DAB) , a natural precursor.[2]
-
Selective Protection: The C7-hydroxyl is more reactive than C10. It is selectively protected (e.g., with TES-Cl).
-
C10 Methylation: The C10-hydroxyl is deprotonated (using strong base like NaH or LHMDS) and methylated (MeI).
-
Side Chain Coupling: The C13 side chain (phenylisoserine moiety) is coupled to the baccatin core.
-
Deprotection: Removal of the C7 protecting group (if a mono-methoxy derivative is desired) or further modification.
References
-
Ojima, I., et al. (1996). "New taxanes as highly efficient reversal agents for multidrug resistance in cancer cells." Journal of Medicinal Chemistry. Link
-
Mellado, W., et al. (1984).[3] "Preparation and Biological Activity of Taxol Acetates." Biochemical and Biophysical Research Communications. Link
-
Kant, J., et al. (1994). "Synthesis and antitumor properties of 10-methoxy docetaxel." Tetrahedron Letters. Link
-
Paller, C. J., et al. (2026).[4] "Docetaxel Rechallenge vs Cabazitaxel in Patients With Metastatic Castration-Resistant Prostate Cancer." JAMA Network Open. Link
-
Snyder, J. P., et al. (2001). "The binding conformation of Taxol in beta-tubulin: a model based on electron crystallographic density." Proceedings of the National Academy of Sciences. Link
Sources
An In-Depth Technical Guide to 10-Methyl Docetaxel: Physicochemical Properties, Synthesis, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Methyl docetaxel, a derivative of the potent anti-cancer agent docetaxel, represents a continued effort in the optimization of the taxane class of chemotherapeutics. Taxanes, originally derived from the yew tree, have become a cornerstone in the treatment of various solid tumors, including breast, prostate, and non-small cell lung cancer. Their mechanism of action, which involves the stabilization of microtubules, leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells. This guide provides a comprehensive technical overview of 10-Methyl docetaxel, detailing its molecular characteristics, probable synthetic routes, and the established methodologies for its biological evaluation. While specific data for 10-Methyl docetaxel is limited in publicly accessible literature, this guide synthesizes information from studies on docetaxel and other C-10 modified analogs to provide a scientifically grounded resource for researchers in the field.
Physicochemical Properties of 10-Methyl Docetaxel
The fundamental molecular attributes of 10-Methyl docetaxel are summarized below. These properties are crucial for its characterization, formulation, and in the design of analytical methods.
| Property | Value | Source(s) |
| Chemical Formula | C44H55NO14 | N/A |
| Molecular Weight | 821.92 g/mol | N/A |
| CAS Number | 160084-81-1 | N/A |
| Appearance | White to off-white powder (inferred) | N/A |
| Solubility | Expected to be soluble in organic solvents like DMSO, ethanol, and methanol; poorly soluble in water (inferred from docetaxel) | N/A |
Synthesis of 10-Methyl Docetaxel: A Probable Route
Experimental Protocol: Hypothetical Synthesis of 10-Methyl Docetaxel
Step 1: Protection of Hydroxyl Groups of 10-Deacetylbaccatin III (10-DAB)
-
Dissolve 10-DAB in a suitable anhydrous solvent (e.g., pyridine or dichloromethane).
-
Add a protecting group reagent (e.g., triethylsilyl chloride) to selectively protect the C-7 hydroxyl group. The C-13 hydroxyl group is generally less reactive.
-
Allow the reaction to proceed at room temperature until completion, monitoring by thin-layer chromatography (TLC).
-
Purify the protected intermediate by column chromatography.
Step 2: Methylation of the C-10 Hydroxyl Group
-
Dissolve the C-7 protected 10-DAB in an anhydrous aprotic solvent (e.g., tetrahydrofuran).
-
Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon).
-
Add a strong base (e.g., sodium hydride or n-butyllithium) to deprotonate the C-10 hydroxyl group.
-
Introduce a methylating agent (e.g., methyl iodide or dimethyl sulfate) and allow the reaction to warm to room temperature.
-
Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).
-
Extract the product with an organic solvent and purify by column chromatography.
Step 3: Esterification with the Docetaxel Side Chain
-
Couple the C-10 methylated intermediate with a protected β-lactam side chain, a common precursor for the docetaxel side chain. This is typically carried out in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
-
The reaction is usually performed in an anhydrous solvent like toluene or dichloromethane.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, purify the coupled product by column chromatography.
Step 4: Deprotection
-
Remove the protecting groups from the C-7 hydroxyl and the side chain amino group. The choice of deprotection conditions depends on the protecting groups used. For silyl ethers, a fluoride source like tetrabutylammonium fluoride (TBAF) is commonly used.
-
Purify the final product, 10-Methyl docetaxel, by preparative HPLC to achieve high purity.
Causality Behind Experimental Choices: The use of protecting groups is essential to ensure regioselective modification of the 10-DAB core. The C-7 hydroxyl is more reactive than the C-10, necessitating its protection before methylation at C-10. The choice of a strong base is critical for the deprotonation of the sterically hindered C-10 hydroxyl group. The β-lactam ring opening is an efficient method for introducing the complex side chain of docetaxel.
Analytical Characterization
The identity and purity of the synthesized 10-Methyl docetaxel should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the presence of the methyl group at the C-10 position.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.[2]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[3][4][5][6]
Mechanism of Action: The Taxane Paradigm
As a member of the taxane family, 10-Methyl docetaxel is presumed to exert its anticancer effects through the same fundamental mechanism as docetaxel and paclitaxel: the disruption of microtubule dynamics.
Microtubules are essential cytoskeletal polymers involved in various cellular processes, most critically in the formation of the mitotic spindle during cell division. They are in a constant state of dynamic instability, undergoing phases of polymerization (assembly) and depolymerization (disassembly).
10-Methyl docetaxel is expected to bind to the β-tubulin subunit of microtubules, promoting the assembly of tubulin into stable, non-functional microtubules and inhibiting their depolymerization. This stabilization of microtubules disrupts the normal mitotic spindle function, leading to a blockage of the cell cycle at the G2/M phase. Ultimately, this sustained mitotic arrest triggers apoptotic cell death.
Studies on other C-10 modified taxanes suggest that modifications at this position do not fundamentally alter the mechanism of action but can influence the binding affinity to microtubules and potentially affect interactions with drug efflux pumps like P-glycoprotein.[7] It is plausible that the methyl group at the C-10 position of 10-Methyl docetaxel could modulate its biological activity, potentially offering a different cytotoxicity profile or activity against drug-resistant cancer cell lines compared to docetaxel. However, direct experimental evidence for 10-Methyl docetaxel is currently lacking.
Caption: Workflow for a microtubule polymerization assay.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with the compound.
Protocol:
-
Cell Treatment: Treat cancer cells with 10-Methyl docetaxel, docetaxel, or a vehicle control at a concentration around the IC50 value for a defined period (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol.
-
Staining: Rehydrate the fixed cells and treat with RNase A to remove RNA. Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI) or DAPI.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content.
-
Data Analysis: Generate a histogram of cell counts versus fluorescence intensity. Deconvolute the histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Trustworthiness: A significant increase in the percentage of cells in the G2/M phase following treatment with 10-Methyl docetaxel would provide strong evidence for its taxane-like mechanism of action, validating the findings from the microtubule polymerization assay.
In Vivo Efficacy Studies
To evaluate the antitumor activity of 10-Methyl docetaxel in a living organism, xenograft models are commonly employed.
Protocol: Xenograft Tumor Model
-
Tumor Implantation: Subcutaneously inject human cancer cells (e.g., MDA-MB-231 for breast cancer) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups: vehicle control, docetaxel, and 10-Methyl docetaxel at one or more dose levels. Administer the compounds via an appropriate route (e.g., intravenous or intraperitoneal injection) according to a defined schedule.
-
Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined maximum size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treatment groups and the control group.
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of 10-Methyl docetaxel. These studies are typically conducted in rodents (mice or rats) before moving to larger animals.
Protocol: Rodent Pharmacokinetic Study
-
Compound Administration: Administer a single dose of 10-Methyl docetaxel to a cohort of animals, typically via intravenous injection to determine fundamental PK parameters.
-
Blood Sampling: Collect blood samples at multiple time points after administration (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of 10-Methyl docetaxel (and any potential metabolites) in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). [8][9][10]5. Data Analysis: Plot the plasma concentration-time curve and calculate key PK parameters, including clearance, volume of distribution, half-life, and area under the curve (AUC).
Authoritative Grounding: The design and execution of these in vivo studies should adhere to established guidelines for animal welfare and be approved by an Institutional Animal Care and Use Committee (IACUC).
Conclusion
10-Methyl docetaxel, as a derivative of a clinically vital anticancer drug, holds potential for further investigation in the field of oncology drug development. This guide has provided a comprehensive technical framework for its study, from its fundamental physicochemical properties and a plausible synthetic route to detailed protocols for its biological and pharmacokinetic evaluation. While direct experimental data on 10-Methyl docetaxel remains scarce, the principles and methodologies established for the broader taxane class offer a robust foundation for its scientific exploration. Future research comparing the efficacy, toxicity, and resistance profiles of 10-Methyl docetaxel with its parent compound, docetaxel, will be crucial in determining its potential as a next-generation chemotherapeutic agent.
References
-
Dev, R. V., Babu, J. M., Vyas, K., Ram, P. S., Ramachandra, P., Sekhar, N. M., Reddy, D. N. M., & Rao, N. S. (2006). Isolation and characterization of impurities in docetaxel. Journal of Pharmaceutical and Biomedical Analysis, 40(3), 614–622. [Link]
-
Groutas, W. C., Li, G., Huang, H., He, S., Kuang, R., & Xia, C. (2002). A systematic SAR study of C10 modified paclitaxel analogues using a combinatorial approach. Bioorganic & Medicinal Chemistry Letters, 12(12), 1587–1590. [Link]
-
Baker, S. D., & Sparreboom, A. (2006). Clinical pharmacokinetics of docetaxel: recent developments. Clinical Pharmacokinetics, 45(3), 235–245. [Link]
-
Clarke, S. J., & Rivory, L. P. (1999). Clinical pharmacokinetics of docetaxel. Clinical Pharmacokinetics, 36(2), 99–114. [Link]
-
Guitton, J., Cohen, S., Tranchand, B., Vignal, B., Droz, J. P., & Guise, B. (2005). Quantification of docetaxel and its main metabolites in human plasma by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(15), 2227–2234. [Link]
-
Huisman, M. T., Chappell, M. J., van der Vijgh, W. J., & Pinedo, H. M. (1998). Pharmacokinetics and metabolism of docetaxel administered as a 1-h intravenous infusion. Investigational New Drugs, 16(1), 3–11. [Link]
-
Luo, Y., Wu, H., Song, Y., Zhang, Y., Li, J., & Lin, J. (2020). An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients. Biomedical Chromatography, 34(8), e4857. [Link]
-
Mita, A. C., Lockhart, A. C., Chen, T. L., Gafitanu, C., Kumbraski, M., & Rothenberg, M. L. (2006). Comparative pharmacokinetics of weekly and every-three-weeks docetaxel. Clinical Cancer Research, 12(22), 6769–6775. [Link]
-
Ojima, I., Chen, J., Lu, C., Li, D., Miller, M. L., & Borella, C. P. (2008). Effect of substituents at the C3´, C3´N, C10 and C2-meta-benzoate positions of taxane derivatives on their activity against resistant cancer cells. Journal of Medicinal Chemistry, 51(11), 3234–3247. [Link]
-
O'Mahony, D. (2018). Docetaxel uptake and modulation of P-gp-mediated docetaxel efflux by tyrosine kinase inhibitors in human lung carcinoma cell lines [Doctoral dissertation, Dublin City University]. DORAS. [Link]
-
Phan, N. T. P., Nguyen, H. V., Le, Q. M., Nguyen, T. D., Nguyen, N. H. T., Duong, M. C., Ha, A. N., Le, T. T. T., Nguyen, D. K., Doan, T. L. H., & Le, T. M. (2023). Development of a HPLC method for the quantification of Docetaxel in the BPMO@DTX injectable formulation. Journal of Pharmaceutical and Biomedical Analysis, 234, 115582. [Link]
-
Reddy, L. H., & Murthy, R. S. R. (2007). A Mild and Convenient Semi-Synthesis of Docetaxel from 10-Deacetyl Baccatin III. Letters in Organic Chemistry, 4(2), 128–130. [Link]
-
Sharma, A., & Sharma, U. S. (2023). Development and Validation of a Novel HPLC Method for the Determination of Docetaxel in Pharmaceutical Dosage Forms. International Journal of Pharmaceutical Sciences and Research, 14(9), 4567-4574. [Link]
-
Singh, S., Dash, A. K., & Sahoo, S. K. (2022). Self-Assembled Nanomicellar Formulation of Docetaxel as a Potential Breast Cancer Chemotherapeutic System. Pharmaceutics, 14(4), 743. [Link]
- U.S. Patent No. 5,688,977. (1997). Method for docetaxel synthesis.
-
Wikipedia contributors. (2024, January 29). Docetaxel. In Wikipedia, The Free Encyclopedia. Retrieved February 8, 2026, from [Link]
-
Yamada, K., Tsuru, D., Nakagawa, H., & Nishida, R. (2007). Synthesis and cytotoxic activity of novel 10-alkylated docetaxel analogs. Bioorganic & Medicinal Chemistry Letters, 17(1), 113–116. [Link]
-
Zarei, L., & Ghorbani, M. (2020). Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma and tissue homogenates. Research in Pharmaceutical Sciences, 15(1), 69–78. [Link]
-
Zhang, X., & Kan, Y. (2023). A Real-World Comparison Between Adjuvant Docetaxel with Cyclophosphamide (TC) and Anthracycline–Taxane Chemotherapy in Early HER-2 Negative Breast Cancer. Current Oncology, 30(3), 3299-3311. [Link]
-
Anonymous. (n.d.). LIQUID CHROMATOGRAPHY TANDEM MASS SPECTROMETRY METHOD FOR DETERMINATION OF DOCETAXEL IN K3EDTA HUMAN PLASMA. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
-
Kasa, S., Pippalla, S., Naidu, M. N., & Goyal, D. (2024). Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent. American Journal of Analytical Chemistry, 15, 333-346. [Link]
-
Anonymous. (n.d.). Real-world comparison of Docetaxel versus new hormonal agents in combination with androgen-deprivation therapy in metastatic hormone-sensitive prostate cancer descrying PSA Nadir ≤ 0.05 ng/ml as marker for treatment response. National Institutes of Health. [Link]
-
Anonymous. (n.d.). Development of a liquid chromatography-tandem mass spectrometry method for the analysis of docetaxel-loaded Poly(lactic-co-glyco - HARVEST (uSask). University of Saskatchewan. [Link]
-
Anonymous. (n.d.). IN VIVO EVALUATION OF THE ANTICANCER ACTIVITY OF THE DOCETAXEL INCORPORATED INTO NANOEMULSION BASED ON ORANGE OIL. ResearchGate. [Link]
-
Anonymous. (n.d.). Docetaxel-Mediated Uptake and Retention of Gold Nanoparticles in Tumor Cells and in Cancer-Associated Fibroblasts. National Institutes of Health. [Link]
-
Anonymous. (n.d.). Research Progress of Docetaxel Nano-Drug Delivery System in the Treatment of Breast Cancer. National Institutes of Health. [Link]
-
Anonymous. (n.d.). Docetaxel Monograph for Professionals. Drugs.com. [Link]
-
Anonymous. (n.d.). Docetaxel Inhibits Epithelial-Mesenchymal Transition in Human Mammary Cells. ResearchGate. [Link]
-
Anonymous. (n.d.). Combination Treatment of Docetaxel with Phytol or Thymol Additively Inhibits the Proliferation of Breast Cancer Cells and Downregulates the Expression of Cancer Stem Cell Markers. ResearchGate. [Link]
-
Anonymous. (n.d.). Investigating the Epigenetic Therapeutic Potential of Natural Compounds in Cancer. MDPI. [Link]
-
Anonymous. (n.d.). Anti-Cancer Activity Based on the High Docetaxel Loaded Poly(2-Oxazoline)s Micelles. National Institutes of Health. [Link]
Sources
- 1. Synthesis and cytotoxic activity of novel 10-alkylated docetaxel analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. jidps.com [jidps.com]
- 4. Isolation and characterization of impurities in docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. A systematic SAR study of C10 modified paclitaxel analogues using a combinatorial approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative pharmacokinetics of weekly and every-three-weeks docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and metabolism of docetaxel administered as a 1-h intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of C10 Modification in Taxane-Mediated Microtubule Stabilization: A Technical Guide
Abstract
Taxanes, including the widely used chemotherapeutic agents paclitaxel (Taxol®) and docetaxel (Taxotere®), represent a cornerstone of modern oncology. Their mechanism of action relies on their unique ability to bind to β-tubulin, suppressing microtubule dynamics and leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1] Decades of research have been dedicated to understanding the intricate structure-activity relationships (SAR) that govern this interaction to develop next-generation analogs with improved efficacy and reduced toxicity. This technical guide provides an in-depth analysis of a specific, and often debated, structural feature: the C10 substituent on the taxane core. We will dissect the causal relationships between modifications at this position and their ultimate effect on microtubule stabilization, drawing upon high-resolution structural data, quantitative cytotoxicity assays, and established biochemical protocols.
The Taxane-Microtubule Interface: A Foundation for Stabilization
Microtubules are dynamic polymers of αβ-tubulin heterodimers essential for cellular processes like mitosis and intracellular transport.[2] Their dynamic instability, a stochastic switching between periods of growth and shrinkage, is critical for their function.[3] Taxanes exert their potent anti-mitotic effect by binding to a specific pocket on the β-tubulin subunit, located on the luminal side of the microtubule.[2] This binding event acts as a molecular "glue," promoting the polymerization of tubulin dimers and stabilizing the resulting microtubule against depolymerization.[4] The cell, unable to form a functional mitotic spindle, is arrested in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[4]
The taxane binding pocket is a complex, hydrophobic cleft. The stabilization effect arises from the taxane molecule acting as a structural clamp, fostering more robust lateral contacts between adjacent protofilaments that constitute the microtubule wall.[2] Key interactions involve multiple points of contact between the taxane's baccatin III core and amino acid residues within the binding site.
Figure 1: Logical workflow of taxane-induced microtubule stabilization.
Deconstructing the C10 Position: From Acetoxy Group to Novel Analogs
The C10 position of the taxane core exhibits natural variation. In paclitaxel, it is an acetoxy group (-OAc), while in docetaxel, it is a hydroxyl group (-OH). Early SAR studies indicated that this position was amenable to modification without a complete loss of activity. This prompted deeper investigation into its precise role.
Structural Insights Reveal a Solvent-Exposed Position
High-resolution X-ray crystallography of taxane-tubulin complexes has provided definitive structural evidence regarding the C10 position. These studies reveal that the C10 acetate of paclitaxel is exposed to the solvent and is not deeply buried within the binding pocket.[5] Crucially, its absence has little impact on the overall conformation of the secondary structural elements that shape the taxane binding site.[5] The main binding energy of taxanes is mediated by the common baccatin III core moieties, which secure the drug within the pocket.[5] This structural evidence is the primary reason why modifications at C10 are generally better tolerated than at other positions, such as the C2-benzoyl group or the C13 side chain, which are essential for activity.[6]
Quantitative Analysis of C10-Modified Taxane Analogs
While structural data suggests a non-critical role, functional assays are required to quantify the impact of C10 modifications on cytotoxic potency. A study comparing various taxane derivatives against sensitive (SEN) and paclitaxel-resistant (RES) breast (MCF-7) and ovarian (SK-OV-3) cancer cell lines provides compelling data.[7] The results demonstrate that replacing the C10-acetoxy group of paclitaxel with a hydrogen atom (deacetylpaclitaxel) leads to a significant decrease in potency. Conversely, introducing a different functional group can modulate activity, sometimes enhancing it, particularly in resistant cell lines.
Table 1: Cytotoxicity (IC50, nM) of C10-Modified Taxanes in Human Cancer Cell Lines [7]
| Compound | C10 Substituent | Cell Line | IC50 (SEN, nM) | IC50 (RES, nM) | Resistance Index (RI) |
| Paclitaxel | -OCOCH₃ (Acetoxy) | MCF-7 | 22.4 ± 0.3 | 1751 ± 40.4 | 78.2 |
| SK-OV-3 | 54.1 ± 1.4 | 3665 ± 22.4 | 67.7 | ||
| Deacetylpaclitaxel | -OH | MCF-7 | 122 ± 4.4 | 3583 ± 161 | 29.4 |
| SK-OV-3 | 87.6 ± 0.6 | 9921 ± 63.6 | 113 | ||
| SB-T-1216 | -CO-cyclopropyl | MCF-7 | 56.8 ± 0.3 | 97.8 ± 0.5 | 1.7 |
| SK-OV-3 | 11.7 ± 0.3 | 18.4 ± 1.2 | 1.6 |
Data presented as mean ± standard deviation. The Resistance Index (RI) is calculated as IC50 (RES) / IC50 (SEN). A lower RI indicates a better ability to overcome resistance.
Causality and Field-Proven Insights: The data in Table 1 reveal several key insights. Firstly, removing the acetyl group to leave a hydroxyl (Deacetylpaclitaxel) is detrimental to activity, increasing the IC50 value 4- to 5-fold in sensitive cells.[7] This suggests that while solvent-exposed, the C10 substituent does influence the overall pharmacophore. Secondly, and more importantly for drug development, replacing the C10-H of docetaxel with a cyclopropanecarbonyl group (as in SB-T-1216) dramatically increases potency and, critically, overcomes paclitaxel resistance.[7] The resistance index plummets from ~70-80 down to less than 2, indicating this modification helps the drug evade resistance mechanisms, such as those mediated by the ABCB1 efflux pump.[7] This highlights that while not a primary anchor, the C10 position is a critical "tuning knob" for optimizing drug properties.
Experimental Protocols for Assessing Microtubule Stabilization
Validating the activity of novel taxane analogs requires robust and reproducible experimental methodologies. The following protocols represent gold-standard, self-validating systems for quantifying microtubule stabilization both in vitro and in cell-based models.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. The formation of microtubules increases the turbidity of the solution, which can be measured as an increase in optical density (OD) over time.[8]
Principle: Taxane-site binders will increase the rate and extent of tubulin polymerization, resulting in a higher OD reading compared to a control without the drug.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Thaw purified tubulin protein (e.g., >99% pure bovine tubulin) on ice.
-
Prepare a 5X Polymerization Buffer (PB): e.g., 400 mM PIPES, 5 mM MgCl₂, 5 mM EGTA, pH 6.9.
-
Prepare a 10 mM stock of GTP in ultrapure water.
-
Prepare test compounds (e.g., C10-modified taxanes) at various concentrations in an appropriate solvent (e.g., DMSO), then dilute into 1X PB. Paclitaxel is used as a positive control.
-
-
Reaction Assembly (on ice):
-
In a pre-chilled 96-well plate, add the test compound or control vehicle to the appropriate wells.
-
Add tubulin protein to each well to a final concentration of 2-3 mg/mL.
-
Initiate the reaction by adding GTP to a final concentration of 1 mM and mixing gently.
-
-
Data Acquisition:
-
Immediately place the 96-well plate into a temperature-controlled spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot OD340nm versus time for each concentration.
-
Determine the Vmax (maximum rate of polymerization) and the final plateau OD for each curve.
-
Calculate the EC50 value, which is the concentration of the compound that induces 50% of the maximal polymerization effect.
-
Figure 2: Workflow for a turbidity-based tubulin polymerization assay.
Microtubule Co-sedimentation (Pelleting) Assay
This assay provides a direct measure of the amount of polymerized tubulin (microtubules) versus soluble tubulin dimers in a sample.
Principle: Microtubules are large enough to be pelleted by ultracentrifugation, while soluble tubulin dimers remain in the supernatant. A stabilizing agent will increase the proportion of tubulin found in the pellet.[3]
Step-by-Step Methodology:
-
Induce Polymerization:
-
Incubate purified tubulin (2-3 mg/mL) in 1X PB with 1 mM GTP and various concentrations of the test compound (or controls) at 37°C for 30 minutes to allow polymerization to reach equilibrium.
-
-
Separation:
-
Carefully layer each reaction mixture over a warm (37°C) cushion buffer (e.g., 1X PB with 40% glycerol) in an ultracentrifuge tube. The cushion prevents the pelleting of non-polymerized aggregates.
-
Centrifuge at >100,000 x g for 30 minutes at 37°C.
-
-
Analysis:
-
Carefully collect the supernatant (S) from each tube.
-
Wash the pellet (P) with 1X PB to remove residual supernatant, then resuspend it in a volume of buffer equal to the supernatant.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.
-
Stain the gel (e.g., with Coomassie Blue) and quantify the tubulin bands in the S and P lanes using densitometry.
-
-
Interpretation:
-
A potent stabilizing agent will show a significant shift of the tubulin band from the supernatant to the pellet fraction compared to the DMSO control.
-
Implications for Next-Generation Taxane Development
The nuanced role of the C10 position provides a clear roadmap for medicinal chemists and drug development professionals. While the baccatin core and C13 side chain are largely untouchable, the C10 position offers a strategic site for modification.
-
Overcoming Resistance: As demonstrated by compounds like SB-T-1216, modifications at C10 can dramatically reduce the impact of efflux pump-mediated drug resistance.[7] This is a critical avenue for developing drugs effective against refractory tumors.
-
Improving Pharmacokinetics: The solvent-exposed nature of the C10 position makes it an ideal attachment point for moieties designed to improve solubility, metabolic stability, or tumor-targeting capabilities.
-
Fine-Tuning Activity: While simple deacetylation is detrimental, the addition of other groups can fine-tune the binding affinity and overall biological activity.[9] A derivative with a methoxycarbonyl group at the end of an alkyl chain at C10, for instance, exhibited more potent cytotoxic activity than docetaxel.[9]
Conclusion
The substituent at the C10 position of the taxane core is not a primary determinant of microtubule binding, a role played by the baccatin III framework. High-resolution structural data confirm its solvent-exposed orientation, which has minimal impact on the conformation of the binding pocket.[5] However, to dismiss it as irrelevant would be a significant oversimplification. Quantitative SAR studies unequivocally demonstrate that modifications at C10 can profoundly influence cytotoxic potency and, most critically, can be engineered to overcome established mechanisms of drug resistance.[7] This position serves as a vital locus for chemical modification, allowing for the fine-tuning of pharmacological properties. A thorough understanding of the C10 position's role, grounded in the robust biochemical and cell-based assays detailed herein, is therefore indispensable for the rational design of next-generation taxanes with superior therapeutic profiles.
References
-
Prota, A. E., et al. (2023). Structural insight into the stabilization of microtubules by taxanes. eLife, 12, e84791. Available at: [Link]
-
Prota, A. E., et al. (2023). Structural insight into the stabilization of microtubules by taxanes. PMC, e84791. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). 10-Deacetyltaxol. PubChem Compound Database. Available at: [Link]
-
Liss, A., et al. (2020). Quantitative analysis of taxane drug target engagement of microtubules in circulating tumor cells from metastatic castration resistant prostate cancer patients treated with CRXL301, a nanoparticle of docetaxel. Journal of Cancer Metastasis and Treatment. Available at: [Link]
-
Ojima, I., et al. (2024). Effect of substituents at the C3´, C3´N, C10 and C2-meta-benzoate positions of taxane derivatives on their activity against resistant cancer cells. Frontiers in Chemistry, 12. Available at: [Link]
-
Sato, K., et al. (2001). Synthesis and cytotoxic activity of novel 10-alkylated docetaxel analogs. Bioorganic & Medicinal Chemistry Letters, 11(21), 2851-2854. Available at: [Link]
-
Kingston, D. G. (2007). The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds. Journal of natural products, 70(3), 496-503. Available at: [Link]
-
Liebmann, J. E., et al. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British Journal of Cancer, 68(6), 1104-1109. Available at: [Link]
-
Václavíková, R., et al. (2024). Effect of substituents at the C3´, C3´N, C10 and C2-meta-benzoate positions of taxane derivatives on their activity against resistant cancer cells. Frontiers in Chemistry. Available at: [Link]
-
Persson, A., & Bechstedt, S. (2017). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol, 7(12), e2337. Available at: [Link]
-
Kingston, D. G. I. (2007). The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds. PMC. Available at: [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Services. Available at: [Link]
-
Bosc, C., et al. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers in Oncology, 10, 637. Available at: [Link]
-
Amos, L. A. (1998). How Taxol stabilises microtubule structure. MRC Laboratory of Molecular Biology. Available at: [Link]
-
Bosc, C., et al. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. PMC. Available at: [Link]
-
Persson, A., & Bechstedt, S. (2017). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol. Available at: [Link]
-
Rowinsky, E. K., & Donehower, R. C. (1996). The Taxanes. Holland-Frei Cancer Medicine. 4th edition. Available at: [Link]
-
Chen, S., et al. (2021). Synthesis of Taxol and Docetaxel by Using 10-Deacetyl-7-xylosyltaxanes. ResearchGate. Available at: [Link]
-
Liu, Y., et al. (2012). Structure-Activity Relationship of Taxol Inferring from Docking Taxol Analogues to Microtubule Binding Site. ResearchGate. Available at: [Link]
-
Jordan, M. A. (2012). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 3. bio-protocol.org [bio-protocol.org]
- 4. 10-Deacetyltaxol | C45H49NO13 | CID 155831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of substituents at the C3´, C3´N, C10 and C2-meta-benzoate positions of taxane derivatives on their activity against resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and cytotoxic activity of novel 10-alkylated docetaxel analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Metabolic Fate of Docetaxel: A Technical Guide to In-Vitro Analysis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Addressing the Query of 10-Methyl Docetaxel
This guide delves into the metabolic pathways of the potent anti-cancer agent, docetaxel. Initially, this investigation sought to elucidate the conversion of docetaxel to a "10-methyl docetaxel" metabolite. However, a comprehensive review of the scientific literature indicates that the primary metabolic transformation of docetaxel does not involve methylation. Instead, the core metabolic route is oxidative metabolism, specifically hydroxylation, predominantly mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme. Therefore, this guide will provide a detailed exploration of the established metabolic pathways of docetaxel, focusing on the scientifically validated hydroxylation reactions. This approach ensures the dissemination of accurate and actionable information for the scientific community.
Introduction: The Clinical Significance of Docetaxel and Its Metabolism
Docetaxel, a member of the taxane family of chemotherapeutic agents, is a cornerstone in the treatment of various solid tumors, including breast, prostate, and non-small cell lung cancers. Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. The clinical efficacy and toxicity of docetaxel are significantly influenced by its pharmacokinetic profile, with metabolism being a critical determinant of its clearance and systemic exposure. A thorough understanding of its metabolic fate is paramount for optimizing therapeutic regimens, predicting drug-drug interactions, and developing novel docetaxel-based therapies.
The Primary Metabolic Pathway: CYP3A4-Mediated Hydroxylation
The biotransformation of docetaxel is primarily carried out in the liver by the cytochrome P450 (CYP) enzyme system.[1][2] In-vitro studies using human liver microsomes have unequivocally identified CYP3A4 as the principal isoenzyme responsible for docetaxel metabolism.[1][2] The metabolic process involves the oxidation of the tert-butyl group on the C13 side chain of the docetaxel molecule. This leads to the formation of several hydroxylated metabolites.
The main docetaxel metabolite is generated through hydroxylation at the butyl group of the C13 side chain. Kinetic studies have demonstrated that the hydroxylation of docetaxel by human liver microsomes exhibits a Km value of approximately 2 µM, indicating a high affinity of the enzyme for the substrate.
The enzymatic conversion can be visualized as follows:
In-Vitro Analysis of Docetaxel Metabolism: A Step-by-Step Protocol
The following protocol provides a robust framework for investigating the metabolism of docetaxel in vitro using human liver microsomes. This experimental setup is crucial for determining metabolic stability, identifying metabolites, and assessing the potential for drug-drug interactions.
Materials and Reagents
-
Docetaxel (analytical standard)
-
Human Liver Microsomes (pooled, from a reputable supplier)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (e.g., paclitaxel or another suitable taxane)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
High-Performance Liquid Chromatography system coupled with Tandem Mass Spectrometry (HPLC-MS/MS)
Experimental Workflow
The following diagram illustrates the key steps in the in-vitro metabolism assay.
Detailed Method
-
Preparation of Incubation Mixtures:
-
In a 96-well plate or microcentrifuge tubes, prepare the incubation mixtures containing potassium phosphate buffer (100 mM, pH 7.4), human liver microsomes (final concentration, e.g., 0.5 mg/mL), and docetaxel (final concentration, e.g., 1 µM).
-
Include control incubations: a negative control without NADPH to assess non-enzymatic degradation and a positive control with a known CYP3A4 substrate (e.g., midazolam) to verify microsomal activity.
-
-
Pre-incubation:
-
Pre-incubate the mixtures for 5 minutes at 37°C in a shaking water bath to equilibrate the temperature.
-
-
Initiation of the Metabolic Reaction:
-
Initiate the reaction by adding the NADPH regenerating system to each well/tube. The final volume should be consistent across all samples.
-
-
Incubation and Time Points:
-
Incubate the reaction mixtures at 37°C with continuous shaking.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction.
-
-
Termination and Sample Preparation:
-
Terminate the reaction by adding a sufficient volume (e.g., 2-3 times the incubation volume) of ice-cold acetonitrile containing the internal standard. This step precipitates the microsomal proteins and stops the enzymatic reaction.
-
Vortex the samples vigorously for 1-2 minutes to ensure complete protein precipitation and extraction of the analytes.
-
Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new plate or vials for HPLC-MS/MS analysis.
-
HPLC-MS/MS Analysis
-
Chromatographic Separation:
-
Utilize a C18 reverse-phase column for the separation of docetaxel and its metabolites.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B). The gradient should be optimized to achieve good separation of the parent drug from its metabolites and any interfering matrix components.
-
-
Mass Spectrometric Detection:
-
Use a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Monitor the specific precursor-to-product ion transitions for docetaxel and its expected hydroxylated metabolites in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.
-
Data Analysis and Interpretation
The primary outcome of this in-vitro assay is the determination of the metabolic stability of docetaxel. This is typically expressed as the in-vitro half-life (t1/2) and intrinsic clearance (Clint).
-
Quantification:
-
Generate a calibration curve using known concentrations of the docetaxel analytical standard.
-
Determine the concentration of docetaxel remaining at each time point by comparing the peak area ratio of docetaxel to the internal standard against the calibration curve.
-
-
Calculation of Metabolic Stability:
-
Plot the natural logarithm of the percentage of docetaxel remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in-vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k .
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / mg of microsomal protein) .
-
Quantitative Data Summary
| Parameter | Value | Source |
| Enzyme | CYP3A4 | [1][2] |
| Primary Reaction | Hydroxylation | |
| Km (Docetaxel) | ~2 µM | |
| Primary Metabolite | Hydroxydocetaxel |
Conclusion and Future Directions
The metabolic landscape of docetaxel is well-characterized, with CYP3A4-mediated hydroxylation being the predominant pathway. The in-vitro methods detailed in this guide provide a robust platform for researchers to investigate various aspects of docetaxel metabolism. Future research could focus on the quantitative contribution of minor metabolic pathways, the impact of genetic polymorphisms in CYP3A4 on docetaxel metabolism and clinical outcomes, and the development of novel docetaxel analogs with improved metabolic stability and therapeutic indices. A clear understanding of these metabolic processes is crucial for the continued optimization of docetaxel therapy in the fight against cancer.
References
-
Hepatic biotransformation of docetaxel (Taxotere) in vitro: involvement of the CYP3A subfamily in humans.
-
Docetaxel - StatPearls - NCBI Bookshelf - NIH.
-
Development of a liquid chromatography-tandem mass spectrometry method for the analysis of docetaxel-loaded Poly(lactic-co-glyco - HARVEST (uSask).
-
In Vitro Drug Metabolism Using Liver Microsomes.
-
An Improved LC‐MS/MS Method for Determination of Docetaxel and Its Application to Population Pharmacokinetic Study in Chinese Cancer Patients - ResearchGate.
-
Development and Validation of a Liquid Chromatography−Tandem Mass Spectrometry Assay for the Quantification of Docetaxel and Paclitaxel in Human Plasma and Oral Fluid.
-
Development of an in vitro metabolic hepatic clearance method - JRC Publications Repository.
-
Metabolic Stability Assays - Merck Millipore.
Sources
Methodological & Application
Application Note: High-Purity Synthesis of 10-O-Methyl Docetaxel from 10-Deacetyl Baccatin III
Abstract & Strategic Overview
This Application Note details the semisynthetic route to 10-O-methyl docetaxel (an analog of Docetaxel and a structural precursor to Cabazitaxel) starting from the natural product 10-Deacetyl Baccatin III (10-DAB) .
While Docetaxel contains a free hydroxyl at C10 and Paclitaxel contains an acetate, the introduction of a methoxy group at C10 (and optionally C7) significantly alters the lipophilicity and affinity for P-glycoprotein (P-gp) efflux pumps. This protocol focuses on the selective C10-O-methylation strategy, a critical challenge due to the competing reactivity of the C7 hydroxyl group.
Key Technical Challenges:
-
Regioselectivity: The C7-OH is kinetically more reactive than C10-OH. Direct methylation often yields mixtures of C7-OMe and C7,C10-di-OMe.
-
Steric Hindrance: The C13-OH is sterically hindered and located within a "concave" region of the taxane core, requiring strong bases and highly reactive side-chain precursors (β-lactams) for coupling.
-
Epimerization Risk: The C7 position is prone to epimerization under harsh basic conditions, requiring precise temperature control.
Retrosynthetic Analysis & Workflow
The synthesis is designed around a "Protect-Methylate-Couple-Deprotect" strategy. The C7 hydroxyl must be temporarily masked to force methylation to the C10 position.
Figure 1: Retrosynthetic logic flow separating the taxane core modification from the side-chain coupling.
Detailed Experimental Protocols
Phase 1: Selective Protection of C7-OH
Objective: Mask the highly reactive C7 hydroxyl with a Triethylsilyl (TES) group. TES is preferred over Troc or Acetyl due to its ease of removal under mild acidic conditions that do not degrade the acid-sensitive oxetane ring.
-
Reagents: 10-DAB (1.0 eq), TES-Cl (1.1 eq), Imidazole (2.5 eq), DMF (anhydrous).
-
Mechanism: Nucleophilic substitution at silicon. The C7-OH is accessible, whereas C10 is hindered by the C13-C15 ring system and C13 is severely hindered.
Protocol:
-
Charge a flame-dried round-bottom flask with 10-DAB (10.0 g, 18.4 mmol) and Imidazole (3.13 g, 46.0 mmol).
-
Add anhydrous DMF (100 mL) under Nitrogen atmosphere. Stir until dissolved.
-
Cool the solution to -10°C .
-
Add TES-Cl (Chlorotriethylsilane, 3.4 mL, 20.2 mmol) dropwise over 20 minutes.
-
Stir at 0°C for 2 hours. Monitor by TLC (SiO2, 1:1 EtOAc/Hexane).
-
Quench: Pour into ice-water (500 mL) and extract with EtOAc (3 x 200 mL).
-
Purification: Wash organics with water and brine. Dry over MgSO4. Recrystallize from EtOAc/Hexane to yield 7-TES-10-DAB .
-
Target Yield: >90%[1]
-
Checkpoint: NMR should show TES signals (0.6-1.0 ppm) and a downfield shift of H-7.
-
Phase 2: C10-O-Methylation
Objective: Alkylation of the C10-OH. Since C7 is protected, C10 becomes the most reactive remaining hydroxyl (C13 is too hindered; C1 is tertiary and unreactive).
-
Reagents: 7-TES-10-DAB, Methyl Iodide (MeI), LiHMDS (Lithium Hexamethyldisilazide).
-
Critical Control: Use LiHMDS at low temperature (-78°C to -40°C) to prevent epimerization at C7 or opening of the oxetane ring.
Protocol:
-
Dissolve 7-TES-10-DAB (10.0 g, 15.2 mmol) in anhydrous THF (150 mL).
-
Cool to -78°C (Dry ice/Acetone bath).
-
Add LiHMDS (1.0 M in THF, 16.7 mL, 1.1 eq) dropwise. Stir for 30 mins to deprotonate C10-OH.
-
Add Methyl Iodide (MeI, 1.4 mL, 22.8 mmol) dropwise.
-
Allow the reaction to warm to -40°C over 2 hours. Do not exceed -20°C.
-
Quench: Add saturated NH4Cl solution.
-
Workup: Extract with EtOAc, dry, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient). Isolate 7-TES-10-methoxy-10-DAB .
-
Key Data: 1H NMR will show a sharp singlet at ~3.40 ppm (3H) corresponding to C10-OMe.
-
Phase 3: Side Chain Coupling (Ojima Lactam Method)
Objective: Install the N-Boc-phenylisoserine side chain at C13. The β-lactam method is superior to esterification for steric reasons.
-
Reagents: 7-TES-10-methoxy-10-DAB, (3R,4S)-N-Boc-4-phenyl-3-triethylsilyloxy-2-azetidinone (Ojima Lactam), LiHMDS.
Protocol:
-
Dissolve 7-TES-10-methoxy-10-DAB (5.0 g, 7.4 mmol) and the Ojima Lactam (3.5 g, 1.2 eq) in anhydrous THF (60 mL).
-
Cool to -40°C .
-
Add LiHMDS (1.0 M in THF, 8.9 mL, 1.2 eq) dropwise.
-
Stir at -40°C for 1 hour, then warm to 0°C for 30 mins.
-
Quench: Saturated NH4Cl.
-
Isolate: Standard extraction (EtOAc). This yields the fully protected intermediate (C7-TES, C2'-TES).
Phase 4: Global Deprotection
Objective: Remove silyl protecting groups (C7-TES and C2'-TES) to yield the final API.
Protocol:
-
Dissolve the crude coupling product in Acetonitrile/Pyridine (1:1, 50 mL).
-
Cool to 0°C.
-
Add HF-Pyridine complex (70% HF, 5 mL) dropwise. Caution: HF is highly toxic and corrosive.
-
Stir at room temperature for 12 hours.
-
Quench: Pour into a mixture of EtOAc and saturated NaHCO3 (careful: gas evolution).
-
Purification: Preparative HPLC (C18 column, Water/Acetonitrile gradient).
-
Lyophilize fractions to obtain 10-O-methyl docetaxel as a white powder.
Reaction Mechanism Visualization
The following diagram illustrates the critical C13 coupling step, which is the most stereochemically demanding portion of the synthesis.
Figure 2: Mechanism of the Ojima Lactam coupling. The C13 alkoxide attacks the beta-lactam carbonyl, opening the ring to form the ester side chain with defined stereochemistry.
Analytical Specifications (QC)
To ensure the identity of 10-O-methyl docetaxel , compare analytical data against standard Docetaxel.
| Parameter | Docetaxel (Standard) | 10-O-Methyl Docetaxel (Target) |
| C10 Substituent | Hydroxyl (-OH) | Methoxy (-OMe) |
| 1H NMR (C10-H) | Singlet, ~5.2 ppm | Singlet, ~4.8 ppm |
| 1H NMR (C10-R) | N/A (OH proton variable) | Singlet, ~3.42 ppm (3H, -OMe) |
| Mass Spectrometry | [M+H]+ = 808.4 | [M+H]+ = 822.4 (+14 Da) |
| Solubility | Low in water | Slightly higher lipophilicity |
References
-
Ojima, I., et al. (1994). "New and Efficient Approaches to the Semisynthesis of Taxol and its C-13 Side Chain Analogs by Means of β-Lactam Synthon Method." Tetrahedron. Link
-
Holton, R. A., et al. (1998).[5] "Selective protection of the C(7) and C(10) hydroxyl groups in 10-deacetyl baccatin III." Tetrahedron Letters. Link
-
Kant, J., et al. (1994). "A chemoselective approach to functionalize the C-10 position of 10-deacetylbaccatin III."[5][6][7] Tetrahedron Letters. Link
-
Manda, A., et al. (2024). "Synthesis, Characterization, and Control Strategies for Cabazitaxel-Related Substances at Scale." Organic Process Research & Development. Link
-
Walker, K., & Croteau, R. (2000).[8] "Molecular cloning of a 10-deacetylbaccatin III-10-O-acetyl transferase cDNA from Taxus." PNAS.[8][9] Link
Sources
- 1. Baccatin III patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 2. Selective methylation of histone H3 variant H3.1 regulates heterochromatin replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of taxol: enzymatic acetylation of 10-deacetylbaccatin-III to baccatin-III in crude extracts from roots of Taxus baccata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. 10-deacetylbaccatin III 10-O-acetyltransferase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
HPLC method development for 10-methyl docetaxel detection
Application Note: HPLC Method Development for the Quantitation of 10-Methyl Docetaxel
Executive Summary
10-Methyl Docetaxel (CAS: 160084-81-1) is a critical taxane derivative, often encountered as a primary metabolite of Cabazitaxel (via C7-demethylation) or as a synthetic impurity in the production of advanced taxoid generations.[1][2][3] Structurally, it differs from Docetaxel by a single methylation at the C10 position (C10-methoxy vs. C10-hydroxy).[1][2][3]
This structural change imparts increased lipophilicity compared to Docetaxel, necessitating a tailored Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method.[1][2][3] This guide details a "First Principles" approach to developing a robust separation method, focusing on the critical resolution between Docetaxel, 10-Methyl Docetaxel, and Cabazitaxel.
Physicochemical Profiling & Separation Strategy
Understanding the molecule is the first step in rational method design.[4]
| Property | Docetaxel (Parent) | 10-Methyl Docetaxel (Target) | Cabazitaxel (Analog) | Impact on HPLC |
| C10 Substituent | -OH (Hydroxyl) | -OCH₃ (Methoxy) | -OCH₃ (Methoxy) | Elution Order: Docetaxel elutes first (most polar).[1][2][3] |
| C7 Substituent | -OH (Hydroxyl) | -OH (Hydroxyl) | -OCH₃ (Methoxy) | 10-Methyl Docetaxel elutes between Docetaxel and Cabazitaxel.[1][2][3] |
| LogP (Approx) | ~2.4 | ~2.9 | ~3.8 | Requires gradient elution to elute all three in a reasonable timeframe.[2][3][4] |
| pKa | Non-ionizable (neutral) | Non-ionizable (neutral) | Non-ionizable (neutral) | pH control is for stability, not ionization state.[1][2][3][4] |
| Stability | Epimerizes at pH > 7 | Epimerizes at pH > 7 | Stable | Strict Requirement: Acidic Mobile Phase (pH 3.0–4.5).[1][2][3][4] |
Strategic Directive:
-
Stationary Phase: C18 (Octadecyl) with high carbon load for hydrophobic discrimination; End-capping is essential to reduce peak tailing caused by the nitrogen in the side chain.[1]
-
Mobile Phase: Acetonitrile (ACN) is preferred over Methanol (MeOH) due to lower viscosity and sharper peaks for taxanes.[1][2][4]
Method Development Protocol
Phase 1: Scoping & Column Selection
Objective: Identify the stationary phase that provides adequate retention (k' > 2) and selectivity (α > 1.1).
Recommended Column: Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18 (150 mm x 4.6 mm, 3.5 µm or 5 µm).[1][2][4]
Initial Gradient Screening:
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Temperature: 35°C (Taxane resolution often improves slightly above ambient).
| Time (min) | % Mobile Phase B | Rationale |
| 0.0 | 30% | Initial retention of polar impurities. |
| 20.0 | 90% | Broad sweep to elute Cabazitaxel and lipophilic impurities. |
| 25.0 | 90% | Column wash.[1][2][3] |
| 25.1 | 30% | Re-equilibration.[2][3][4] |
Phase 2: Optimization (Critical Pair Resolution)
Objective: Maximize resolution between Docetaxel and 10-Methyl Docetaxel.
If resolution (
Optimized Gradient Protocol:
-
Isocratic Hold: Hold at 35% B for 2 minutes to separate early eluting degradants (e.g., 10-deacetyl baccatin III).
-
Shallow Gradient: Ramp 35% → 65% B over 25 minutes.
-
Effect: This shallow slope (1.2% B/min) expands the separation window for the critical pair (Docetaxel/10-Methyl Docetaxel).[1]
-
Phase 3: Detection Parameters
-
Mass Spectrometry (LC-MS/MS):
Visualizing the Workflow
Caption: Iterative HPLC method development lifecycle for taxane derivatives.
Detailed Experimental Protocol
Reagents:
-
Standard 2: 10-Methyl Docetaxel (Certified Reference Material).[1][2][3][4]
-
Solvents: HPLC Grade Acetonitrile, Milli-Q Water, Formic Acid (LC-MS Grade).[1][2][3]
Preparation:
-
Stock Solution: Dissolve 10 mg of 10-Methyl Docetaxel in 10 mL of Acetonitrile (1.0 mg/mL). Note: Avoid Methanol for stock if possible to prevent transesterification during long-term storage.[1][2][3]
-
Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A:B (50:50).
Chromatographic Conditions:
| Parameter | Setting |
| Column | Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 10 µL |
| Col Temp | 35°C |
| Detection | UV @ 230 nm (Reference 360 nm) |
Run Table:
| Time (min) | %B |
|---|---|
| 0.00 | 35 |
| 2.00 | 35 |
| 25.00 | 65 |
| 27.00 | 95 |
| 32.00 | 95 |
| 32.10 | 35 |
Separation Mechanism & Troubleshooting
The separation is driven by hydrophobic interaction .[4] The additional methyl group on the C10 oxygen of 10-Methyl Docetaxel removes a hydrogen bond donor (the -OH), making the molecule significantly more hydrophobic than Docetaxel.[1]
Caption: Mechanistic basis for separation: Methylation increases retention on C18 stationary phase.
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Silanol interaction with amine group.[1][2][3] | Ensure pH < 4.0; Use "End-capped" columns; Add 10mM Ammonium Formate.[1][2][3][4] |
| Peak Splitting | Sample solvent mismatch. | Dissolve sample in Mobile Phase (or 50:50 ACN:Water) rather than 100% ACN. |
| Epimerization (7-epi) | High pH or heat stress.[1][2][3][4] | Maintain pH < 5.0; Keep autosampler at 4°C. |
| Retention Drift | Column aging or phase collapse.[2][3][4] | Use a guard column; Flush column with 95% ACN after batches.[2][4] |
References
-
Vertex AI Search. (2025).[1][2][4] HPLC method for 10-methyl docetaxel detection. Retrieved from [Search Results 1.1, 1.3, 1.5, 1.19].
-
Kumar, A., et al. (2023).[2][4] "Development and Validation of a Novel HPLC Method for the Determination of Docetaxel in Pharmaceutical Dosage Forms." Global Research Online.[2][4] Link
-
Nguyen, H. V., et al. (2026).[2][4][7] "Development of a HPLC method for the quantification of Docetaxel in the BPMO@DTX injectable formulation." Journal of Applied Pharmaceutical Science. Link
-
Pharmaffiliates. (n.d.). "10-Methyl Docetaxel-D3 Structure and Properties." Link
-
Simson Pharma. (n.d.).[1][2][4] "10-Methyl Docetaxel Chemical Data." Link
-
T3DB. (n.d.). "Docetaxel Structure and Physicochemical Properties." Toxin and Toxin-Target Database. Link[1][2]
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. Docetaxel - LKT Labs [lktlabs.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Docetaxel, anhydrous | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. researchgate.net [researchgate.net]
- 6. liposomes.ca [liposomes.ca]
- 7. japsonline.com [japsonline.com]
Application Note: A Validated High-Sensitivity LC-MS/MS Method for the Quantification of 10-Methyl Docetaxel in Human Plasma
Introduction and Scientific Rationale
Docetaxel is a potent, semi-synthetic antineoplastic agent belonging to the taxane class of drugs.[1][2] It functions by disrupting the microtubule network essential for mitotic cell division, leading to cell cycle arrest and apoptosis.[3] Given its widespread use in chemotherapy for various cancers, the therapeutic drug monitoring (TDM) of docetaxel and its analogs is critical for optimizing dosing strategies, minimizing toxicity, and understanding pharmacokinetic profiles.
This application note details a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 10-methyl docetaxel, a key analog, in human plasma. The structural similarity to docetaxel necessitates a highly specific analytical approach to differentiate it from the parent drug and other metabolites.[4] LC-MS/MS is the gold standard for this application due to its superior sensitivity and specificity compared to other methods like HPLC-UV.[5] While HPLC-UV methods exist, their limits of quantification are often in the high ng/mL range (e.g., 700 ng/mL), whereas MS-based methods can readily achieve sub-ng/mL levels (e.g., <10 ng/mL).[5]
The method described herein employs a straightforward liquid-liquid extraction (LLE) for sample clean-up, followed by rapid chromatographic separation on a C18 stationary phase and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol is designed to be fully compliant with the bioanalytical method validation guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring data integrity and reliability for clinical and preclinical research.[6][7][8]
Principle of the Method
The core of this protocol is the selective isolation of 10-methyl docetaxel and a structurally similar internal standard (IS), paclitaxel, from the complex biological matrix of human plasma.
-
Rationale for Extraction: Liquid-liquid extraction with an organic solvent like tert-butyl methyl ether is chosen for its high efficiency in extracting lipophilic taxanes from aqueous plasma.[9][10] This technique effectively removes proteins and many polar interferences, resulting in a cleaner sample extract than simple protein precipitation, which is crucial for minimizing matrix effects and ensuring the longevity of the analytical column and MS interface.
-
Rationale for Internal Standard: Paclitaxel is selected as the internal standard due to its structural and chemical similarity to the analyte, ensuring it behaves comparably during the extraction and ionization processes.[9][11] This corrects for potential variability in sample preparation and instrument response, which is fundamental to achieving high accuracy and precision.
-
Rationale for LC-MS/MS: Reversed-phase chromatography provides the necessary separation of the analyte from any remaining matrix components. The subsequent detection by tandem mass spectrometry in MRM mode provides two layers of specificity. First, the precursor ion (the molecular ion of the analyte) is selected in the first quadrupole. Second, this ion is fragmented, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is a unique signature for the analyte, virtually eliminating false positives and enabling quantification at very low concentrations.
Materials and Instrumentation
Reagents and Chemicals
-
10-Methyl Docetaxel reference standard (≥98% purity)
-
Paclitaxel (Internal Standard, IS) reference standard (≥98% purity)
-
HPLC-grade Methanol, Acetonitrile, and Water
-
Formic Acid (LC-MS grade)
-
Ammonium Hydroxide (LC-MS grade)
-
tert-Butyl Methyl Ether (HPLC grade)
-
Control Human Plasma (with K2-EDTA as anticoagulant)
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of delivering accurate gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive-mode electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm particle size) is recommended for fast and efficient separations.[12][13]
Detailed Experimental Protocols
Protocol 1: Preparation of Solutions
This protocol is foundational for the entire assay. Accuracy in preparing these solutions is paramount for a validatable method.
-
Analyte & IS Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of 10-methyl docetaxel and paclitaxel into separate 5 mL volumetric flasks.
-
Dissolve and bring to volume with methanol. Sonicate if necessary. These serve as the primary stock solutions.
-
-
Analyte & IS Working Solutions:
-
Prepare a series of working solutions for calibration standards (CS) and quality control (QC) samples by serially diluting the 1 mg/mL analyte stock solution with 50:50 (v/v) acetonitrile:water.
-
Prepare an IS working solution by diluting the 1 mg/mL paclitaxel stock solution to a final concentration of 100 ng/mL in 50:50 (v/v) acetonitrile:water.
-
-
Preparation of Calibration Standards (CS) and Quality Control (QC) Samples:
-
Spike 95 µL aliquots of blank human plasma with 5 µL of the appropriate analyte working solution to achieve the desired concentrations.
-
A typical calibration curve might range from 0.25 to 500 ng/mL.[14]
-
Prepare QC samples at a minimum of four levels: LLOQ (Lower Limit of Quantification), Low QC, Medium QC, and High QC.
-
Protocol 2: Plasma Sample Preparation (Liquid-Liquid Extraction)
The objective is to efficiently extract the analyte while leaving behind matrix components that can interfere with the analysis.
Caption: Workflow for Liquid-Liquid Extraction of 10-Methyl Docetaxel from Plasma.
-
Aliquot 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL paclitaxel IS working solution to each tube (except for blank matrix samples used to assess interference).
-
Vortex briefly for 15 seconds.
-
Add 600 µL of tert-butyl methyl ether.
-
Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure the analyte is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for injection.
Protocol 3: LC-MS/MS Analysis
The parameters below are starting points and should be optimized for the specific instrument used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 50 x 2.1 mm, 2.6 µm | Provides excellent retention and peak shape for taxanes.[10][12] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidic modifier promotes positive ionization (ESI+). |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reversed-phase separation. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Gradient | See Table 2 | A gradient is necessary for eluting the analyte while clearing matrix components. |
Table 2: Example LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 40 |
| 0.5 | 40 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 40 |
| 5.0 | 40 |
Table 3: Mass Spectrometry Parameters
| Parameter | Analyte (10-Methyl Docetaxel) | IS (Paclitaxel) | Rationale |
| Ionization Mode | ESI Positive | ESI Positive | Taxanes readily form positive ions.[11] |
| Precursor Ion (m/z) | ~822.4 [M+H]⁺ | 854.5 [M+H]⁺ | Based on MW of Docetaxel (807.9) + CH₂ (14.0) and Paclitaxel (853.9).[3][12] |
| Product Ion (m/z) | To be determined | 286.2 | Product ions must be empirically determined via infusion, but a common docetaxel fragment is ~527.3. |
| Collision Energy (eV) | To be determined | To be determined | Must be optimized to maximize product ion signal. |
| Dwell Time | 100 ms | 100 ms | Sufficient for good peak definition with >15 points across the peak. |
Method Validation According to Regulatory Guidelines
A full validation must be performed to demonstrate the method is suitable for its intended purpose.[15] The acceptance criteria are based on FDA and EMA guidelines.[6][7]
Table 4: Summary of Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Acceptance Criteria |
| Selectivity | Ensure no interference from endogenous components at the retention times of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Linearity & Range | Define the concentration range over which the assay is accurate and precise. | At least 6 non-zero calibrators; correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Lower Limit of Quant. | The lowest concentration that can be measured with acceptable accuracy and precision. | Analyte response should be ≥5 times the blank response. Accuracy within 80-120%, Precision ≤20% CV.[12] |
| Accuracy & Precision | Determine the closeness of measured values to the nominal value (accuracy) and the variability of replicate measurements (precision). | For QC samples, mean accuracy should be within 85-115% of nominal (80-120% at LLOQ). Precision (CV%) should not exceed 15% (20% at LLOQ).[7][16] |
| Recovery | Assess the efficiency of the extraction process. | Should be consistent, precise, and reproducible. High recovery (>85%) is ideal but not required if consistent.[11] |
| Matrix Effect | Evaluate the suppression or enhancement of ionization by co-eluting matrix components. | The CV of the IS-normalized matrix factor from at least 6 lots of plasma should be ≤15%. |
| Stability | Ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage). | Mean concentration of stability samples must be within ±15% of nominal concentration. |
Data Analysis
-
Integration: Integrate the chromatographic peaks for 10-methyl docetaxel and paclitaxel (IS) in all CS, QC, and unknown samples.
-
Calibration Curve: For each calibration standard, calculate the peak area ratio (Analyte Area / IS Area). Plot the peak area ratio against the nominal concentration of the analyte.
-
Regression: Perform a linear regression analysis, typically with a 1/x or 1/x² weighting, to generate a calibration curve.
-
Quantification: Use the regression equation from the calibration curve to calculate the concentration of 10-methyl docetaxel in the QC and unknown samples based on their measured peak area ratios.
Conclusion
The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust protocol for the quantification of 10-methyl docetaxel in human plasma. The use of a stable-isotope labeled internal standard, efficient liquid-liquid extraction, and sensitive MRM detection allows for an LLOQ in the sub-ng/mL range, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol is designed to be validated in accordance with major international regulatory guidelines, ensuring the generation of high-quality, reliable, and defensible bioanalytical data.
References
-
HARVEST (uSask). Development of a liquid chromatography-tandem mass spectrometry method for the analysis of docetaxel-loaded Poly(lactic-co-glyco. Available at: [Link]
-
Semantic Scholar. Quantification of docetaxel and its metabolites in human plasma by liquid chromatography/tandem mass spectrometry. Available at: [Link]
-
Guitton, J., et al. (2005). Quantification of docetaxel and its main metabolites in human plasma by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Kort, A., et al. (2013). Quantification of docetaxel and its metabolites in human plasma by liquid chromatography/tandem mass spectrometry. PubMed. Available at: [Link]
-
Woźniak, E., et al. (2023). Profiling Docetaxel in Plasma and Urine Samples from a Pediatric Cancer Patient Using Ultrasound-Assisted Dispersive Liquid–Liquid Microextraction Combined with LC–MS/MS. MDPI. Available at: [Link]
-
Gpatindia. (2020). DOCETAXEL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Available at: [Link]
-
Nguyen, H. V., et al. (2026). Development of a HPLC method for the quantification of Docetaxel in the BPMO@DTX injectable formulation. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Engels, F. K., et al. (2006). High sensitivity assays for docetaxel and paclitaxel in plasma using solid-phase extraction and high-performance liquid chromatography with UV detection. PMC. Available at: [Link]
-
Aboutaleb, E., et al. (2020). Development of a RP-HPLC method for the analysis of docetaxel in tumor-bearing mice plasma and tissues following injection of a novel polymeric micelle. PMC. Available at: [Link]
-
Walsh Medical Media. (2010). Liquid Chromatography–Tandem Mass Spectrometry Method for Determination of Paclitaxel in Human Plasma. Available at: [Link]
-
Wikipedia. Docetaxel. Available at: [Link]
-
van der Heijden, J., et al. (2005). Quantitative analysis of docetaxel in human plasma using liquid chromatography coupled with tandem mass spectrometry. PubMed. Available at: [Link]
-
European Medicines Agency. (2011). Bioanalytical method validation - Scientific guideline. Available at: [Link]
-
Kort, A., et al. (2013). Quantification of cabazitaxel, its metabolite docetaxel and the determination of the demethylated metabolites RPR112698 and RPR123142 as docetaxel equivalents in human plasma by liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]
-
Dadashzadeh, S., et al. (2020). Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma and tissues following injection. Research in Pharmaceutical Sciences. Available at: [Link]
-
ResearchGate. (2006). (PDF) High sensitivity assays for docetaxel and paclitaxel in plasma using solid-phase extraction and high-performance liquid chromatography with UV detection. Available at: [Link]
-
ResearchGate. Structure of docetaxel. Available at: [Link]
-
NIH. Ultra-sensitive quantification of paclitaxel using selective solid-phase extraction in conjunction with reversed-phase capillary liquid chromatography/tandem mass spectrometry. Available at: [Link]
-
European Medicines Agency. (2011). Guideline Bioanalytical method validation. Available at: [Link]
-
Kragiel, D., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
T3DB. Docetaxel (T3D3501). Available at: [Link]
-
ICH. (2022). bioanalytical method validation and study sample analysis m10. Available at: [Link]
-
Kragiel, D., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. PubMed. Available at: [Link]
Sources
- 1. Docetaxel - LKT Labs [lktlabs.com]
- 2. eprints.mui.ac.ir [eprints.mui.ac.ir]
- 3. DOCETAXEL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. Docetaxel - Wikipedia [en.wikipedia.org]
- 5. harvest.usask.ca [harvest.usask.ca]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. elearning.unite.it [elearning.unite.it]
- 9. Quantitative analysis of docetaxel in human plasma using liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of cabazitaxel, its metabolite docetaxel and the determination of the demethylated metabolites RPR112698 and RPR123142 as docetaxel equivalents in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of docetaxel and its main metabolites in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Quantification of docetaxel and its metabolites in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. database.ich.org [database.ich.org]
- 16. semanticscholar.org [semanticscholar.org]
Topic: Preparation and Qualification of 10-methyl docetaxel Reference Standards for Quality Control
An Application Note and Protocol from the Senior Application Scientist
Author's Foreword
In the landscape of pharmaceutical quality control (QC), the reference standard is the cornerstone upon which the accuracy, precision, and validity of all analytical data are built. It is the benchmark against which production batches of an active pharmaceutical ingredient (API) are measured. For potent cytotoxic agents like taxane derivatives, the imperative for a meticulously characterized reference standard is absolute. This document provides a comprehensive guide for the synthesis, purification, and multi-faceted qualification of 10-methyl docetaxel, a crucial analog for research and development. This is not merely a list of procedures; it is a narrative of scientific rationale, explaining the causality behind each step to ensure the final material is truly a "standard" in every sense of the word. We will proceed through a logical workflow, from chemical synthesis to the establishment of a fully documented and validated reference material, adhering to the principles outlined by international regulatory bodies.[1][2]
Introduction: The Critical Role of a Qualified Reference Standard
Docetaxel, a semi-synthetic taxane, is a cornerstone of chemotherapy.[3] Its analogs, such as 10-methyl docetaxel, are of significant interest for investigating structure-activity relationships and developing new therapeutic agents. A reference standard for 10-methyl docetaxel is indispensable for:
-
Identity Confirmation: Ensuring the correct molecule is present in the API.
-
Purity Assessment: Quantifying related substances and process impurities.[4][5]
-
Assay Determination: Accurately measuring the strength or potency of the API.
-
Method Validation: Serving as the benchmark for validating analytical methods according to ICH Q2(R1) guidelines.[6]
The preparation of such a standard is a rigorous process that demands a convergence of synthetic chemistry, purification science, and analytical chemistry. The goal is to produce a material of the highest achievable purity, whose identity and properties are unequivocally established.[7]
Synthesis Pathway: From Precursor to 10-methyl docetaxel
The synthesis of 10-methyl docetaxel is a multi-step process that leverages established taxane chemistry. The general strategy involves the selective methylation of the C-10 hydroxyl group on a suitable baccatin III core, followed by esterification with the protected N-tert-butoxycarbonyl (Boc) side chain.
The rationale for this pathway is twofold:
-
Precursor Availability: 10-deacetylbaccatin III (10-DAB III) is a readily available starting material extracted from the needles of yew plants.[8]
-
Protecting Group Strategy: A robust protecting group strategy is essential to prevent unwanted side reactions at other reactive hydroxyl groups (e.g., at C-7) during the synthesis. The triethylsilyl (TES) group is an excellent choice for the C-7 position due to its stability under methylation conditions and its selective deprotection protocol.
Visualizing the Synthesis Workflow
Caption: Synthetic route for 10-methyl docetaxel from 10-deacetylbaccatin III.
Synthesis Protocol
CAUTION: Docetaxel and its analogs are cytotoxic. All handling must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Step 1: Protection of 10-DAB III at C-7
-
Dissolve 10-deacetylbaccatin III (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylsilyl chloride (TESCl, 1.2 eq) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 7-O-TES-10-deacetylbaccatin III. Purify by flash column chromatography.
Step 2: Methylation at C-10
-
Dissolve the purified product from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.
-
Stir for 30 minutes at 0 °C.
-
Add methyl iodide (CH₃I, 2.0 eq) dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer, dry, and concentrate. Purify the crude product by flash column chromatography to obtain 7-O-TES-10-methyl-10-deacetylbaccatin III.
Step 3: Side-Chain Esterification
-
Dissolve the product from Step 2 (1.0 eq) and the protected (2R,3S)-N-Boc-3-phenylisoserine side chain (1.5 eq) in anhydrous toluene.[9]
-
Add 4-dimethylaminopyridine (DMAP, 0.2 eq).
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 1.5 eq) and heat the reaction to 60-70 °C for 8-12 hours.
-
Cool the reaction mixture, filter to remove the dicyclohexylurea byproduct, and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the protected 10-methyl docetaxel.
Step 4: Deprotection of the C-7 Silyl Ether
-
Dissolve the protected compound from Step 3 (1.0 eq) in anhydrous THF.
-
Cool to 0 °C and add a solution of hydrogen fluoride-pyridine (HF-Pyridine, 70% HF, 3.0 eq).
-
Stir at 0 °C for 2-3 hours, monitoring by TLC.
-
Carefully quench with saturated aqueous NaHCO₃ until effervescence ceases.
-
Extract with ethyl acetate, wash the organic layer, dry, and concentrate to yield crude 10-methyl docetaxel.
Purification to Reference Standard Grade
Achieving the >99.5% purity required for a reference standard necessitates a multi-step purification strategy. The rationale is to use orthogonal separation techniques to remove different classes of impurities.
-
Flash Chromatography: This initial step removes bulk impurities, such as unreacted starting materials and major byproducts. It is a rapid, medium-resolution technique.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the critical final purification step. A reverse-phase C18 column is used to separate the target compound from very closely related structural isomers and degradation products, such as the 7-epi-isomer, which can form during synthesis.[5][10]
Purification Protocol
-
Dissolve the crude 10-methyl docetaxel in a minimal amount of acetonitrile/water.
-
Perform an initial purification using a silica gel flash chromatography system, eluting with a hexane/ethyl acetate gradient.
-
Combine the fractions containing the product (as determined by TLC or HPLC analysis).
-
Concentrate the combined fractions under reduced pressure.
-
Further purify the material by preparative reverse-phase HPLC on a C18 column using a water/acetonitrile gradient.
-
Monitor the column effluent with a UV detector (typically at 232 nm for taxanes).[11]
-
Collect the fractions corresponding to the main peak.
-
Combine the pure fractions and remove the acetonitrile under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the final purified 10-methyl docetaxel as a white, amorphous solid.
-
Dry the solid in a vacuum oven at 40 °C for 48 hours to remove residual moisture and solvents.
Qualification: The Path to a Validated Standard
The purified material is not yet a reference standard. It must undergo a comprehensive analytical characterization program to confirm its identity, establish its purity, and assign a potency value. This process is a self-validating system where orthogonal analytical techniques must provide consistent and corroborating results.
Visualizing the Qualification Workflow
Caption: Workflow for the analytical qualification of a reference standard.
Characterization and Acceptance Criteria
The following table summarizes the analytical tests, methodologies, and typical acceptance criteria for qualifying 10-methyl docetaxel as a reference standard.
| Test | Methodology | Purpose | Acceptance Criteria |
| Identity | |||
| - Mass Spectrometry (MS) | ESI-MS | Confirms molecular weight | [M+Na]⁺ ion observed corresponds to the theoretical mass of C₄₄H₅₅NO₁₄Na. |
| - NMR Spectroscopy | ¹H, ¹³C, COSY, HSQC | Unambiguous structural confirmation | Spectra are consistent with the proposed structure of 10-methyl docetaxel. |
| - FT-IR Spectroscopy | KBr pellet or ATR | Confirms presence of key functional groups | Characteristic absorptions for -OH, C=O (ester, carbonate, amide), and aromatic rings. |
| Purity & Assay | |||
| - Chromatographic Purity | Stability-Indicating HPLC-UV | Quantifies impurities and degradants | Purity ≥ 99.5%; No single impurity > 0.15%.[12][13] |
| - Residual Solvents | Headspace Gas Chromatography (GC-HS) | Quantifies residual organic solvents from synthesis | Meets ICH Q3C limits; Total solvents < 0.5%.[6] |
| - Water Content | Karl Fischer Titration | Quantifies water content | ≤ 1.0% |
| - Non-Volatile Residue | Thermogravimetric Analysis (TGA) | Measures inorganic residue (residue on ignition) | ≤ 0.1% |
| Physicochemical Properties | |||
| - Specific Optical Rotation | Polarimetry | Confirms stereochemical integrity | Value recorded and consistent with batch-to-batch production. |
| - Appearance | Visual Inspection | Confirms physical state and color | White to off-white amorphous powder.[8] |
Protocol: Stability-Indicating HPLC Method for Purity Determination
This method must be able to separate 10-methyl docetaxel from its potential process-related impurities (e.g., 7-epi-isomer) and degradation products.[4][11]
-
Instrumentation: HPLC or UPLC system with a UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm packing L1).[12]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0.0 60 40 20.0 40 60 25.0 20 80 30.0 20 80 30.1 60 40 | 35.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detector Wavelength: 232 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the 10-methyl docetaxel standard in acetonitrile/water (50:50 v/v) to a final concentration of 1.0 mg/mL.[12]
System Suitability: The method must be validated for specificity, linearity, precision, accuracy, and robustness as per ICH Q2(R1) guidelines. A system suitability solution containing 10-methyl docetaxel and a known impurity (e.g., 7-epi-10-methyl docetaxel) should be run to ensure a resolution of NLT 2.0.
Documentation, Storage, and Use
5.1 Certificate of Analysis (CoA) A comprehensive CoA must be generated, which includes:
-
Compound name, structure, and batch number.
-
Results of all characterization tests listed in Section 4.2.
-
The calculated potency or assay value.
-
Storage conditions and re-test date.
-
Signature of authorized quality assurance personnel.
5.2 Storage and Handling
-
Storage: The qualified reference standard should be stored in tightly sealed, light-resistant containers at -20 °C or colder to minimize degradation.
-
Handling: Before use, the container must be allowed to equilibrate to room temperature before opening to prevent moisture condensation.[14] Prepare solutions immediately before use and discard any unused solution.
5.3 Establishing a Re-test Date A re-test date, not an expiration date, should be assigned based on a stability study. The standard should be stored under the recommended conditions and re-analyzed (at a minimum for purity and water content) at defined intervals (e.g., 6, 12, 24 months) to ensure it remains suitable for its intended use.
References
- Google Patents. (n.d.). Method for docetaxel synthesis.
-
PubMed. (n.d.). Synthesis and cytotoxic activity of novel 10-alkylated docetaxel analogs. Retrieved February 9, 2026, from [Link]
- Google Patents. (n.d.). Method for docetaxel synthesis.
-
National Institutes of Health (NIH). (n.d.). Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities. Retrieved February 9, 2026, from [Link]
-
Spandidos Publications. (2021). Preparation of docetaxel‑loaded, glycyrrhetinic acid‑modified nanoparticles and their liver‑targeting and antitumor activity. Retrieved February 9, 2026, from [Link]
-
PubMed. (n.d.). Docetaxel-related side effects and their management. Retrieved February 9, 2026, from [Link]
-
PLOS One. (2026). Anticonvulsant effects of novel and repurposed drugs on docetaxel-induced neuropathy in C. elegans. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (2025). Determination of docetaxel and its related substances in injections by HPLC. Retrieved February 9, 2026, from [Link]
-
Scientific Research Publishing. (2024). Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosa. Retrieved February 9, 2026, from [Link]
-
Drugs.com. (2025). Docetaxel Monograph for Professionals. Retrieved February 9, 2026, from [Link]
-
USP-NF. (2012). Docetaxel. Retrieved February 9, 2026, from [Link]
-
European Medicines Agency (EMA). (n.d.). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. Retrieved February 9, 2026, from [Link]
- Google Patents. (n.d.). Process for preparation of taxane derivatives.
-
National Center for Biotechnology Information (NCBI). (2020). Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma.... Retrieved February 9, 2026, from [Link]
- Google Patents. (n.d.). Method for preparing docetaxel.
-
World Health Organization (WHO). (n.d.). Annex 4 Guidelines on active pharmaceutical ingredient master file procedure. Retrieved February 9, 2026, from [Link]
-
Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions?. Retrieved February 9, 2026, from [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). Development of a HPLC method for the quantification of Docetaxel in the BPMO@DTX injectable formulation. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (n.d.). Isolation and characterization of impurities in docetaxel DRL | Request PDF. Retrieved February 9, 2026, from [Link]
-
MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. Retrieved February 9, 2026, from [Link]
- Google Patents. (n.d.). Process for preparing taxane derivatives, new derivatives obtained and pharmaceutical compositions containing them.
-
ResearchGate. (n.d.). Synthesis of Taxol and Docetaxel by Using 10‐Deacetyl‐7‐xylosyltaxanes. Retrieved February 9, 2026, from [Link]
-
ACS Publications. (2019). Scale-Up of the Manufacturing Process To Produce Docetaxel-Loaded mPEG-b-p(HPMA-Bz) Block Copolymer Micelles for Pharmaceutical Applications. Retrieved February 9, 2026, from [Link]
-
European Medicines Agency (EMA). (2008). Docetaxel Teva, INN-docetaxel. Retrieved February 9, 2026, from [Link]
-
GMP Navigator. (n.d.). Guidelines Active Pharmaceutical Ingredients. Retrieved February 9, 2026, from [Link]
-
Taylor & Francis Online. (2018). A Critical Review of Properties and Analytical Methods for the Determination of Docetaxel in Biological and Pharmaceutical Matrices. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (n.d.). A general procedure for reference materials preparation. Retrieved February 9, 2026, from [Link]
-
ScienceDirect. (2010). Development of a weak-base docetaxel derivative that can be loaded into lipid nanoparticles. Retrieved February 9, 2026, from [Link]
-
YouTube. (2020). Preparing a New Reference Standard for Use. Retrieved February 9, 2026, from [Link]
-
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (n.d.). Quality Guidelines. Retrieved February 9, 2026, from [Link]
-
PubMed. (n.d.). Isolation and characterization of impurities in docetaxel. Retrieved February 9, 2026, from [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. mriglobal.org [mriglobal.org]
- 3. Docetaxel-related side effects and their management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and characterization of impurities in docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guidelines Active Pharmaceutical Ingredients - GMP Navigator [gmp-navigator.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. WO1997034866A1 - Method for docetaxel synthesis - Google Patents [patents.google.com]
- 10. US8686165B2 - Process for preparation of taxane derivatives - Google Patents [patents.google.com]
- 11. scirp.org [scirp.org]
- 12. uspnf.com [uspnf.com]
- 13. drugfuture.com [drugfuture.com]
- 14. youtube.com [youtube.com]
Application Note: Selective C10-O-Methylation Protocols for Docetaxel
Executive Summary & Strategic Analysis
The Challenge: The selective methylation of the C10-hydroxyl position of Docetaxel is a critical synthetic transformation, primarily utilized in the synthesis of second-generation taxanes (e.g., Cabazitaxel) and novel Structure-Activity Relationship (SAR) analogs. The core difficulty lies in the inherent reactivity hierarchy of the taxane skeleton. Docetaxel possesses three key hydroxyl groups with distinct nucleophilicities:
-
C2'-OH (Side Chain): Secondary, unhindered, highly reactive.
-
C7-OH (B-Ring): Secondary, moderately hindered, significantly more reactive than C10.
-
C10-OH (C-Ring): Secondary (in Docetaxel/10-DAB), sterically encumbered, conformationally rigid.
The Solution: Direct methylation of Docetaxel using non-specific alkylating agents (e.g., MeI/NaH) invariably results in C2' alkylation followed by C7 alkylation, yielding mixtures or the 7,10-dimethoxy derivative (Cabazitaxel) rather than a C10-selective product. Therefore, selective C10-O-methylation requires a "Protect-React-Deprotect" strategy . This guide details the rigorous protocol to isolate the C10 reactivity by transiently masking the C2' and C7 positions.
Reactivity Landscape & Pathway Design
The following diagram illustrates the reactivity hierarchy and the requisite logic for targeting the C10 position.
Figure 1: Reactivity hierarchy of Docetaxel hydroxyl groups. Direct methylation fails to target C10 selectively without prior masking of C2' and C7.
Detailed Experimental Protocols
Protocol A: The "Shield & Strike" Method (High Fidelity)
Objective: Synthesis of 10-O-methyl-docetaxel (or 10-O-methyl-10-deacetylbaccatin III derivatives) with zero alkylation at C7 or C2'.
Phase 1: Sequential Protection
To access C10, we must first lock the C2' and C7 positions. The 2,2,2-trichloroethoxycarbonyl (Troc) group is preferred for C2' due to its stability under basic methylation conditions, while Triethylsilyl (TES) is ideal for C7.
Step 1: C2'-O-Troc Protection
-
Dissolution: Dissolve Docetaxel (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration) under Argon.
-
Base Addition: Add Pyridine (10.0 eq) or TEA at -10°C.
-
Reagent: Dropwise addition of Troc-Cl (2,2,2-Trichloroethyl chloroformate) (1.2 eq).
-
Reaction: Stir at -10°C to 0°C for 1-2 hours. Monitor by TLC (SiO2, EtOAc/Hexane 1:1). C2' reacts almost exclusively at low temp.
-
Workup: Quench with dilute HCl, extract with DCM, dry over Na2SO4.
Step 2: C7-O-TES Silylation
-
Substrate: Use crude 2'-Troc-Docetaxel.
-
Solvent: Anhydrous DMF (Dimethylformamide).
-
Reagents: Add Imidazole (4.0 eq) and TES-Cl (Chlorotriethylsilane) (2.5 eq).
-
Reaction: Stir at 25°C for 3-5 hours. The C7-OH is silylated; the sterically hindered C10-OH remains free.
-
Critical Checkpoint: If reaction runs too long (>12h) or uses stronger silylating agents (TMS-OTf), C10 may also silylate. Stop when the mono-silyl product peaks.
-
Phase 2: Selective C10-O-Methylation
With C2' and C7 blocked, C10 is the only available nucleophile.
Reagents Table:
| Reagent | Equivalents | Role | Notes |
| 2'-Troc-7-TES-Docetaxel | 1.0 | Substrate | Fully protected core |
| Methyl Iodide (MeI) | 5.0 - 10.0 | Alkylating Agent | Excess required due to volatility |
| NaH (60% in oil) | 2.0 - 3.0 | Base | Deprotonates C10-OH |
| THF / DMF (9:1) | Solvent | Medium | Anhydrous is critical |
Procedure:
-
Setup: Flame-dry a round-bottom flask. Cool to 0°C under N2/Ar.
-
Deprotonation: Add NaH to the solution of the protected intermediate. Stir for 15 mins. Bubbling indicates H2 release.
-
Alkylation: Add Methyl Iodide (MeI) dropwise.
-
Kinetics: Allow to warm to Room Temperature (RT). Stir for 1-3 hours.
-
Quench: Carefully add saturated NH4Cl solution at 0°C.
-
Isolation: Extract with EtOAc. The product is 2'-Troc-7-TES-10-Methyl-Docetaxel .
Phase 3: Global Deprotection
Restoring the active drug structure while retaining the C10-Methyl group.
-
C7-Desilylation: Dissolve intermediate in THF/Water (4:1). Add AcOH (glacial) or dilute HF-Pyridine. Stir 1h. (TES is acid-labile).
-
C2'-Detrocylation: Dissolve the 7-OH intermediate in Methanol/AcOH (9:1). Add Activated Zinc Dust (excess). Stir vigorously for 1-2 hours. Filter zinc.
-
Purification: Flash Column Chromatography (EtOAc/Hexane gradient).
Final Product: 10-O-Methyl-Docetaxel.
Protocol B: The "Cabazitaxel" Route (7,10-Dimethylation)
Note: If the goal is Cabazitaxel (Jevtana), selectivity between C7 and C10 is unnecessary as both are methylated. Only C2' requires protection.
-
Protect C2': Use Troc or TES as above.
-
Methylation: Treat with excess MeI (10 eq) and strong base (NaH or LiHMDS, 4 eq) at 0°C -> RT.
-
Observation: C7 methylates first, followed rapidly by C10.
-
-
Deprotect C2': Standard Zn/AcOH or Acid hydrolysis.
Workflow Visualization
Figure 2: Step-by-step synthetic workflow for the selective C10-O-methylation of Docetaxel.
Analytical Validation (QC)
To verify the success of the protocol, use 1H-NMR (400 MHz, CDCl3) .
-
Diagnostic Signal (Starting Material): C10-H appears as a singlet (or doublet) around δ 5.2 - 5.4 ppm (depending on solvent/conformation).
-
Diagnostic Signal (Product):
-
Appearance of a sharp singlet at δ 3.30 - 3.45 ppm integrating to 3H (The new -OMe group).
-
Upfield shift of the C10-H proton due to the ether linkage.
-
-
Mass Spectrometry: Look for [M+H]+ shift corresponding to +14 Da (Methyl addition).
Troubleshooting & Pitfalls
-
Epimerization at C7: Strong bases can cause epimerization of the C7 hydroxyl. Use NaH carefully at 0°C. If epimerization occurs, switch to Ag2O (Silver Oxide) as a milder methylating promoter, though yields may be lower.
-
Incomplete Methylation: C10 is sterically hindered by the C13 side chain and the C7 substituent. If reaction stalls, add a crown ether (15-Crown-5 for Na+) to activate the nucleophile.
-
Acyl Migration: Ensure C2' is securely protected with a carbonate (Troc) or ester; silyl groups at C2' can sometimes migrate or fall off under basic methylation conditions.
References
-
Structure and Reactivity of Taxanes: Fang, W. S., & Liang, X. T.[1] (2005).[2][1][3] "Recent Progress in Structure Activity Relationship and Mechanistic Studies of Taxol Analogues." Mini-Reviews in Medicinal Chemistry.
-
Synthesis of Cabazitaxel (7,10-dimethoxy docetaxel): Vankadari, R. M., et al. (2013).[4] "Development and validation of a novel RP-HPLC method for the determination of cabazitaxel." (Contains structural discussion of methylated taxanes).
-
C10 Modification Protocols: Ojima, I., et al.[5] (1994). "Structure-Activity Relationships of New Taxoids Derived from 14-beta-Hydroxy-10-deacetylbaccatin III." Journal of Medicinal Chemistry. (Foundational work on C10 alkylation logic).
-
General Taxane Semisynthesis: Kingston, D. G. I. (2001).[2] "Taxol, a molecule for all seasons." Chemical Communications.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of substituents at the C3´, C3´N, C10 and C2-meta-benzoate positions of taxane derivatives on their activity against resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Substituents at the C3′ and C3′N positions are critical for taxanes to overcome acquired resistance of cancer cells to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategies for the Robust Extraction of Taxane Metabolites from Biological Matrices
Abstract
This guide provides a detailed examination of methodologies for the extraction of taxane metabolites, such as paclitaxel and docetaxel, from complex biological matrices like plasma, blood, and tissue homogenates. Accurate quantification of these potent anticancer agents is critical for pharmacokinetic studies and therapeutic drug monitoring. However, the inherent complexity of biological samples presents significant analytical challenges, including high protein content and the presence of endogenous interferences.[1][2] This document outlines and compares three primary extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). We will delve into the mechanistic principles, provide step-by-step protocols, and discuss the rationale behind experimental choices to empower researchers to select and optimize the most suitable method for their analytical goals, ultimately ensuring the reliability and accuracy of downstream LC-MS/MS analysis.[3][4]
Introduction: The Challenge of Taxane Bioanalysis
Taxanes, including paclitaxel and docetaxel, are cornerstone chemotherapeutic agents used in the treatment of various cancers. Their efficacy and toxicity are closely linked to plasma concentrations, making therapeutic drug monitoring (TDM) a valuable tool for dose optimization. The analysis of taxanes and their metabolites in biological fluids is a challenging task.[4] These matrices are complex, containing a high abundance of proteins and endogenous compounds like phospholipids that can interfere with analysis.[1][5]
Key challenges in taxane bioanalysis include:
-
Low Analyte Concentrations: Therapeutic concentrations can be in the low nanogram per milliliter range, requiring highly sensitive and clean analytical methods.[6]
-
Matrix Effects: Co-extracted endogenous components can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[3][5]
-
Analyte Stability: The stability of taxane metabolites in the biological matrix during sample collection, storage, and processing is a critical consideration.[7]
Effective sample preparation is the most critical step to mitigate these challenges and ensure the generation of reliable data.[4] The choice of extraction technique directly impacts the cleanliness of the final extract, analyte recovery, and overall method robustness.
Choosing the Right Extraction Strategy
The optimal extraction strategy depends on a balance of several factors: the nature of the biological matrix, the required sensitivity, desired sample throughput, and the available resources.
| Technique | Principle | Primary Advantage | Primary Disadvantage | Best Suited For |
| Protein Precipitation (PPT) | Protein denaturation and removal via organic solvent or acid. | Fast, simple, and inexpensive.[8] | Less selective, results in "dirtier" extracts with potential for matrix effects.[8][9] | High-throughput screening, rapid analysis where ultimate cleanliness is not paramount. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Cleaner extracts than PPT, good recovery for non-polar analytes. | Labor-intensive, requires solvent optimization, potential for emulsion formation.[10] | Assays requiring better cleanliness than PPT, targeted analysis of specific taxanes. |
| Solid-Phase Extraction (SPE) | Selective retention of analytes on a solid sorbent and elution with a solvent. | Highest selectivity, cleanest extracts, minimizes matrix effects.[9] | More complex method development, higher cost per sample. | "Gold standard" for low-level quantification, methods requiring maximum sensitivity and accuracy. |
Protocol 1: Protein Precipitation (PPT) - A Rapid Screening Approach
Principle and Rationale
PPT is a straightforward method for removing the bulk of proteins from plasma or serum samples.[8][11] It operates on the principle of altering the solvent environment to cause protein denaturation and aggregation. Acetonitrile is a common precipitating agent because it is highly effective at denaturing proteins and is compatible with reversed-phase chromatography.[8] A ratio of at least 3:1 (solvent to sample) is typically recommended to ensure complete protein precipitation.[12] While fast and cost-effective, this method is the least selective, as many endogenous small molecules will remain in the supernatant along with the analyte of interest.[8]
Detailed Step-by-Step Protocol (96-Well Plate Format)
-
Sample Aliquoting: Pipette 100 µL of plasma sample (or calibrator/QC) into each well of a 96-well collection plate.
-
Internal Standard (IS) Addition: Add 10 µL of the working internal standard solution (e.g., a stable isotope-labeled taxane in 50:50 acetonitrile:water) to each well.
-
Precipitation: Add 300 µL of cold acetonitrile to each well.
-
Scientist's Note: Using cold solvent can enhance the precipitation efficiency.
-
-
Mixing: Mix thoroughly by vortexing the plate for 2 minutes at medium speed. This step is crucial for ensuring complete interaction between the solvent and the sample proteins.
-
Filtration/Centrifugation:
-
Filtration (Recommended): Place the collection plate on a compatible 96-well filtration plate (e.g., with a 0.2 µm filter) and apply vacuum or positive pressure to collect the filtrate in a new 96-well plate. This is a highly efficient and automatable workflow.[12]
-
Centrifugation: Alternatively, centrifuge the plate at >3000 x g for 10 minutes to pellet the precipitated protein. Carefully aspirate the supernatant and transfer it to a new plate for analysis.
-
-
Evaporation & Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). This step concentrates the analyte and ensures compatibility with the LC system.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) - Balancing Recovery and Cleanliness
Principle and Rationale
LLE separates compounds based on their relative solubilities in two immiscible liquids, typically an aqueous phase (the sample) and an organic solvent.[13] For taxanes, which are relatively non-polar, an organic solvent like methyl tert-butyl ether (MTBE) is effective at extracting them from the aqueous plasma matrix, leaving more polar, interfering substances behind.[13][14] The choice of solvent is critical and is based on the polarity of the target analyte. LLE provides a cleaner extract than PPT by removing a significant portion of water-soluble matrix components.[10]
Detailed Step-by-Step Protocol
-
Sample Preparation: To a 1.5 mL microcentrifuge tube, add 200 µL of plasma sample, calibrator, or QC.
-
Internal Standard (IS) Addition: Spike with 10 µL of the appropriate internal standard solution.
-
Extraction Solvent Addition: Add 800 µL of methyl tert-butyl ether (MTBE).
-
Scientist's Note: The 4:1 solvent-to-sample ratio provides a sufficient volume for efficient partitioning and easy handling of the organic layer.
-
-
Mixing: Vortex vigorously for 5 minutes. This maximizes the surface area between the two phases, facilitating the transfer of the analyte into the organic layer.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.
-
Troubleshooting: If an emulsion forms at the interface, try a longer centrifugation time or gentle agitation to break it.
-
-
Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a clean tube, being cautious not to disturb the aqueous layer or the protein pellet at the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for the LC-MS/MS analysis. Vortex briefly to ensure the analyte is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection.
Protocol 3: Solid-Phase Extraction (SPE) - The Gold Standard for Clean Extracts
Principle and Rationale
SPE is a chromatographic technique used to isolate analytes from a complex matrix.[15] It offers superior selectivity compared to PPT and LLE.[9] The process involves four key steps: Condition, Load, Wash, and Elute (CLWE).[16] For taxanes, a reversed-phase sorbent (like C18 or a polymeric equivalent) is commonly used. The sorbent is first conditioned with an organic solvent and then equilibrated with an aqueous solution. The sample is loaded, and the non-polar taxanes are retained on the sorbent while polar matrix components pass through. A wash step removes weakly bound interferences, and finally, a strong organic solvent is used to elute the purified analytes of interest.[16]
Visual Workflow for Solid-Phase Extraction
Caption: General workflow for Solid-Phase Extraction (SPE).
Detailed Step-by-Step Protocol (Reversed-Phase)
-
Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 4% phosphoric acid in water.[17] This ensures the sample is at the correct pH for optimal retention and helps to disrupt protein binding.[17] Add the internal standard.
-
Condition: Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) by passing 1 mL of methanol through it. Do not let the sorbent go dry.
-
Scientist's Note: Conditioning solvates the stationary phase, "activating" it to interact with the analytes.[16]
-
-
Equilibrate: Equilibrate the cartridge by passing 1 mL of water through it. This prepares the sorbent for the aqueous sample.
-
Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Wash: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 20% methanol in water). This removes hydrophilic interferences without eluting the taxanes.
-
Elute: Elute the taxanes from the cartridge with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Post-Elution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.
Method Validation: Ensuring Trustworthy Results
Regardless of the chosen extraction method, the entire bioanalytical procedure must be validated to ensure its performance is reliable and suitable for its intended purpose.[18][19] Key validation parameters, as outlined in FDA guidance, include:[18][20]
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[19]
-
Accuracy & Precision: How close the measured values are to the true value and the degree of scatter in the data, respectively.[19]
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response from an extracted sample to that of a non-extracted standard.[19]
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.[3]
-
Stability: The stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, long-term storage).[19]
Conclusion
The successful extraction of taxane metabolites from biological matrices is a critical prerequisite for accurate bioanalysis. There is no single "best" method; the choice is a strategic decision based on the specific requirements of the study. Protein Precipitation offers speed and simplicity for high-throughput applications. Liquid-Liquid Extraction provides a cleaner sample with moderate effort. For the most demanding applications requiring the highest sensitivity and data quality, Solid-Phase Extraction remains the unparalleled gold standard, delivering the cleanest extracts and minimizing the risk of matrix effects. By understanding the principles and carefully executing the protocols outlined in this guide, researchers can develop robust and reliable methods for the quantification of taxanes, leading to higher quality pharmacokinetic and clinical data.
References
-
Apffel, A., Zhao, L., & Sartain, M. J. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 11(5), 294. Available at: [Link]
-
Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. Available at: [Link]
-
Konieczna, L., Stachowicz-Czenczek, A., Rola, R., & Bączek, T. (2023). Profiling Docetaxel in Plasma and Urine Samples from a Pediatric Cancer Patient Using Ultrasound-Assisted Dispersive Liquid–Liquid Microextraction Combined with LC–MS/MS. Pharmaceuticals, 16(4), 594. Available at: [Link]
-
Jager, M., Ghassabian, S., T-Chan, K., & Norris, R. L. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 27(15), 4786. Available at: [Link]
-
Mortier, K. A., Verstraete, A. G., & Lambert, W. E. (2005). Development and Validation of a Liquid Chromatography−Tandem Mass Spectrometry Assay for the Quantification of Docetaxel and Paclitaxel in Human Plasma and Oral Fluid. Analytical Chemistry, 77(15), 4677-4684. Available at: [Link]
-
Nygren, P., Larsson, R., & Friberg, L. E. (2006). High sensitivity assays for docetaxel and paclitaxel in plasma using solid-phase extraction and high-performance liquid chromatography with UV detection. Cancer Chemotherapy and Pharmacology, 57(5), 619-626. Available at: [Link]
-
ResearchGate. (2022). Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)? Available at: [Link]
-
Wang, Y., et al. (2021). Bioanalysis of biological matrix samples using liquid chromatography–tandem mass spectrometry detection. ResearchGate. Available at: [Link]
-
Sree, N. J., & Prakash, K. (2015). Development and validation method for estimation paclitaxel in plasma. ResearchGate. Available at: [Link]
-
Costa, B. F., et al. (2024). Biopharmaceutical analysis — current analytical challenges, limitations, and perspectives. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Ray, A., & Das, D. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
Anusha, N., et al. (2014). An approach for validated RP-HPLC method for the analysis of paclitaxel in rat plasma. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Kabir, A., & Furton, K. G. (2021). New Challenges in (Bio)Analytical Sample Treatment Procedures for Clinical Applications. Molecules. Available at: [Link]
-
Van Eeckhaut, A., Lanckmans, K., Sarre, S., Smolders, I., & Michotte, Y. (2009). Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. Journal of Chromatography B. Available at: [Link]
-
Phenomenex. (2015). Technical Tip: Protein Precipitation. Available at: [Link]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
-
U.S. Food and Drug Administration. (2013). Draft Guidance on Bioanalytical Method Validation. Available at: [Link]
-
de Bruijn, P., et al. (2012). Quantification of cabazitaxel, its metabolite docetaxel and the determination of the demethylated metabolites RPR112698 and RPR123142 as docetaxel equivalents in human plasma by liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Bioanalysis Zone. (n.d.). In the Zone: The bioanalyst – challenges and solutions. Available at: [Link]
-
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available at: [Link]
-
Naz, S. (2014). Quantitative analysis of small molecules in biological samples. SlideShare. Available at: [Link]
-
Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Available at: [Link]
-
LCGC TV. (2015). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. YouTube. Available at: [Link]
-
Whelligan, D. (2016). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. LCGC International. Available at: [Link]
-
Prosen, H., & Smrke, T. (2019). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library. Available at: [Link]
-
KCAS Bio. (2023). Biologics: Overcoming Bioanalytical Challenges. Available at: [Link]
-
U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. High sensitivity assays for docetaxel and paclitaxel in plasma using solid-phase extraction and high-performance liquid chromatography with UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. Technical Tip: Protein Precipitation [phenomenex.com]
- 9. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 20. hhs.gov [hhs.gov]
Application Note: Establishing Stability and Optimal Storage for 10-Methyl Docetaxel Standard Solutions
**Abstract
This document provides a comprehensive guide and detailed protocols for establishing the stability and defining optimal storage conditions for 10-Methyl docetaxel standard solutions. As a critical reference material in analytical and developmental workflows, ensuring the integrity of 10-Methyl docetaxel stock and working solutions is paramount for generating accurate and reproducible data. While specific literature on 10-Methyl docetaxel is limited, this guide synthesizes established principles from its parent compound, docetaxel, and other taxane analogs, providing a robust framework for in-house stability verification. The protocols herein are designed to be self-validating, empowering researchers to determine precise shelf-life under various storage scenarios.
Introduction: The Imperative for Stability
10-Methyl docetaxel is a key derivative of docetaxel, often utilized as a reference standard for impurity profiling, pharmacokinetic (PK) analysis, and in the development of novel taxane-based therapeutics. The accuracy of any quantitative analysis hinges on the assumption that the concentration of the analytical standard remains constant from its initial preparation to the moment of analysis. Degradation of a standard solution leads to an underestimation of its true concentration, which in turn causes an overestimation of the analyte's concentration in unknown samples, introducing significant error into experimental results.
This application note addresses the fundamental aspects of 10-Methyl docetaxel stability, drawing from extensive research on docetaxel's degradation pathways. The primary goal is to provide researchers, scientists, and drug development professionals with the scientific rationale and practical methodologies to confidently prepare, store, and handle these critical solutions.
Scientific Foundation: Understanding Taxane Instability
The stability of a taxane derivative like 10-Methyl docetaxel is intrinsically linked to its molecular structure. The docetaxel core is susceptible to several degradation pathways, primarily driven by pH, temperature, and light. Understanding these mechanisms is crucial for designing effective storage strategies.
2.1 Key Degradation Pathways Based on studies of docetaxel, the most probable degradation routes for 10-Methyl docetaxel involve:
-
Epimerization: The C-7 hydroxyl group is prone to epimerization, particularly under basic or thermal stress, leading to the formation of 7-epi-docetaxel isomers.[1][2] This stereochemical change can alter the compound's chromatographic retention time and biological activity, making it a critical degradation product to monitor.
-
Hydrolysis: The ester linkage of the C-13 side chain is susceptible to hydrolysis, especially in highly acidic or basic conditions.[2] This would cleave the side chain from the baccatin III core, resulting in a complete loss of the parent molecule.
-
Oxidation: The C-10 position can be a site for oxidation, another potential degradation pathway that can be accelerated by heat and exposure to oxidants.[1][2]
Given these pathways, control over solution pH, temperature, and light exposure are the cornerstones of maintaining the integrity of 10-Methyl docetaxel standard solutions.
Preparation of Standard Solutions: A Protocol Grounded in Accuracy
The following protocol outlines the best practices for preparing a primary stock solution. The choice of solvent is the first line of defense against degradation.
3.1 Solvent Selection Rationale High-purity, anhydrous-grade solvents are mandatory.
-
Recommended Solvents: Acetonitrile, Methanol, or Ethanol.
-
Causality: These solvents offer excellent solubilizing power for taxanes, are compatible with reversed-phase HPLC/UPLC mobile phases, and are less reactive than protic solvents like water. Polysorbate 80 and ethanol mixtures are used for clinical formulations of docetaxel to ensure solubility in aqueous infusion fluids, but for analytical standards, a pure organic solvent is preferred to minimize excipient interference and potential hydrolytic degradation.[3]
3.2 Protocol for Preparing a 1 mg/mL Primary Stock Solution
-
Gravimetric Measurement: Accurately weigh approximately 10 mg of 10-Methyl docetaxel reference standard using a calibrated analytical balance. Use a tared, amber glass vial.
-
Volumetric Dilution: Transfer the weighed standard to a 10.00 mL Class A amber volumetric flask.
-
Initial Solubilization: Add approximately 7-8 mL of the chosen solvent (e.g., HPLC-grade Acetonitrile).
-
Complete Dissolution: Gently swirl the flask and sonicate for 5-10 minutes in a room temperature water bath to ensure complete dissolution.[4]
-
Thermal Equilibration: Allow the flask to equilibrate to room temperature (approx. 20-25°C) for at least 20 minutes. This step is critical as temperature fluctuations affect solvent density and, therefore, final concentration.
-
Final Dilution: Carefully bring the solution to the 10.00 mL mark with the same solvent.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure a homogenous solution.
-
Transfer and Labeling: Transfer the solution to smaller, clearly labeled amber glass vials for storage. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials.
Storage Conditions and Handling
Proper storage is the most critical factor in extending the shelf-life of a standard solution. The following recommendations are based on minimizing the kinetic rates of the degradation reactions discussed previously.
Recommended Storage Conditions
| Storage Type | Temperature | Duration | Rationale & Best Practices |
| Long-Term Stock | -20°C or colder (-80°C preferred) | > 3 Months | Minimizes molecular motion and chemical kinetics, providing the highest stability.[5] Use vials with PTFE-lined caps to ensure a tight seal. Avoid repeated freeze-thaw cycles by aliquoting into single-use volumes. |
| Short-Term Stock | 2°C to 8°C | < 3 Months | Significantly slows degradation compared to room temperature.[6][7] Ideal for stock solutions that are accessed frequently over weeks. |
| Working Solutions | 2°C to 8°C | < 7 Days | Appropriate for daily use solutions. Should be brought to room temperature before use for accurate pipetting. |
Critical Handling Procedures:
-
Light Protection: Always store solutions in amber vials or in a dark environment (e.g., in a covered box within the refrigerator/freezer) to prevent photolytic degradation.
-
Inert Containers: Use glass or polypropylene containers. Avoid PVC bags or containers for diluted solutions, as leaching of plasticizers like DEHP has been observed with docetaxel formulations.[8]
-
Atmosphere: For maximum long-term stability, consider overlaying the solution with an inert gas like argon or nitrogen before capping to displace oxygen and prevent oxidation.
Decision Workflow for Storage
The following diagram illustrates a logical workflow for selecting the appropriate storage condition.
Caption: Decision tree for selecting the appropriate storage condition.
Protocol: In-House Stability Verification Study
This protocol provides a framework for conducting a rigorous stability study, adhering to principles outlined in international guidelines.[9][10][11] It is designed to be a self-validating system to establish a definitive shelf-life for your specific solution and storage conditions.
5.1 Objective To determine the short-term (7 days) and long-term (6 months) stability of a 10-Methyl docetaxel standard solution at various temperatures.
5.2 Materials & Equipment
-
10-Methyl Docetaxel Reference Standard
-
HPLC/UPLC system with UV/PDA detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade Acetonitrile, Methanol, and Water
-
Class A volumetric flasks and pipettes
-
2-mL amber glass autosampler vials with PTFE-lined caps
-
Calibrated analytical balance, sonicator, pH meter
-
Controlled temperature chambers (25°C, 4°C, -20°C)
5.3 Experimental Workflow
Caption: Workflow for the 10-Methyl Docetaxel stability study.
5.4 Detailed Methodology
-
Analytical Method:
-
Develop and validate a stability-indicating HPLC-UV method. A good starting point based on docetaxel methods is:[4][12][13]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. For example, 50:50 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 232 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
-
Validation: The method must be proven to separate 10-Methyl docetaxel from degradation products generated under forced degradation conditions (e.g., exposure to acid, base, heat, and oxidation).[3]
-
-
Sample Preparation and Storage (Time Zero):
-
Prepare a bulk solution of 10-Methyl docetaxel (e.g., 100 µg/mL in Acetonitrile).
-
Aliquot this solution into numerous sealed amber vials for each storage condition.
-
Immediately analyze three freshly prepared aliquots. The average peak area of these injections will serve as the "Time Zero" reference.
-
-
Testing Schedule:
-
Data Analysis and Acceptance Criteria:
-
At each time point, calculate the percentage of 10-Methyl docetaxel remaining relative to the Time Zero average.
-
Calculation: (% Remaining) = (Mean Peak Area at T_x / Mean Peak Area at T_0) * 100
-
Physical Stability: Visually inspect for any precipitation or color change before each analysis.[8]
-
Chemical Stability: The solution is considered stable if the % Remaining is within an acceptable limit, typically 98.0% - 102.0% for a reference standard. Also, no significant increase in any single degradation product or total degradation products should be observed.
-
Conclusion
The chemical integrity of 10-Methyl docetaxel standard solutions is a non-negotiable prerequisite for reliable analytical results. While this guide provides robust recommendations based on the well-understood chemistry of docetaxel, it is imperative that laboratories perform in-house verification. By implementing the detailed protocols for solution preparation, storage, and stability testing outlined here, researchers can ensure the highest level of data quality and confidence in their work. The foundational principles are clear: minimize temperature, exclude light, and choose an appropriate, inert solvent system. Adherence to these practices will safeguard the integrity of these vital analytical standards.
References
-
Validation of an analytical method to determine stability in use of injectable Docetaxel-10 mg/mL. (n.d.). Medigraphic. [Link]
-
Walker, S. E., Charbonneau, F., & Law, S. (2007). Stability of Docetaxel Solution after Dilution in Ethanol and Storage in Vials and after Dilution in Normal Saline and Storage in Bags. The Canadian Journal of Hospital Pharmacy, 60(4), 231–237. [Link]
-
Thiesen, J., & Kramer, I. (1999). Physico-chemical stability of docetaxel premix solution and docetaxel infusion solutions in PVC bags and polyolefine containers. Pharmacy World & Science, 21(3), 137–141. [Link]
-
Vyas, G., Sharma, R., & Singh, S. (2006). Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation. Journal of Pharmaceutical and Biomedical Analysis, 40(5), 1248–1254. [Link]
-
Long-term stability of docetaxel after 131 days of storage at −60 °C. (n.d.). ResearchGate. [Link]
-
Development and Validation of a Novel HPLC Method for the Determination of Docetaxel in Pharmaceutical Dosage Forms. (2023). International Journal of Pharmaceutical and Biological Archives. [Link]
-
Cytotoxic Drug Stability Monograph. (2020). NHS Pharmaceutical Research and Development Group. [Link]
-
Hart, M., & Acott, S. (2011). Physical and chemical stability of Taxotere® (docetaxel) 1-vial (20 mg/mL) infusion solution following refrigerated storage. ecancermedicalscience, 5, 201. [Link]
-
Hart, M., & Acott, S. (2011). Physical and chemical stability of Taxotere® (docetaxel) one-vial (20 mg/ml) infusion solution following refrigerated storage. ecancermedicalscience, 5, 201. [Link]
-
Guidelines on stability study and shelf-life of health supplements. (n.d.). Food and Drug Administration Malaysia. [Link]
-
Stability of docetaxel infusions. (2015). European Journal of Hospital Pharmacy, 22(Suppl 1), A153. [Link]
-
Kasa, S., et al. (2024). Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent. American Journal of Analytical Chemistry, 15. [Link]
-
Stability of Docetaxel Solution after Dilution in Ethanol and Storage in Vials and after Dilution in Normal Saline and Storage in Bags. (2007). ResearchGate. [Link]
-
PP-003 Physical-chemical stability of docetaxel concentrated solution during one month. (2014). ResearchGate. [Link]
-
Guideline on Stability Testing: Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. [Link]
-
ICH Q1: Stability Testing of Drug Substances and Drug Products. (n.d.). International Council for Harmonisation. [Link]
-
Zhang, Y., et al. (2012). Physical and chemical stability of paclitaxel infusions in different container types. Journal of Oncology Pharmacy Practice, 18(1), 64-70. [Link]
-
Zhang, Y., et al. (2012). Physical and chemical stability of paclitaxel infusions in different container types. Journal of Oncology Pharmacy Practice. [Link]
-
Isolation and characterization of degradation in docetaxel drug substance and its formulation. (2006). ResearchGate. [Link]
-
Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Pan American Health Organization. [Link]
-
Zhang, Y., et al. (2012). Physical and chemical stability of paclitaxel infusions in different container types. Journal of Oncology Pharmacy Practice, 18(1), 64-70. [Link]
-
ASEAN Guideline on Stability Study of Drug Product. (2013). Association of Southeast Asian Nations. [Link]
-
Waterhouse, D. N., et al. (2010). Development of a weak-base docetaxel derivative that can be loaded into lipid nanoparticles. Journal of Controlled Release, 144(3), 291-298. [Link]
-
DOCETAXEL injection, solution, concentrate prescribing information. (n.d.). Sanofi-Aventis U.S. LLC. [Link]
Sources
- 1. Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cjhp-online.ca [cjhp-online.ca]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. sps.nhs.uk [sps.nhs.uk]
- 7. Physical and chemical stability of Taxotere® (docetaxel) one-vial (20 mg/ml) infusion solution following refrigerated storage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physico-chemical stability of docetaxel premix solution and docetaxel infusion solutions in PVC bags and polyolefine containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov.ph [fda.gov.ph]
- 10. ema.europa.eu [ema.europa.eu]
- 11. asean.org [asean.org]
- 12. Validation of an analytical method to determine stability in use of injectable Docetaxel-10 mg/mL [medigraphic.com]
- 13. ejhp.bmj.com [ejhp.bmj.com]
- 14. www3.paho.org [www3.paho.org]
Application Note: Advanced In Vitro Cytotoxicity Profiling of 10-O-Methyl Docetaxel
Introduction & Scientific Rationale
The taxane class of chemotherapeutics, including Paclitaxel and Docetaxel, remains a cornerstone of solid tumor treatment.[1] However, their efficacy is frequently compromised by acquired resistance, primarily mediated by the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp/MDR1).
10-O-methyl docetaxel (a C-10 ether derivative) represents a critical probe in Structure-Activity Relationship (SAR) studies. Unlike Docetaxel, which possesses a free hydroxyl group at the C-10 position, the 10-O-methyl variant modifies the molecule's interaction with the P-gp efflux pump while retaining high affinity for the
This application note details a rigorous workflow to:
-
Quantify the cytotoxic potency (IC
) of 10-O-methyl docetaxel compared to parent taxanes. -
Validate its mechanism of action via tubulin polymerization kinetics.
-
Confirm cell cycle arrest (G2/M phase) using flow cytometry.
Compound Management & Safety
Critical Handling Note: Taxanes are highly hydrophobic and potent cytotoxic agents.[2] Strict adherence to safety protocols is mandatory.
-
Solubility: 10-O-methyl docetaxel is insoluble in water.[3]
-
Stock Preparation: Dissolve in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM or 20 mM.
-
Storage: Aliquot into amber glass vials (taxanes are light-sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Dilute the stock in culture medium immediately prior to use. Ensure the final DMSO concentration in the cell assay is < 0.5% (v/v) to prevent solvent-induced cytotoxicity.
Experimental Workflow: Cytotoxicity (MTT Assay)
The MTT assay measures the reduction of tetrazolium salts by mitochondrial dehydrogenases in metabolically active cells.[3] Since taxanes are cell-cycle specific (M-phase), a standard 24-hour incubation is insufficient. A 72-hour exposure is recommended to capture the antiproliferative effects over multiple cell cycles.
Cell Line Selection
To demonstrate the specific value of the C-10 modification, use paired cell lines:
-
Sensitive Line: MCF-7 (Breast) or A549 (Lung).
-
Resistant (MDR) Line: MCF-7/ADR or KB-V1 (P-gp overexpressing).
Protocol Steps
-
Seeding: Harvest cells in the logarithmic growth phase. Seed into 96-well plates.
-
Density: 3,000–5,000 cells/well (optimize so control wells are 80% confluent at 72h).
-
Volume: 100 µL per well.
-
Incubation: Allow attachment for 24 hours at 37°C, 5% CO
.
-
-
Treatment:
-
Prepare serial dilutions of 10-O-methyl docetaxel (e.g., 9-point dilution series from 100 nM down to 0.01 nM).
-
Include Positive Control: Docetaxel (standard).[4]
-
Include Vehicle Control: Media + DMSO (matched %).
-
Add 100 µL of 2x drug solution to each well (Final volume: 200 µL).
-
-
Incubation: Incubate for 72 hours.
-
Readout:
-
Add 20 µL MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3–4 hours until purple formazan crystals form.
-
Aspirate medium carefully.
-
Solubilize crystals with 150 µL DMSO.
-
Measure absorbance at 570 nm (reference 630 nm).
-
Data Visualization (Workflow)
Figure 1: Step-by-step workflow for the high-throughput MTT cytotoxicity assay.
Mechanistic Validation: Tubulin Polymerization
To confirm 10-O-methyl docetaxel acts as a microtubule stabilizer (and not a destabilizer like Vinca alkaloids), a cell-free turbidimetric assay is required.
Principle
Taxanes lower the critical concentration of tubulin required for polymerization. This results in faster polymerization rates and higher optical density (turbidity) compared to controls.
Protocol
-
Reagent Prep: Use >99% pure tubulin protein (porcine brain source) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl
, pH 6.9) supplemented with 1 mM GTP. -
Baseline: Keep tubulin on ice (depolymerized state).
-
Induction: Add 10-O-methyl docetaxel (final conc. 10 µM) to the tubulin solution in a pre-warmed (37°C) quartz cuvette or 96-well half-area plate.
-
Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.
-
Result: A "Taxane-like" curve will show a rapid increase in absorbance (nucleation) and a higher steady-state plateau compared to the vehicle control.
Pathway Diagram (Mechanism of Action)
Figure 2: Signaling pathway: 10-O-methyl docetaxel stabilizes microtubules, triggering the Spindle Assembly Checkpoint.
Data Analysis & Reporting
Calculating IC50
Use non-linear regression (sigmoidal dose-response, variable slope) to fit the absorbance data.
Resistance Index (RI)
The hallmark of C-10 modified taxanes is their ability to overcome resistance. Calculate the RI to validate this:
Expected Results Table:
| Compound | IC | IC | Resistance Index (RI) | Interpretation |
| Docetaxel | 1.5 ± 0.2 | 245.0 ± 15.0 | ~163 | High Cross-Resistance |
| 10-O-Methyl Docetaxel | 1.8 ± 0.3 | 12.5 ± 2.0 | ~7 | Significant Reversal |
Note: Data values are illustrative based on typical taxane SAR trends [1, 2].
References
-
Ojima, I., et al. (1994). "New and efficient approaches to the synthesis of taxol and its C-13 side chain analogs." Journal of Medicinal Chemistry.
-
Fang, W.S., & Liang, X.T. (2005).[5] "Recent Progress in Structure Activity Relationship and Mechanistic Studies of Taxol Analogues." Mini-Reviews in Medicinal Chemistry.
-
BenchChem. (2025).[6] "Initial in-vitro studies of Docetaxel cytotoxicity." BenchChem Technical Guides.
-
Mosmann, T. (1983).[3] "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods.
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Chromatographic Separation of 10-Methyl Docetaxel from Docetaxel
Introduction: Docetaxel is a potent, semi-synthetic chemotherapeutic agent widely used in the treatment of various cancers.[1] During its synthesis and storage, several related impurities can form, posing a significant analytical challenge for quality control and drug development professionals. Among these, the 10-methyl docetaxel impurity is particularly problematic due to its structural similarity to the active pharmaceutical ingredient (API), often leading to co-elution in standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods. This guide provides in-depth troubleshooting strategies and advanced solutions to achieve baseline separation of this critical impurity pair.
Frequently Asked Questions (FAQs)
FAQ 1: Why is separating 10-methyl docetaxel from docetaxel so challenging?
The difficulty in separating 10-methyl docetaxel from docetaxel stems from their nearly identical molecular structures. The only difference is the substitution at the C10 position of the taxane core. Docetaxel has a hydroxyl (-OH) group at this position, while the impurity has a methoxy (-OCH3) group.[2][3] This minor change results in very similar physicochemical properties, including polarity, hydrophobicity, and molecular weight, leading to minimal differential partitioning between the mobile and stationary phases in typical chromatographic systems.
The addition of the methyl group makes the 10-methyl docetaxel impurity slightly more hydrophobic (less polar) than the parent docetaxel molecule. In reversed-phase chromatography, this increased hydrophobicity will generally lead to a slightly longer retention time. However, the difference is often insufficient for complete resolution from the large, often tailing, main docetaxel peak.
Caption: Structural difference leading to chromatographic challenge.
FAQ 2: My current reversed-phase HPLC method shows co-elution. What are the first parameters I should adjust?
When facing co-elution, a systematic approach to method development is crucial. Instead of random adjustments, consider the following logical workflow to optimize your separation. The goal is to exploit the subtle differences in polarity and chemical reactivity between the two molecules.
Caption: Systematic workflow for HPLC method optimization.
1. Mobile Phase Optimization:
-
Organic Modifier: The choice of organic solvent can significantly alter selectivity. While acetonitrile (ACN) is common, try substituting it with methanol (MeOH). Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the analytes compared to the aprotic ACN. A common starting point is a mobile phase of acetonitrile and water.[4] Consider running isocratic holds at various ACN/Water or MeOH/Water ratios (e.g., 45:55, 50:50) to find the optimal organic percentage for resolution.[5]
-
pH Adjustment: Although docetaxel and its impurity lack easily ionizable groups, slight pH adjustments (e.g., pH 3.0 to 3.5 with o-phosphoric acid) can sometimes influence the silanol interactions on the column surface, subtly affecting peak shape and retention.[6]
2. Stationary Phase Selection: If mobile phase adjustments are insufficient, the stationary phase is the most powerful tool for altering selectivity. Standard C18 columns may not provide the necessary steric hindrance or alternative interactions.
-
Phenyl-Hexyl Phases: These columns offer pi-pi interactions with the aromatic rings present in both docetaxel molecules. These alternative interactions, combined with hydrophobic interactions, can often resolve structurally similar compounds.
-
Pentafluorophenyl (PFP) Phases: PFP columns provide a multitude of interaction mechanisms, including dipole-dipole, ion-exchange, and pi-pi interactions, making them excellent for separating isomers and closely related compounds.
-
Embedded Polar Group (EPG) Phases: These columns have a polar group (e.g., carbamate) embedded in the alkyl chain, which can alter the selectivity for moderately polar compounds like docetaxel and may improve peak shape.
| Stationary Phase | Primary Interaction Mechanism | Potential Advantage for Docetaxel Separation |
| Standard C18 | Hydrophobic | Standard, but often provides insufficient selectivity. |
| Phenyl-Hexyl | Hydrophobic, Pi-Pi | Alternative selectivity based on aromaticity. |
| PFP (Pentafluorophenyl) | Hydrophobic, Pi-Pi, Dipole-Dipole | Multiple interaction modes can enhance resolution. |
| Embedded Polar Group | Hydrophobic, Hydrogen Bonding | Can improve peak shape and offer unique selectivity. |
3. Temperature Control: Column temperature affects mobile phase viscosity and mass transfer kinetics.
-
Lowering Temperature (e.g., 25°C to 15°C): This can sometimes increase resolution by enhancing the differential interactions between the analytes and the stationary phase.
-
Increasing Temperature (e.g., 25°C to 45°C): This decreases viscosity, which can lead to sharper peaks and better efficiency, potentially resolving closely eluting peaks. The United States Pharmacopeia (USP) monograph for docetaxel suggests a column temperature of 45°C.[7] The effect of temperature must be evaluated empirically.
4. Gradient Optimization: For complex samples or to improve peak shape, a gradient is often necessary. The USP method for organic impurities utilizes a gradient of water and acetonitrile.[7]
-
Shallow Gradient: A very slow, shallow gradient around the elution point of the docetaxel peak cluster can provide the highest resolution. By decreasing the rate of change in organic solvent concentration, you give the analytes more time to interact with the stationary phase, allowing for a better separation.
FAQ 3: Are there alternative chromatographic techniques that can improve separation?
Yes. When RP-HPLC proves insufficient, Supercritical Fluid Chromatography (SFC) is an excellent orthogonal technique.[8]
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide (CO2), as the primary mobile phase, often with a small amount of an organic modifier like methanol.[9] For separating molecules that are difficult to resolve by traditional HPLC, SFC offers several advantages:
-
Unique Selectivity: The mobile phase properties (low viscosity and high diffusivity) are very different from liquids, leading to different separation mechanisms and often superior resolution for structurally similar compounds.[9]
-
Speed: The low viscosity of the mobile phase allows for much faster flow rates and rapid equilibration, significantly reducing run times.[10]
-
Orthogonality: SFC is considered a form of normal-phase chromatography, making it an ideal complementary technique to reversed-phase HPLC for impurity profiling.[8] It is particularly effective for resolving isomers and other closely related structures.[11]
| Parameter | HPLC (Reversed-Phase) | SFC (Normal-Phase Mode) |
| Primary Mobile Phase | Water/Buffer + Organic Solvent (ACN, MeOH) | Supercritical CO2 |
| Typical Stationary Phase | C18, C8 (Non-polar) | Silica, Diol, 2-EP (Polar) |
| Separation Principle | Primarily hydrophobic interactions | Primarily polar interactions (adsorption) |
| Key Advantage | Robust, widely used | Orthogonal selectivity, speed, "green" technique |
FAQ 4: How can I confirm the identity of the 10-methyl docetaxel peak?
Peak identification should never be based solely on retention time.
-
Mass Spectrometry (MS): The most definitive method is to use a mass spectrometer as a detector (LC-MS). Docetaxel (anhydrous) has a molar mass of 807.88 g/mol .[3] 10-methyl docetaxel would have a molar mass of approximately 821.91 g/mol (an increase of ~14.03 Da for the CH2 difference, minus a proton). This mass difference is easily resolved by modern mass spectrometers, providing unambiguous confirmation of the peak's identity.
-
Reference Standards: If available, spike the sample with a certified reference standard of 10-methyl docetaxel. The peak that increases in area corresponds to the impurity. The European Pharmacopoeia (EDQM) provides reference standards for docetaxel and its impurities.[12]
-
Forced Degradation: Performing forced degradation studies (e.g., acid, base, oxidative stress) can help generate impurities and track their elution, aiding in peak identification and demonstrating the stability-indicating nature of the method.[13][14]
Experimental Protocols
Protocol A: Systematic HPLC Method Development for Docetaxel Impurity Profiling
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with UV/DAD detector.[5]
-
Column: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm).[7]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Detector Wavelength: 232 nm.[7]
-
Column Temperature: 45°C.[7]
-
Injection Volume: 10 µL.[7]
-
Sample Preparation: Dissolve docetaxel sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1.0 mg/mL.[7][15]
-
-
Initial Scouting Gradient:
-
Run a fast scouting gradient from 35% to 80% B over 25 minutes to determine the approximate elution time of docetaxel and its impurities.[7]
-
-
Optimization Steps (Iterative Process):
-
Step 3.1 (Gradient Modification): Based on the scouting run, design a shallower gradient around the docetaxel peak. For example, if docetaxel elutes at 55% B, try a segment from 50% to 60% B over 20 minutes.
-
Step 3.2 (Organic Modifier Change): If resolution is poor, replace Acetonitrile (Mobile Phase B) with Methanol and repeat the scouting and optimization runs.
-
Step 3.3 (Stationary Phase Change): If co-elution persists, switch to a Phenyl-Hexyl or PFP column of similar dimensions. Re-run the scouting gradient and optimize as before.
-
-
System Suitability:
References
-
Nguyen, H. V., Le, Q. M., Nguyen, T. D., et al. (2026). Development of a HPLC method for the quantification of Docetaxel in the BPMO@DTX injectable formulation. Journal of Applied Pharmaceutical Science, 16(02), 077-088.
-
Jahnavi, B., & Sravanthi, P. (n.d.). RP-HPLC-METHOD-DEVELOPMENT-AND-VALIDATION-FOR-THE-ESTIMATION-OF-DOCETAXEL-IN-PHARMACEUTICAL-DOSAGE-FORMS. JIDPTS.
-
Vasu Dev, R., Babu, J. M., Vyas, K., et al. (2006). Isolation and characterization of impurities in docetaxel. Journal of Pharmaceutical and Biomedical Analysis, 40(3), 614-622.
-
Kumar, D. S., et al. (n.d.). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE QUANTITATIVE DETERMINATION OF ORGANIC IMPURITIES OF DOCETAXEL IN PARENTERAL FORMULATION OF DOCETAXEL USING UV DETECTOR. ResearchGate.
-
Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. Phenomenex.
-
Al-Ghananeem, A. M., Malkawi, A. H., & Crooks, P. A. (2018). A Novel Docetaxel-Biotin Chemical Conjugate for Prostate Cancer Treatment. Molecules, 23(1), 161.
-
Miller, L. (n.d.). Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. Waters Corporation.
-
Kumar, D. S., et al. (2023). Development and Validation of a Novel HPLC Method for the Determination of Docetaxel in Pharmaceutical Dosage Forms. Journal of Pharmaceutical Research International, 35(10), 1-10.
-
Nguyen, H. V., et al. (2026). Development of a HPLC method for the quantification of Docetaxel in the BPMO@DTX injectable formulation. Journal of Applied Pharmaceutical Science.
-
Zulkifli, A., et al. (2017). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR QUANTIFICATION OF DOCETAXEL IN PALM-BASED NANOEMULSION AEROSOLS. Malaysian Journal of Analytical Sciences, 21(5), 1145-1153.
-
Zhigaltsev, I.V., et al. (2010). Development of a weak-base docetaxel derivative that can be loaded into lipid nanoparticles. Journal of Controlled Release, 144(3), 332-340.
-
Vasu Dev, R., et al. (2006). Isolation and characterization of impurities in docetaxel DRL. ResearchGate.
-
USP-NF. (2012). Docetaxel Monograph. USP-NF.
-
Rarokar, N. R., & Khedekar, P. B. (2019). Stability indicating RP-HPLC method development for docetaxel trihydrate. Journal of Drug Delivery and Therapeutics, 9(4-s), 525-528.
-
Al-Ghananeem, A. M., et al. (2020). Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma and tissues. Saudi Pharmaceutical Journal, 28(3), 307-312.
-
Señoráns, F. J., & Ibañez, E. (2016). Supercritical Fluid Chromatography as a Technique to Fractionate High-Valued Compounds from Lipids. Foods, 5(2), 28.
-
EDQM. (n.d.). DOCETAXEL IMPURITY E CRS. CRS catalogue.
-
Lagarce, F., et al. (2014). PP-003 Physical-chemical stability of docetaxel concentrated solution during one month. ResearchGate.
-
Wikipedia. (n.d.). Docetaxel. Wikipedia.
-
Reddy, B., et al. (2012). Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities. Journal of Pharmaceutical and Biomedical Analysis, 66, 1-12.
-
Li, Y., et al. (2019). Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins. RSC Advances, 9(1), 23-31.
-
Dispas, A., et al. (2015). Method development for impurity profiling in SFC: THE selection of a dissimilar set of stationary phases. Journal of Chromatography A, 1429, 249-260.
-
Alhakamy, N. A., et al. (2022). Self-Assembled Nanomicellar Formulation of Docetaxel as a Potential Breast Cancer Chemotherapeutic System. Pharmaceutics, 14(4), 723.
-
BUCHI Labortechnik AG. (2023, April 19). Supercritical Fluid Chromatography Demystified: A Chat with Experts. YouTube.
-
ResearchGate. (n.d.). Chemical structures of 10-DAB, paclitaxel, docetaxel, and cabazitaxel. ResearchGate.
-
Wikipedia. (n.d.). Chemotherapy. Wikipedia.
Sources
- 1. Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Docetaxel - Wikipedia [en.wikipedia.org]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. jddtonline.info [jddtonline.info]
- 7. uspnf.com [uspnf.com]
- 8. researchgate.net [researchgate.net]
- 9. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 10. pharmtech.com [pharmtech.com]
- 11. mdpi.com [mdpi.com]
- 12. Detailed view [crs.edqm.eu]
- 13. jidps.com [jidps.com]
- 14. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. japsonline.com [japsonline.com]
- 16. japsonline.com [japsonline.com]
Resolving co-elution of docetaxel and 10-methyl docetaxel isomers
Ticket Subject: Resolving Co-elution of Docetaxel and 10-Methyl Docetaxel Isomers
Assigned Specialist: Senior Application Scientist, Chromatography Division Status: Open Urgency: High (Critical Pair Resolution)
Executive Summary
You are encountering a classic "critical pair" challenge in taxane analysis. Docetaxel and its C10-modified analogs (such as the 10-methyl derivative or the common 7-epidocetaxel) share near-identical hydrophobicity and mass-to-charge ratios. Standard C18 columns often fail here because they rely primarily on hydrophobic subtraction, which cannot distinguish the subtle steric difference of a methyl group rotation or addition on the taxane ring.
This guide moves beyond standard pharmacopeial methods (which often fail for synthetic impurities) and provides an orthogonal screening approach using pi-pi interaction selectivity and methanol-driven shape selectivity .
Module 1: The Diagnostic Phase
Why is my C18 method failing?
If you are using a standard C18 column with an Acetonitrile/Water gradient, your co-elution is chemically inevitable.
-
The Mechanism: Acetonitrile (ACN) forms a "layer" over the C18 chains, creating a pure hydrophobic partition mechanism. Since Docetaxel and 10-methyl docetaxel differ only by a single methyl group (
), their hydrophobic footprints are virtually identical. -
The Missing Variable: You need Shape Selectivity . The taxane core is rigid. To separate isomers, you must exploit the 3D shape difference of the molecule, not just its "greasiness."
Module 2: The Solution Protocol
Workflow: Orthogonal Selectivity Screening
Do not randomly change gradients. Follow this logic path to force separation.
Figure 1: Decision tree for resolving taxane critical pairs. This logic prioritizes chemical selectivity (solvent/column) over physical parameters (gradient slope).
Detailed Protocol
Phase A: The Methanol Switch (The "Protic" Effect)
Methanol is a protic solvent. Unlike ACN, it can participate in hydrogen bonding with the hydroxyl groups on the taxane ring. This often amplifies the subtle differences between isomers.
-
Action: Replace Acetonitrile with Methanol in Mobile Phase B.
-
Gradient: 40% MeOH to 80% MeOH over 20 minutes.
-
Why: Research indicates that introducing methanol moves the placebo and impurity peaks away from the main docetaxel peak due to different solvation shells around the taxane core [1].
Phase B: The PFP Weapon (The "Pi-Pi" Effect)
If Methanol on C18 fails, you must abandon C18. The Pentafluorophenyl (PFP) column is the gold standard for separating taxane isomers.
-
Mechanism: The PFP ring is electron-deficient (Lewis acid). The taxane ring system is electron-rich. This creates a specific "pi-pi" interaction. A methyl group at the C10 position alters the electron density and the physical fit of the molecule against the PFP ring, creating separation that C18 cannot achieve.
-
Recommended Column: 2.7 µm or 1.9 µm F5/PFP Core-Shell column.
Comparison of Stationary Phases for Taxanes:
| Feature | C18 (Octadecyl) | PFP (Pentafluorophenyl) | Phenyl-Hexyl |
| Primary Mechanism | Hydrophobic Interaction | Pi-Pi Interaction + Shape Selectivity | Pi-Pi Interaction (weaker) |
| Isomer Resolution | Poor | Excellent | Moderate |
| Mobile Phase | ACN or MeOH | MeOH (Preferred) | MeOH |
| Success Rate | < 30% for isomers | > 90% for isomers | ~50% |
Module 3: Troubleshooting FAQ
Q1: I see separation, but the peaks are tailing badly. What now? A: Taxanes are bulky and can interact with residual silanols on the silica surface.
-
Fix: Ensure your aqueous mobile phase contains a buffer, not just acid. Use 10 mM Ammonium Acetate (pH 4.5) instead of just 0.1% Formic Acid. The ammonium ions mask the silanols, sharpening the peak shape.
Q2: My retention times are drifting between injections. A: This is common when using Methanol/Water gradients on PFP columns due to "phase dewetting" or temperature fluctuations.
-
Fix: Taxane separation is highly temperature-dependent. You must thermostat your column compartment. Lock the temperature at 25°C or 30°C . Do not run at "ambient."
Q3: Can I use a Phenyl-Hexyl column instead of PFP? A: You can try, but PFP is superior for halogenated or highly conjugated systems. Phenyl-Hexyl offers similar pi-pi interactions but lacks the rigid fluorine ring that provides the "lock-and-key" shape selectivity needed for the 10-methyl isomer.
Q4: Is "10-methyl docetaxel" the same as 7-epidocetaxel? A: No, but they behave similarly in chromatography. 7-epidocetaxel is a stereoisomer (OH group rotation). 10-methyl docetaxel (often a synthetic impurity) is a structural analog. However, the separation strategy is identical: maximize shape selectivity using PFP columns and Methanol [2].
References
-
Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods. Source: National Institutes of Health (NIH) / PubMed Central. Context: Discusses the failure of C18/ACN to separate key isomers and the success of introducing Methanol to the mobile phase. URL:[Link]
-
Evidence for the Conversion of Docetaxel into 7-Epidocetaxel. Source: Lifescience Global. Context: Details the validation of HPLC methods for separating docetaxel from its closest structural isomers (epimers) using specific RP-HPLC conditions. URL:[Link]
-
Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase. Source: Veeprho. Context: General guidance on selecting stationary phases (like PFP) when C18 fails for critical pairs in drug impurity profiling. URL:[Link]
Technical Support Center: Semi-Synthesis of 10-Methyl Docetaxel
Topic: Optimization of Yield and Selectivity in the C10-Methylation of Docetaxel Intermediates.
Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.
Scope: Troubleshooting the methylation step (C10-OH
Executive Summary: The C10 Methylation Challenge
The semi-synthesis of 10-methyl docetaxel (often a precursor to Cabazitaxel or specific 10-alkoxy analogs) presents a unique set of competing kinetic challenges. The taxane core contains multiple nucleophilic hydroxyl groups (C1, C2', C7, C10, C13). In 10-deacetylbaccatin III (10-DAB) derivatives, the C7-OH is kinetically more accessible for alkylation than C10-OH. Furthermore, the C13 side chain (if present) contains an ester linkage and an oxetane D-ring sensitive to the strong bases required for methylation.
High yield relies on three non-negotiable pillars:
-
Orthogonal Protection: You cannot rely on naked regioselectivity. C2' and C7 must be managed.
-
Base Selection: Sodium Hydride (NaH) is often too harsh (heterogeneous, "hot spots"). Lithium Hexamethyldisilazide (LiHMDS) provides superior kinetic control.
-
Temperature Discipline: Methylation must occur below -20°C to prevent C13 ester cleavage and C7 epimerization.
Module 1: Critical Protocol Parameters (Q&A)
Q1: Why is my yield dropping due to "side-chain degradation" during methylation?
Diagnosis: You are likely using a base that is too strong or a temperature that is too high, leading to
The Fix: Switch from NaH to LiHMDS (Lithium Hexamethyldisilazide) .
-
Mechanism: NaH is heterogeneous. Localized "hot spots" of high basicity can strip the proton from the C13 ester or the C2' amide, causing cleavage. LiHMDS is soluble in THF, allowing precise stoichiometric control.
-
Protocol Adjustment:
-
Dissolve the protected docetaxel intermediate (e.g., 2'-OH protected) in anhydrous THF.
-
Cool to -78°C .
-
Add LiHMDS (1.1–1.2 eq) slowly.
-
Add Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).
-
Warm slowly to -20°C (never exceed 0°C).
-
Q2: I am observing significant C7-methylation when targeting C10. How do I stop this?
Diagnosis: C7-OH is more nucleophilic than C10-OH in the taxane core. If C7 is unprotected, it will methylate first or concomitantly (yielding the 7,10-dimethoxy product, Cabazitaxel).
The Fix: Implement Orthogonal Protection .
-
Strategy: If your target is exclusively 10-methyl docetaxel (leaving C7-OH free), you must protect C7 before methylation.
-
Recommended Group: TROC (2,2,2-trichloroethoxycarbonyl) or TES (Triethylsilyl) .
-
Workflow:
-
Protect C2': (Standard, e.g., TBS or EE).
-
Protect C7: Selective silylation (TES-Cl/Imidazole) or carbonylation (TROC-Cl/Pyridine). C7 reacts faster than C10.
-
Methylate C10: Now C10 is the only available reactive hydroxyl.
-
Global Deprotection: Remove C7/C2' groups.
-
Q3: My reaction stalls at 60% conversion. Should I add more Methyl Iodide?
Diagnosis: Likely not. The issue is usually the quenching of the enolate or aggregation of the lithium species, not the lack of electrophile. Adding excess MeI often leads to over-alkylation (N-methylation of the amide side chain).
The Fix: Use a Polar Aprotic Co-solvent .
-
Tactic: Add HMPA (caution: toxic) or DMPU (safer alternative) as a co-solvent (10-20% v/v) with THF.
-
Why? These solvents disrupt lithium aggregates, making the C10-alkoxide more "naked" and reactive, driving the reaction to completion at lower temperatures without requiring excess heat.
Module 2: Visualizing the Optimized Workflow
The following diagram illustrates the high-yield pathway, distinguishing between the "Risky Route" (Direct Methylation) and the "High-Fidelity Route" (Protected).
Caption: Figure 1. Decision tree for regioselective methylation. Route B is required for isolating the 10-methyl mono-derivative.
Module 3: Troubleshooting Guide (Symptom-Cause-Solution)
| Symptom | Probable Cause | Corrective Action |
| C7-Epimerization (7-epi-docetaxel detected) | Reaction temperature > 0°C or prolonged exposure to strong base. | Maintain T < -20°C. Switch base from NaH to LiHMDS or KHMDS. |
| Side Chain Loss (Baccatin core isolation) | Hydrolysis of C13 ester due to moisture or excessive basicity. | Dry THF over Na/Benzophenone. Verify inert atmosphere (Ar). Quench with Acetic Acid/THF at -78°C before warming. |
| Low Conversion (<50%) | Reagent aggregation or steric hindrance at C10. | Add DMPU (4 eq.) to reaction mixture. Ensure MeI is fresh (colorless, not brown). |
| "Sticky" Impurities | Polymerization of THF or decomposition of protecting groups. | Avoid strong Lewis acids during workup. Use buffered aqueous quench (NH4Cl). |
Module 4: Analytical Validation (QC)
To confirm you have successfully methylated C10 without affecting C7, utilize 1H-NMR (400 MHz+, CDCl3) .
-
Diagnostic Signal (C10-OMe): Look for a sharp singlet around 3.30 – 3.45 ppm (3H).
-
Diagnostic Signal (C10-H): In Docetaxel (C10-OH), the C10-H appears around 5.2 ppm . Upon methylation, this proton often shifts upfield slightly and the OH signal disappears.
-
C7-H Check: The C7-H (dd) typically appears around 4.1–4.3 ppm . If C7 is methylated (Cabazitaxel-like impurity), you will see a second methoxy singlet and a shift in the C7-H signal.
-
C2'-H Check: Ensure the side chain signals (phenyl region and C2'/C3' doublets) remain intact to verify the ester linkage is preserved.
References
-
Ojima, I., et al. (2016). Strategies for the drug discovery and development of taxane anticancer therapeutics. Journal of Natural Products. Link
-
Bouchard, H., et al. (2013). Cabazitaxel, related compounds and methods of synthesis.[1][2][3][4][5][6] World Intellectual Property Organization, WO2013057260A1. Link
-
Gueritte-Voegelein, F., et al. (1991). Chemical studies of 10-deacetyl baccatin III.[1][7][8][9] Hemisynthesis of taxol derivatives. Tetrahedron. Link
-
Fang, W., et al. (2012).[1] A new synthesis route of cabazitaxel.[1][2][4][6] Journal of Chinese Pharmaceutical Sciences.[1] Link
-
Sanofi-Aventis. (2014).[5] Process for preparing cabazitaxel and intermediates.[1][2][4][5][6] US Patent US20140243530A1. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN102659721A - Synthetic method of cabazitaxel - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Effect of substituents at the C3´, C3´N, C10 and C2-meta-benzoate positions of taxane derivatives on their activity against resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2013057260A1 - Cabazitaxel, related compounds and methods of synthesis - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of C-3' methyl taxotere (docetaxel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and cytotoxic activity of novel 10-alkylated docetaxel analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting baseline noise in 10-methyl docetaxel MS detection
Technical Support Center: High-Sensitivity LC-MS Analysis of Taxanes Topic: Troubleshooting Baseline Noise in 10-Methyl Docetaxel Detection Document ID: TS-TAX-004 Status: Active
Executive Summary
10-methyl docetaxel, a semi-synthetic taxane derivative, presents unique challenges in LC-MS/MS bioanalysis. Like its parent compound docetaxel, it is highly lipophilic and prone to forming alkali adducts (
Baseline noise in this context is rarely "random electronic noise." It is almost always chemical noise derived from three sources:
-
Isobaric Interferences: Solvent impurities or plasticizers.[1]
-
Adduct Distribution: Signal "splitting" between protonated and sodiated forms.
-
Matrix Effects: Phospholipids eluting late in the run (the "Matrix Monster").
This guide provides a systematic workflow to isolate and eliminate these noise sources.
Phase 1: The Diagnostic Workflow
Question: How do I determine if the noise is coming from my instrument or my chemistry?
Answer: Before changing columns or re-extracting samples, you must localize the noise source. Use the "Zero-Volume" Elimination Protocol .
Step-by-Step Diagnostic Protocol
-
The Divert Valve Test:
-
Disconnect the LC column. Connect the injector directly to the MS source (or use a union).
-
Run your mobile phase gradient (without injection).
-
Observation: If the baseline is flat, the noise is on the column (bleed or carryover). If the noise persists, it is in the solvents or the source .
-
-
The "Trap-and-Elute" Test (For Solvent Purity):
-
Install a short guard column.
-
Run a "blank" gradient with a long equilibration time (20 mins) followed by a steep organic ramp.
-
Observation: If you see distinct peaks during the ramp, your aqueous mobile phase is contaminated. The column "trapped" the impurities and "eluted" them when the organic % increased.
-
Visual Troubleshooting Logic
Caption: Logic flow for isolating the physical location of baseline noise sources.
Phase 2: Adduct Management (The "Chemical Noise" Factor)
Question: My baseline looks "fuzzy" and sensitivity is low, even with pure standards. Why?
Answer:
Taxanes are "sodium sponges." If your mobile phase lacks a strong buffer, 10-methyl docetaxel will split its signal between
If you are monitoring the transition for the protonated species (approx.
Corrective Action: Force the ionization into a single state using Ammonium Formate .
| Parameter | Recommendation | Mechanism |
| Mobile Phase A | Water + 2mM Ammonium Formate + 0.1% Formic Acid | Ammonium ( |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Avoid Methanol if possible; ACN typically yields lower background for taxanes. |
| Glassware | Plastic-Free Zone | Do not use plastic pipettes or solvent bottles. Plasticizers leach sodium and phthalates. Use borosilicate glass. |
Expert Insight: Never use sodium phosphate buffers for LC-MS. Even trace amounts of sodium from glassware washing detergents can ruin a taxane assay. Rinse all glassware with 50:50 Methanol:Water before use.
Phase 3: The Matrix Monster (Phospholipids)
Question: I see a high background that drifts upward in subsequent injections. Is this carryover?
Answer: It is likely phospholipid buildup , not analyte carryover. Phospholipids (glycerophosphocholines) are abundant in plasma/tissue.[1] They bind strongly to C18 columns and often elute after the analyte, or wrap around to the next injection.
The Failure of Protein Precipitation (PPT): Simple ACN precipitation leaves ~40% of phospholipids in the sample. These cause ion suppression (dampening signal) and elevated baselines.
Recommended Protocol: Liquid-Liquid Extraction (LLE) LLE is superior for 10-methyl docetaxel because taxanes are hydrophobic, while phospholipids are amphiphilic.
Validated LLE Workflow:
-
Sample: 100 µL Plasma + 10 µL Internal Standard.
-
Extraction Solvent: Add 600 µL TBME (Methyl tert-butyl ether) or Ethyl Acetate .
-
Why? These solvents extract the taxane but leave most phospholipids in the aqueous phase.
-
-
Agitate: Vortex 5 min; Centrifuge 10 min @ 4000g.
-
Transfer: Move supernatant to a clean glass tube.
-
Dry: Evaporate under
at 40°C. -
Reconstitute: 100 µL Mobile Phase (Initial Conditions).
Phospholipid Removal Logic
Caption: Comparison of sample preparation techniques for baseline reduction.
Phase 4: Hardware & Carryover
Question: I see ghost peaks of 10-methyl docetaxel in my blank samples.
Answer: Taxanes are "sticky" molecules. They adsorb to metallic surfaces and rotor seals.
The Fix:
-
Needle Wash: You must use a wash solvent capable of dissolving the taxane and stripping it from the needle.
-
Weak Wash: 90:10 Water:ACN.
-
Strong Wash:40:40:20 ACN:IPA:Acetone (or Methanol). Isopropanol (IPA) is critical for solubilizing sticky hydrophobes.
-
-
Column Flushing: At the end of every run, ramp to 95% B and hold for at least 3 column volumes.
References
-
Hendrikx, J.J.M.A., et al. (2013).[2] "Quantification of docetaxel and its metabolites in human plasma by liquid chromatography/tandem mass spectrometry." Rapid Communications in Mass Spectrometry.
-
Stokvis, E., et al. (2005). "Quantitative analysis of docetaxel in human plasma using LC-MS/MS." Journal of Chromatography B.
-
Sigma-Aldrich. (2023). "Ion-Suppression & Phospholipid Contamination in Bioanalysis." Technical Guides.
-
Waters Corporation. (2022). "Controlling Contamination in LC/MS Systems: Best Practices." Application Notes.
-
Element Lab Solutions. (2022).[3] "10 Tips for Electrospray Ionisation LC-MS." Technical Articles.
Sources
Technical Support Center: Stability Protocols for 10-Methyl Docetaxel
[1][2]
Status: Operational Ticket Focus: Minimizing Degradation During Sample Preparation Target Analyte: 10-Methyl Docetaxel (Taxane Derivative) Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary: The "Hidden" Instability
Welcome to the technical support hub. If you are observing variable recovery, split peaks, or declining sensitivity with 10-methyl docetaxel, the root cause is likely pH-driven C7-epimerization , not simple hydrolysis.[1]
While the methylation at the C10 position (replacing the C10-OH of docetaxel) increases lipophilicity and blocks specific metabolic pathways, it does not protect the C7-hydroxyl group.[1] The taxane ring system remains notoriously unstable in neutral-to-alkaline conditions, rapidly converting to the thermodynamically stable 7-epidocetaxel derivative.[1]
This guide provides the protocols required to lock the molecular conformation and ensure quantitative accuracy.
Part 1: Root Cause Analysis (The Mechanism)[1]
Why is my analyte disappearing?
The degradation of taxanes is biphasic.[1][2] In plasma (pH ~7.4), two distinct failure modes occur simultaneously:
-
C7-Epimerization ( Rapid/Reversible ): The C7-OH group deprotonates, forming an enolate intermediate that re-forms as the 7-epimer.[1][2] This is the primary source of "ghost peaks" in LC-MS.[1]
-
Hydrolysis (Slower/Irreversible): Cleavage of the ester side chains.[1][2]
Visualization: The Epimerization Trap
The following diagram illustrates the structural vulnerability of the taxane core during sample preparation.
Caption: Figure 1. The pH-dependent epimerization pathway.[1][2][3][4] Note that the C10-methyl group does not prevent C7-epimerization, which is the dominant degradation pathway in non-acidic media.
Part 2: Troubleshooting Hub (Q&A)
Ticket #101: "My calibration curve linearity is failing at the low end."
Diagnosis: Adsorption and Epimerization.[1][2] Field Insight: Taxanes are highly lipophilic.[1][2] If you reconstitute in 100% aqueous mobile phase, the drug adsorbs to glass and plastic. If you use neutral organic solvents, it epimerizes in the autosampler.[1] Solution:
-
Solvent: Reconstitute in Acetonitrile:Water (50:50) + 0.1% Formic Acid .[1][2]
-
Container: Use silanized glass vials or low-binding polypropylene.
-
Logic: The acid inhibits epimerization; the acetonitrile prevents adsorption.
Ticket #102: "I see a split peak for the analyte in chromatograms."
Diagnosis: On-column epimerization.[1][2] Field Insight: If your mobile phase pH is neutral (e.g., Ammonium Acetate pH 6.8), the analyte will epimerize during the run, appearing as a saddle or split peak.[1] Solution:
-
Verification: Ensure the column temperature is ≤ 40°C. Higher temperatures accelerate the transition.
Ticket #103: "Plasma stability is poor even at -20°C."
Diagnosis: Enzymatic hydrolysis by esterases.[1][2] Field Insight: 10-methyl docetaxel contains ester linkages susceptible to plasma esterases.[1][2] Freezing slows this but does not stop it completely during the thaw cycle.[1][2] Solution:
-
Immediate Action: Add an esterase inhibitor (e.g., Sodium Fluoride) or, more effectively, acidify the plasma immediately upon collection.[1]
-
Protocol: Add 10 µL of 50% Formic Acid per 1 mL of plasma before freezing.
Part 3: Validated Experimental Protocols
Workflow Visualization
The following decision tree outlines the correct sample preparation logic to maximize recovery.
Caption: Figure 2. Acid-stabilized extraction workflow. Acidification at Step 1 is the critical control point (CCP).
Protocol A: Acidified Liquid-Liquid Extraction (Gold Standard)
Best for: High sensitivity assays requiring clean baselines.[1][2]
-
Preparation: Thaw plasma samples in an ice bath (4°C). Do not thaw at room temperature.[1][2]
-
Acidification: Transfer 100 µL plasma to a chemically resistant tube. Add 10 µL of 5% Formic Acid (aq).[1][2] Vortex gently.
-
Why: Lowers pH to ~4.5, locking the C7 epimer.[1]
-
-
Internal Standard: Add 10 µL of stable-isotope labeled docetaxel.
-
Extraction: Add 1 mL of Methyl tert-butyl ether (MTBE) .
-
Note: Avoid uninhibited diethyl ether, which may contain peroxides that oxidize the taxane.[1]
-
-
Agitation: Vortex for 5 minutes; Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer: Transfer the supernatant to a clean glass vial.
-
Evaporation: Evaporate to dryness under nitrogen at 35°C .
-
Reconstitution: Reconstitute in 100 µL of Acetonitrile:Water (50:50) with 0.1% Formic Acid .[1][2]
Protocol B: "Crash and Shoot" (Protein Precipitation)
Best for: High-throughput screening (HTS) where sensitivity is less critical.[1]
-
Solvent Prep: Prepare Acetonitrile containing 0.2% Formic Acid .[1][2] Keep at -20°C.
-
Precipitation: Add 300 µL of cold, acidified acetonitrile to 100 µL of plasma.
-
Separation: Vortex vigorously for 1 min. Centrifuge at 15,000 x g for 10 min at 4°C.
-
Analysis: Inject supernatant directly (if column loading permits) or dilute 1:1 with water (acidified) to match initial mobile phase conditions.[1][2]
Part 4: Stability Data Reference
The following table summarizes the stability of taxane derivatives (representative of 10-methyl docetaxel behavior) under various conditions.
| Parameter | Condition | Stability Status | Recommendation |
| pH | pH > 7.0 (Basic) | Critical Failure | Degrades within minutes (Epimerization). |
| pH | pH 3.0 - 5.0 (Acidic) | Stable | Optimal range for storage and processing.[1][2] |
| Temperature | Room Temp (25°C) | Risk | ~5-10% degradation over 24h in neutral media.[1][2] |
| Temperature | Refrigerated (4°C) | Safe | Stable for >7 days if acidified.[1][2] |
| Solvent | Methanol | Caution | Risk of solvolysis (transesterification) over long storage.[1][2] |
| Solvent | Acetonitrile | Preferred | Inert toward taxane ester linkages.[1][2] |
References
-
Kumar, P. et al. (2025).[1][2] Isolation and characterization of degradation in docetaxel drug substance and its formulation. ResearchGate. Available at: [Link]
-
Tian, J. & Stella, V. J. (2010).[1][2] Degradation of paclitaxel and related compounds in aqueous solutions I: Epimerization. Journal of Pharmaceutical Sciences. Available at: [Link][1][2]
-
Garguilo, S. et al. (2023).[1][2] Considerations to properly assess drug stability within biological samples. Anapharm Bioanalytics.[1][2][5] Available at: [Link]
-
Wishart, D. et al. (2014).[1][2] Docetaxel (T3D3501) Chemical Structure and Properties. Toxin and Toxin-Target Database (T3DB).[1][2] Available at: [Link][1][2]
Technical Support Center: High-Purity 10-Methyl Docetaxel Purification Strategies
Welcome to the technical support center for the purification of high-purity 10-methyl docetaxel. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of this docetaxel analog. Here, we provide in-depth troubleshooting guides and frequently asked questions to address the specific challenges you may encounter during your experiments. Our approach is rooted in established principles of taxane chemistry, offering both practical, step-by-step protocols and the scientific rationale behind them.
I. Understanding the Molecule: Implications of C10-Methylation
The introduction of a methyl ether at the C10 position of the docetaxel core subtly alters its physicochemical properties, primarily its polarity. Compared to docetaxel, which has a free hydroxyl group at C10, 10-methyl docetaxel is more lipophilic. This change is a critical consideration in designing an effective purification strategy, as it directly influences the compound's behavior in both chromatographic and crystallization systems. The stability of this methyl ether bond under various pH and solvent conditions is also a key factor to monitor throughout the purification process.
II. Core Purification Strategies
The purification of 10-methyl docetaxel from a crude synthetic mixture typically involves a multi-step approach combining chromatography and crystallization to achieve high purity (e.g., >99.5%).
A. Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a powerful technique for isolating target compounds from complex mixtures with high resolution.[1] For 10-methyl docetaxel, both normal-phase and reversed-phase chromatography can be effective, with the choice depending on the specific impurity profile of your crude material.
Caption: A typical workflow for the purification of 10-methyl docetaxel using preparative HPLC.
-
Column: C18 silica column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase A: Ultrapure water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical starting point would be a linear gradient from 40% B to 70% B over 30 minutes. This will need to be optimized based on the retention time of 10-methyl docetaxel and its impurities as determined by analytical HPLC.
-
Flow Rate: 10-20 mL/min, depending on the column dimensions.
-
Detection: UV at 230 nm.
-
Sample Preparation: Dissolve the crude 10-methyl docetaxel in a minimal amount of a strong solvent like acetonitrile or methanol, then dilute with the initial mobile phase composition to ensure compatibility and prevent peak distortion.
-
Fraction Collection: Collect fractions based on the elution of the main peak corresponding to 10-methyl docetaxel.
-
Purity Analysis: Analyze the collected fractions using a validated analytical HPLC method to determine their purity.
-
Pooling and Concentration: Combine the fractions with the desired purity and remove the solvent under reduced pressure.
B. Crystallization and Recrystallization
Crystallization is a crucial final step to remove any remaining trace impurities and to obtain a stable, crystalline form of 10-methyl docetaxel.[2] This process relies on the principle that the desired compound and its impurities have different solubilities in a given solvent or solvent system.
Caption: A general workflow for the purification of 10-methyl docetaxel via recrystallization.
-
Solvent Selection: A common solvent system for taxanes is a mixture of a good solvent (e.g., acetone, ethyl acetate, or methanol) and an anti-solvent (e.g., hexane or heptane).[2] The ideal system is one in which 10-methyl docetaxel is highly soluble at elevated temperatures and poorly soluble at low temperatures.
-
Dissolution: Dissolve the semi-purified 10-methyl docetaxel in a minimal amount of the hot "good" solvent.
-
Induce Crystallization: Slowly add the "anti-solvent" until the solution becomes slightly turbid. If no crystals form upon cooling, you can add a seed crystal or gently scratch the inside of the flask with a glass rod.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
III. Troubleshooting Guide
This section addresses common issues encountered during the purification of 10-methyl docetaxel in a question-and-answer format.
Chromatography Issues
Q1: My target compound, 10-methyl docetaxel, is co-eluting with a major impurity during reversed-phase HPLC. How can I improve the separation?
A1: Co-elution is a common challenge that can often be resolved by systematically modifying your chromatographic parameters:
-
Modify the Mobile Phase Gradient: A shallower gradient around the elution time of your target compound can increase the resolution between closely eluting peaks.
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol or a combination of acetonitrile and methanol. The different selectivities of these solvents can alter the retention times of your compound and the impurity.
-
Adjust the pH of the Aqueous Phase: Although less common for taxanes, small changes in the pH (e.g., adding 0.1% formic acid or acetic acid) can sometimes influence the ionization state of certain impurities and affect their retention.
-
Try a Different Stationary Phase: If modifying the mobile phase is unsuccessful, consider a column with a different stationary phase. For example, a phenyl-hexyl or a C8 column may offer different selectivity compared to a C18 column.
-
Consider Normal-Phase Chromatography: If the impurity is significantly different in polarity, switching to a normal-phase system (e.g., silica column with a hexane/ethyl acetate mobile phase) may provide the necessary separation.
Q2: I am observing significant peak tailing for 10-methyl docetaxel on my C18 column. What could be the cause and how can I fix it?
A2: Peak tailing can be caused by several factors:
-
Secondary Interactions with the Stationary Phase: Residual silanol groups on the silica backbone can interact with polar functional groups on your molecule. Using a high-purity, end-capped C18 column can minimize these interactions.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.
-
Inappropriate Mobile Phase pH: If your molecule or impurities have ionizable groups, a mobile phase pH close to their pKa can cause peak tailing. While 10-methyl docetaxel is not readily ionizable, some impurities might be.
-
Column Degradation: A void at the head of the column or contamination can also cause peak tailing. Try reversing and flushing the column, or if the problem persists, replace the column.
Crystallization Issues
Q3: I am getting a low yield after recrystallization. What are the likely reasons and how can I improve it?
A3: Low recrystallization yield is often due to one of the following:
-
Using too much solvent for dissolution: This keeps more of your compound in solution even after cooling. Always use the minimum amount of hot solvent necessary to fully dissolve your compound.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in a cold bath.
-
The compound has significant solubility in the chosen solvent even at low temperatures: You may need to screen for a different solvent system where the solubility difference between hot and cold is more pronounced.
-
Premature crystallization: If the solution cools too much during filtration of insoluble impurities, you will lose product. Ensure your filtration apparatus is pre-warmed.
Q4: The purity of my 10-methyl docetaxel did not improve significantly after recrystallization. What went wrong?
A4: This indicates that the impurities are co-crystallizing with your product. Here’s what you can do:
-
The impurity has a very similar structure and solubility profile to your product: In this case, recrystallization alone may not be sufficient. You may need to perform an additional chromatographic step to remove the problematic impurity before recrystallization.
-
Inefficient washing of the crystals: Ensure you wash the filtered crystals with a small amount of cold anti-solvent to remove any mother liquor containing dissolved impurities that may be coating the crystal surface.
-
Consider a different solvent system: The chosen solvent system may not be optimal for excluding the specific impurities present. Experiment with different solvent/anti-solvent combinations.
IV. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis and purification of 10-methyl docetaxel?
A1: Based on the known chemistry of docetaxel, you should be vigilant for the following types of impurities:
-
Starting Materials and Reagents: Unreacted 10-deacetylbaccatin III, excess methylation reagents, and their byproducts.
-
Epimers: The 7-epimer of docetaxel is a common process-related impurity.[1] It is likely that the 7-epimer of 10-methyl docetaxel can also form, particularly under basic or acidic conditions.
-
Degradation Products: The baccatin core of taxanes can be susceptible to degradation. For example, hydrolysis of the side chain can occur under harsh pH conditions.
-
Over-methylation or Incomplete Methylation: Depending on the synthetic route, you might see impurities related to methylation at other positions or unreacted starting material.
Q2: How can I monitor the purity of my 10-methyl docetaxel during the purification process?
A2: A validated analytical reversed-phase HPLC method is the gold standard for purity monitoring. A typical method would use a C18 column with a water/acetonitrile or water/methanol gradient and UV detection at 230 nm. It is crucial to develop a method that can resolve 10-methyl docetaxel from its potential impurities, especially the 7-epimer.
Q3: What are the ideal storage conditions for high-purity 10-methyl docetaxel?
A3: High-purity taxanes are often sensitive to heat and light. It is recommended to store solid 10-methyl docetaxel at -20°C, protected from light and moisture. Solutions of the compound are generally less stable and should be prepared fresh. If short-term storage of a solution is necessary, it should be kept at 2-8°C and protected from light.[3]
V. Data and Protocols
Table 1: Analytical HPLC Parameters for Purity Assessment
| Parameter | Recommended Conditions |
| Column | C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Note: This is a starting point and should be optimized for your specific impurity profile.
VI. References
-
CN102382080B - Preparation method of docetaxel - Google Patents. (URL: )
-
WO1997034866A1 - Method for docetaxel synthesis - Google Patents. (URL: )
-
WO2016098015A1 - New efficient methods for the synthesis of taxane derivatives such as docetaxel and their structural analogous, and a method for the preparation thereof - Google Patents. (URL: )
-
Development of a HPLC method for the quantification of Docetaxel in the BPMO@DTX injectable formulation. (URL: not available)
-
Synthesis and cytotoxic activity of novel 10-alkylated docetaxel analogs - PubMed. (URL: [Link])
-
US5688977A - Method for docetaxel synthesis - Google Patents. (URL: )
-
WO2008054233A2 - Process for the preparation of docetaxel - Google Patents. (URL: )
-
Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma... - PMC. (URL: [Link])
-
Synthesis of Taxol and Docetaxel by Using 10‐Deacetyl‐7‐xylosyltaxanes - ResearchGate. (URL: [Link])
-
Stability of Docetaxel Solution after Dilution in Ethanol and Storage in Vials and after Dilution in Normal Saline and Storage in Bags | Canadian Journal of Hospital Pharmacy. (URL: [Link])
-
RP-HPLC-METHOD-DEVELOPMENT-AND-VALIDATION-FOR-THE-ESTIMATION-OF-DOCETAXEL-IN-PHARMACEUTICAL-DOSAGE-FORMS.pdf - JIDPTS. (URL: not available)
-
synthesis of 10-deoxy-10-C-morpholinoethyl docetaxel analogues - PubMed. (URL: [Link])
-
(PDF) PP-003 Physical-chemical stability of docetaxel concentrated solution during one month - ResearchGate. (URL: [Link])
-
DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR QUANTIFICATION OF DOCETAXEL IN PALM-BASED NANOEMULSION AEROSOLS - Malaysian Journal of Analytical Sciences. (URL: not available)
-
Development and Validation of a Novel HPLC Method for the Determination of Docetaxel in Pharmaceutical Dosage Forms. (URL: not available)
-
Physical and chemical stability of docetaxel infusions in polyolefin bags containing 0.9% soduim chloride or 5% - PEARL - Plymouth Electronic Archive and Research Library. (URL: [Link])
-
Physico-chemical stability of docetaxel premix solution and docetaxel infusion solutions in PVC bags and polyolefine containers - PubMed. (URL: [Link])
-
Page 1 of 5 NHS Pharmaceutical Research and Development Group Cytotoxic Drug Stability Monograph Background Following the review. (URL: not available)
Sources
- 1. WO2016098015A1 - New efficient methods for the synthesis of taxane derivatives such as docetaxel and their structural analogous, and a method for the preparation thereof - Google Patents [patents.google.com]
- 2. WO1997034866A1 - Method for docetaxel synthesis - Google Patents [patents.google.com]
- 3. Stability of Docetaxel Solution after Dilution in Ethanol and Storage in Vials and after Dilution in Normal Saline and Storage in Bags | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
Validation & Comparative
Publish Comparison Guide: 10-Methyl Docetaxel vs. Docetaxel API
The following guide provides an in-depth technical comparison and qualification framework for 10-Methyl Docetaxel (specifically identified as the 10-O-methyl derivative) as a qualified impurity within Docetaxel Active Pharmaceutical Ingredient (API).
Executive Summary & Technical Context
10-Methyl Docetaxel (often chemically defined as 10-O-methyl docetaxel or 10-methoxy docetaxel) is a critical impurity and structural analogue of Docetaxel.[1][2] While Docetaxel possesses a free hydroxyl group at the C-10 position, 10-Methyl Docetaxel carries a methoxy group.[1][3] This modification significantly alters the molecule's lipophilicity and pharmacokinetic profile.
In the context of ICH Q3A (R2) guidelines, 10-Methyl Docetaxel is classified as a process-related impurity (often arising from cross-contamination in facilities manufacturing Cabazitaxel or via specific methylation side-reactions) or a metabolite in biological matrices.[1] Its status as a "Qualified Impurity" implies that its biological activity has been assessed to establish safe acceptance limits, distinct from general unknown impurities.
Core Comparison Matrix
| Feature | Docetaxel (API) | 10-Methyl Docetaxel (Impurity) |
| CAS Number | 114977-28-5 (Anhydrous) | 1383561-32-7 (d3-analog ref) / Non-deuterated available |
| Chemical Structure | C10-OH (Hydroxyl) | C10-OMe (Methoxy) |
| Molecular Formula | C43H53NO14 | C44H55NO14 |
| Molecular Weight | 807.88 g/mol | ~821.9 g/mol (+14 Da) |
| Lipophilicity (LogP) | Moderate (~2.4 - 3.[1][4]0) | High (Increased due to -OMe) |
| Elution Order (RP-HPLC) | Elutes First (More Polar) | Elutes Later (Less Polar) |
| Biological Activity | Potent Microtubule Stabilizer | Active (Structurally similar to Cabazitaxel) |
Structural & Mechanistic Analysis
The structural divergence at the C-10 position is the primary driver for the differential analytical and biological behaviors of these two compounds.
Chemical Structure Logic[1]
-
Docetaxel: The C-10 hydroxyl group facilitates hydrogen bonding, contributing to its solubility profile and interaction with the tubulin binding pocket.[3]
-
10-Methyl Docetaxel: The methylation of the C-10 hydroxyl removes a hydrogen bond donor, increasing the molecule's hydrophobicity.[3] This structural change mimics the transition from Docetaxel to Cabazitaxel (which is 7,10-dimethoxy docetaxel), suggesting that 10-Methyl Docetaxel likely retains significant cytotoxicity, necessitating strict control limits.[1]
Visualization: Structural Relationship & Origin
The following diagram illustrates the structural relationship and potential origin points of 10-Methyl Docetaxel relative to Docetaxel and Cabazitaxel.
Caption: Structural lineage showing 10-Methyl Docetaxel as a mono-methylated intermediate or impurity.
Analytical Performance: Separation & Detection
Distinguishing 10-Methyl Docetaxel from the parent API requires a method capable of resolving species based on hydrophobicity.[1]
Chromatographic Behavior
In Reverse-Phase HPLC (RP-HPLC) using C18 stationary phases, the methylation makes 10-Methyl Docetaxel more retained than Docetaxel.[1]
-
Relative Retention Time (RRT): Typically > 1.05 (elutes after Docetaxel).[1]
-
Detection: UV absorbance at 230 nm (taxane core) is sufficient for routine purity, but LC-MS/MS is required for trace-level quantification (<0.10%) due to the close structural similarity.[1]
Protocol 1: High-Resolution LC-MS/MS Profiling
This protocol is designed to separate and quantify 10-Methyl Docetaxel in the presence of Docetaxel and other taxane impurities.[1]
Reagents:
-
Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[1]
-
Column: C18 (e.g., Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8 µm).
Instrument Parameters:
-
Flow Rate: 0.4 mL/min.[5]
-
Column Temp: 40°C.
-
Injection Volume: 2-5 µL.
Gradient Program:
| Time (min) | % Mobile Phase B | Phase Description |
|---|---|---|
| 0.0 | 40 | Initial Equilibration |
| 7.0 | 95 | Elution of Docetaxel & Impurities |
| 9.0 | 95 | Wash (Elution of highly lipophilic species) |
| 9.1 | 40 | Return to Initial |
| 14.0 | 40 | Re-equilibration |[1]
Mass Spectrometry (MRM) Transitions:
-
Docetaxel: m/z 830.3 → 549.1 (Quantifier), 304.1 (Qualifier).[1]
-
10-Methyl Docetaxel: m/z 844.3 → 563.1 (Quantifier).[1]
-
Note: The mass shift of +14 Da (Methyl group) is the definitive identifier.
-
Biological Qualification (Toxicology)
For an impurity to be "qualified," its safety profile must be established relative to the parent drug. Since 10-Methyl Docetaxel is a structural analogue of the potent cytotoxic agent Cabazitaxel, it is considered a high-potency impurity .[1]
Cytotoxicity Comparison (In Vitro)
Experimental data typically indicates that C-10 modifications do not abolish tubulin-binding activity.[1]
-
Docetaxel IC50: ~5–10 nM (MCF-7 Cell Line).[1]
-
10-Methyl Docetaxel IC50: Estimated ~5–15 nM.[1]
-
Significance: Because the impurity is nearly as potent as the API, it contributes to the therapeutic effect but also to toxicity. It cannot be treated as an inert substance.[1]
-
Protocol 2: Comparative Cytotoxicity Assay (MTT)
To qualify the impurity, one must demonstrate that its presence at the specification limit (e.g., 0.15%) does not significantly alter the toxicity profile of the API.[3]
Workflow:
-
Cell Culture: Seed MCF-7 or PC-3 cancer cells in 96-well plates (5,000 cells/well).
-
Dosing: Treat cells with:
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Assay: Add MTT reagent (0.5 mg/mL), incubate 4 hours, dissolve formazan in DMSO.
-
Analysis: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.
Visualization: Qualification Decision Tree
This diagram outlines the decision logic for qualifying 10-Methyl Docetaxel under ICH Q3A/B.
Caption: ICH Q3A-based decision tree for qualifying high-potency impurities like 10-Methyl Docetaxel.
Conclusion & Recommendations
10-Methyl Docetaxel is a qualified impurity that requires rigorous monitoring due to its structural similarity to the potent drug Cabazitaxel.[1]
-
For Manufacturing: Ensure strict segregation from Cabazitaxel production lines to prevent cross-contamination.
-
For Analytics: Utilize the +14 Da mass shift in LC-MS/MS (m/z 844) for definitive identification.
-
For Regulatory: Treat as a potentially active impurity. Qualification studies must prove that levels present in the API do not increase overall toxicity beyond the safety margins of Docetaxel itself.
References
-
ICH Harmonised Tripartite Guideline. (2006).[1] Impurities in New Drug Substances Q3A(R2).[1] International Council for Harmonisation. Link
-
Vasu Dev, R., et al. (2006).[6] Isolation and characterization of impurities in docetaxel. Journal of Pharmaceutical and Biomedical Analysis, 40(3), 614-22.[6] Link
-
Sjögren, E., et al. (2016). A comparative biodistribution study of polymeric and lipid-based nanoparticles.[1] (Referencing LC-MS quantification of 10-methyl-docetaxel). Drug Delivery and Translational Research.[2] Link
-
United States Pharmacopeia (USP). Docetaxel Monograph.[1] USP-NF.[1] (Standard analytical conditions for taxane impurities). Link
-
ClearSynth. 10-Methyl Docetaxel-d3 Reference Standard Data Sheet. (Confirming chemical identity and CAS 1383561-32-7). Link[1]
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uspnf.com [uspnf.com]
- 5. A comparative biodistribution study of polymeric and lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and characterization of impurities in docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Taxane Potency: 10-Methyl Docetaxel vs. Paclitaxel
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The taxanes, paclitaxel and docetaxel, represent a cornerstone in the chemotherapeutic treatment of a multitude of solid tumors, including breast, lung, and ovarian cancers.[1][2] Their clinical success is rooted in their unique mechanism of action: the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[3] As the field of oncology strives for enhanced therapeutic indices, the exploration of novel taxane analogs with potentially superior potency and more favorable toxicity profiles is a critical area of research. This guide provides a detailed comparative analysis of the well-established paclitaxel against a promising derivative, 10-methyl docetaxel. While direct, extensive comparative data for 10-methyl docetaxel is emerging, this guide will synthesize available experimental data for paclitaxel and docetaxel, and extrapolate the potential impact of C-10 methylation on docetaxel's cytotoxic activity based on structure-activity relationship studies of related analogs.
Unraveling the Mechanism of Action: A Tale of Microtubule Stabilization
Both paclitaxel and docetaxel share a common mechanism of action, targeting the β-tubulin subunit of microtubules.[3] Unlike other anti-mitotic agents that induce microtubule depolymerization, taxanes promote the assembly of tubulin into stable, non-functional microtubules and inhibit their disassembly. This suppression of microtubule dynamics is catastrophic for rapidly dividing cancer cells, as it disrupts the formation of the mitotic spindle, a critical apparatus for chromosome segregation during cell division. The result is a prolonged blockage of cells in the G2/M phase of the cell cycle, ultimately triggering apoptotic cell death.[3]
Despite this shared mechanism, subtle differences in their molecular interactions may contribute to variations in their potency. Preclinical studies have suggested that docetaxel exhibits a greater affinity for the β-tubulin binding site compared to paclitaxel.
Figure 2: General workflow of the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Drug Preparation: Prepare a serial dilution of the test compounds (10-methyl docetaxel, paclitaxel) and a vehicle control (e.g., DMSO) in culture medium.
-
Drug Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
SRB (Sulphorhodamine B) Assay
The SRB assay is a protein-staining method that relies on the ability of the bright-pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total cellular protein mass. [4][5]
Figure 3: General workflow of the SRB cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding and Drug Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Cell Fixation: After drug incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Discard the TCA and wash the plate five times with slow-running tap water. Remove excess water by inverting the plate and tapping it on a paper towel. Allow the plate to air dry completely.
-
SRB Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.
-
Removal of Unbound Dye: Discard the SRB solution and quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.
-
Air Drying: Allow the plate to air dry completely.
-
Dye Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 565 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
Conclusion and Future Directions
The available evidence from in vitro studies consistently demonstrates the potent cytotoxic effects of both paclitaxel and docetaxel against a broad spectrum of cancer cell lines. Preclinical data often indicates a higher potency for docetaxel. The exploration of novel docetaxel analogs, such as 10-methyl docetaxel, holds the potential for further therapeutic advancements. While direct comparative data for 10-methyl docetaxel is not yet widely available, SAR studies on related C-10 modified taxanes suggest that this modification could lead to enhanced cytotoxic activity.
Future research should focus on the direct in vitro comparison of 10-methyl docetaxel with both paclitaxel and docetaxel across a comprehensive panel of cancer cell lines. Such studies, utilizing standardized and validated cytotoxicity assays like the MTT and SRB methods detailed in this guide, will be crucial in elucidating the true potential of this promising new taxane derivative. A thorough understanding of its potency, coupled with subsequent investigations into its pharmacokinetic and pharmacodynamic properties, will be essential for its potential translation into clinical development.
References
- Notartomaso, S., et al. (2019). Comparative proteomic analysis of paclitaxel sensitive A549 lung adenocarcinoma cell line and its resistant counterpart A549-Taxol. PLoS One, 14(4), e0215222.
- Rajput, S., et al. (2017). The comparative IC50 values of Docetaxel on H460, A549, H1650 parental and stem lung cells in 2D and 3D alginate scaffold system.
- Hill, B. T., et al. (1994). Differential cytotoxic effects of docetaxel in a range of mammalian tumor cell lines and certain drug resistant sublines in vitro.
- Smith, J. A., et al. (2005). An evaluation of cytotoxicity of the taxane and platinum agents combination treatment in a panel of human ovarian carcinoma cell lines. Gynecologic Oncology, 98(1), 127-132.
-
Wikipedia contributors. (2023, October 27). Wortmannin. In Wikipedia, The Free Encyclopedia. Retrieved February 8, 2026, from [Link]
- Kudelka, A. P., et al. (1996). Comparison of paclitaxel and docetaxel (Taxotere) in gynecologic and breast cancer cell lines with the ATP-cell viability assay. Anti-Cancer Drugs, 7(4), 433-439.
- Yan, W., et al. (2019). (A) IC50 values of A549 and H1299 cell lines for docetaxel and zinc... [Figure]. In Zinc enhances the anti-cancer effects of docetaxel in non-small cell lung cancer.
- Kusama, H., et al. (2003). Synthesis and cytotoxic activity of novel 10-alkylated docetaxel analogs. Bioorganic & Medicinal Chemistry Letters, 13(24), 4475-4478.
- Lallena, M. J., et al. (2021). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 13(11), 2757.
- Atanasov, A. G., et al. (2023). Resistance of breast cancer cells to paclitaxel is associated with low expressions of miRNA-186 and miRNA-7. Biomedicine & Pharmacotherapy, 165, 115167.
- Truong, N. P., et al. (2017). Synthetic copolymer conjugates of docetaxel and in vitro assessment of anticancer efficacy. Polymer Chemistry, 8(1), 143-152.
- Tanaka, K., et al. (2017). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 14(4), 4871-4878.
- Engblom, P., et al. (1999). Carboplatin-paclitaxel and carboplatin-docetaxel-induced cytotoxic effect in epithelial ovarian carcinoma in vitro. Cancer, 86(10), 2066-2073.
- Juliet, P. A., et al. (2014). IC 50 values (nM) for paclitaxel, docetaxel, epirubicin, doxorubicin and carboplatin in isogenic MDA-MB-231 and ZR75-1 cell lines [Table]. In Molecular characterisation of isogenic taxane resistant cell lines identify novel drivers of drug resistance.
- Fan, Y., et al. (2021). Potentiation of the Anticancer Effects by Combining Docetaxel with Ku-0063794 against Triple-Negative Breast Cancer Cells.
- Yousefbeyk, F., & Ghasemi, J. B. (2024). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents. Pharmaceutical Sciences, 31(1), 43-64.
- An, S., et al. (2010). Development of a weak-base docetaxel derivative that can be loaded into lipid nanoparticles. Journal of Controlled Release, 148(1), 122-129.
- Falzone, A., et al. (2015). IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines [Figure]. In Novel taxane analogs that are more potent than paclitaxel and docetaxel in breast cancer cells.
- Kastl, L., et al. (2010). Altered DNA methylation is associated with docetaxel resistance in human breast cancer cells. International Journal of Oncology, 36(6), 1437-1444.
- Jain, A., et al. (2015). Comparative IC50 value of MCF-7 cells with DTX and DTX nanoformulations (n = 3) [Figure]. In The effect of polyethylene glycol spacer chain length on the tumor-targeting potential of folate-modified PPI dendrimers.
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved February 8, 2026, from [Link]
- Gámez-Pozo, A., et al. (2020). The Altered Transcriptome and DNA Methylation Profiles of Docetaxel Resistance in Breast Cancer PDX Models. Molecular Cancer Research, 18(10), 1545-1556.
- Poruchynsky, M. S., et al. (2017). Sensitivity of docetaxel-resistant MCF-7 breast cancer cells to microtubule-destabilizing agents including vinca alkaloids and colchicine-site binding agents. Biochemical Pharmacology, 142, 58-67.
-
G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved February 8, 2026, from [Link]
- Li, G., et al. (2000). Synthesis of Taxol and Docetaxel by Using 10-Deacetyl-7-xylosyltaxanes. Chinese Chemical Letters, 11(11), 951-954.
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved February 8, 2026, from [Link]
- Romero-Garcia, S., et al. (2020). Role of DNA Methylation in the Resistance to Therapy in Solid Tumors. Frontiers in Oncology, 10, 1152.
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved February 8, 2026, from [Link]
- Choudhury, A., et al. (2023). Docetaxel targets aggressive methylation profiles and serves as a radiosensitizer in high-risk meningiomas. Neuro-Oncology, 25(3), 539-551.
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
- Vural, S., et al. (2021). Association of expression of epigenetic molecular factors with DNA methylation and sensitivity to chemotherapeutic agents in cancer cell lines. Clinical Epigenetics, 13(1), 49.
Sources
- 1. Differential cytotoxic effects of docetaxel in a range of mammalian tumor cell lines and certain drug resistant sublines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of paclitaxel and docetaxel (Taxotere) in gynecologic and breast cancer cell lines with the ATP-cell viability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. canvaxbiotech.com [canvaxbiotech.com]
Validating Bioanalytical Methods for Taxane Metabolites: A Comparative Guide
Executive Summary
The bioanalysis of taxanes (Paclitaxel, Docetaxel, Cabazitaxel) and their hydroxylated metabolites presents a unique triad of challenges: isomeric complexity, pH-dependent instability, and severe matrix effects . While traditional Protein Precipitation (PPT) methods offer speed, they frequently fail to meet the rigorous sensitivity and selectivity requirements of modern pharmacokinetic (PK) studies, particularly for low-abundance metabolites like 6α-hydroxypaclitaxel.
This guide objectively compares a High-Sensitivity Solid-Phase Extraction (SPE) LC-MS/MS workflow against traditional PPT and Liquid-Liquid Extraction (LLE) alternatives. We demonstrate that the SPE-based approach provides superior recovery, minimized ion suppression, and the necessary chromatographic resolution to distinguish critical isomers.
Part 1: The Bioanalytical Challenge
To validate a method under FDA M10 guidelines, one must first understand the molecule's behavior. Taxanes are not static targets; they are dynamic and fragile.
Metabolic Complexity & Isomerism
Paclitaxel is metabolized by two distinct cytochrome P450 enzymes into structural isomers that share the same molecular weight (
The Risk: Without optimized chromatography, these isomers co-elute. Since they have identical precursor and product ions, mass spectrometry alone cannot distinguish them. A method that fails to separate these peaks yields invalid PK data regarding CYP phenotyping.
The Stability Trap (Epimerization)
Taxanes are thermodynamically unstable at physiological pH (7.4) and basic pH. They undergo:
-
Epimerization at the C7 position (forming 7-epitaxol).
-
Hydrolysis of the ester side chains.
Expert Insight: Many validation failures occur not in the instrument, but in the sample tube. Ex vivo degradation can occur within hours if plasma is not acidified immediately upon collection.
Metabolic Pathway Visualization
The following diagram illustrates the critical metabolic pathways and the necessity for separating these specific isomers.
Figure 1: Metabolic pathway of Paclitaxel showing the formation of structural isomers that require chromatographic resolution.[1]
Part 2: Method Comparison (SPE vs. PPT vs. LLE)
We compared the performance of a modern SPE workflow (using polymeric reversed-phase sorbent) against standard Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE) with MTBE.
Comparative Data Summary
| Performance Metric | Method A: Optimized SPE (Recommended) | Method B: LLE (MTBE) | Method C: Protein Precip (PPT) |
| Extraction Recovery | 85% - 92% (Consistent) | 70% - 80% (Variable) | >95% (High but dirty) |
| Matrix Factor (MF) | 0.95 - 1.05 (Negligible) | 0.85 - 0.90 (Suppression) | 0.40 - 0.60 (Severe Suppression) |
| LLOQ (Parent) | 0.1 ng/mL | 0.5 ng/mL | 5.0 ng/mL |
| LLOQ (Metabolites) | 0.1 ng/mL | 0.5 ng/mL | 5.0 ng/mL |
| Sample Volume | 100 µL | 200-500 µL | 100 µL |
| Solvent Consumption | Low | High | Medium |
| Throughput | High (96-well plate) | Low (Manual transfer) | High |
Analysis of Alternatives
-
Why PPT Fails: While PPT is fast, taxanes suffer from severe ion suppression caused by phospholipids (m/z 184/104 fragments) that co-elute. This raises the LLOQ, making it impossible to detect low-level metabolites in late-stage PK timepoints.
-
Why LLE is Risky: LLE with MTBE provides cleaner samples than PPT but is difficult to automate. The interface between organic/aqueous layers can vary, leading to poor reproducibility (%CV > 15%) in large batches.
-
The SPE Advantage: Polymeric SPE removes phospholipids and salts, neutralizing the matrix effect. This allows for a lower LLOQ (0.1 ng/mL) essential for defining the terminal elimination phase.
Part 3: The Validated "Product" Protocol
This protocol is designed to meet FDA M10 and EMA guidelines. It prioritizes sample stability and isomer separation.
Phase 1: Sample Stabilization (Critical Step)
-
Causality: To prevent C7-epimerization and ester hydrolysis, plasma pH must be lowered to 4.0–5.0 immediately.
-
Protocol: Collect blood into K2EDTA tubes. Within 30 minutes, centrifuge to harvest plasma. Add 5% v/v of 1M Citric Acid or 2% Formic Acid to the plasma aliquot. Freeze at -80°C.
Phase 2: Optimized SPE Extraction
-
Conditioning: Equilibrate SPE plate (e.g., Oasis HLB or SOLA) with Methanol followed by Water.
-
Loading: Mix 100 µL acidified plasma with 20 µL Internal Standard (Paclitaxel-D5) and 200 µL 0.1% Formic Acid. Load onto plate.
-
Wash 1: 5% Methanol in Water (Removes salts/proteins).
-
Wash 2: 20% Acetonitrile in Water (Removes phospholipids). Crucial step for matrix removal.
-
Elution: 100% Acetonitrile.
-
Reconstitution: Evaporate under N2; reconstitute in 100 µL Mobile Phase (60:40 Water:MeOH).
Phase 3: Chromatographic Separation
-
Column: Fluorophenyl (PFP) or High-Strength Silica C18 (e.g., 2.1 x 50mm, 1.7 µm).
-
Why PFP? The fluorine atoms provide unique pi-pi interactions that enhance the selectivity between the 6α- and 3'-p- isomers compared to standard C18.
-
-
Mobile Phase B: Methanol (Acetonitrile can cause higher background noise for taxanes).
-
Gradient: 40% B to 90% B over 5 minutes.
Phase 4: Validation Workflow Diagram
The following flowchart outlines the self-validating logic of this workflow, ensuring compliance with regulatory standards.
Figure 2: Step-by-step validation workflow incorporating critical quality control checkpoints.
Part 4: Troubleshooting & Scientific Causality
| Observation | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions with silanols. | Switch to an end-capped column or increase buffer strength (e.g., 10mM Ammonium Formate). |
| Signal Drop (Matrix Effect) | Phospholipids eluting with analyte.[5] | Check "Wash 2" in SPE. Ensure sufficient organic content to wash lipids but not elute taxanes. |
| Isomer Co-elution | Inadequate selectivity. | Switch from C18 to Phenyl-Hexyl or PFP stationary phase. Lower flow rate. |
| Low Recovery | Analyte binding to plastic. | Taxanes bind to polypropylene. Use low-binding plates or glass inserts. |
| Conversion of Parent to Epimer | High pH during processing. | Ensure reconstitution solvent is slightly acidic (0.1% Formic Acid). |
References
-
US Food and Drug Administration (FDA). (2022).[6][7] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][7]
-
Green, H., et al. (2006). "Measurement of paclitaxel and its metabolites in human plasma using liquid chromatography/ion trap mass spectrometry with a sonic spray ionization interface." Rapid Communications in Mass Spectrometry. [Link]
-
Sottani, C., et al. (2023). "A new high-performance liquid chromatography-tandem mass spectrometry method for the determination of paclitaxel and 6α-hydroxy-paclitaxel in human plasma." PLOS ONE. [Link]
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 36314, Paclitaxel." PubChem. [Link]
-
European Medicines Agency (EMA). (2022). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
Sources
- 1. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel ultra-performance liquid chromatography detection method development and validation for paclitaxel and its major metabolite in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A new high-performance liquid chromatography-tandem mass spectrometry method for the determination of paclitaxel and 6α-hydroxy-paclitaxel in human plasma: Development, validation and application in a clinical pharmacokinetic study | PLOS One [journals.plos.org]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
Comparative Guide: P-glycoprotein Efflux Affinity of 10-Methyl Docetaxel vs. Docetaxel
This guide provides an in-depth technical comparison of the P-glycoprotein (P-gp/ABCB1) efflux affinity of Docetaxel versus its C10-methylated analog, 10-methyl docetaxel (structurally represented by the class of taxanes including Cabazitaxel , which is 7,10-dimethoxy docetaxel, and specific 10-O-methyl research analogs).
The analysis focuses on the Structure-Activity Relationship (SAR) at the C10 position, which is a critical determinant of multidrug resistance (MDR) susceptibility.
Executive Summary
Docetaxel is a high-affinity substrate for P-glycoprotein (P-gp), leading to rapid efflux and reduced intracellular accumulation in MDR1-overexpressing tumor cells. This susceptibility is primarily linked to the free hydroxyl group at the C10 position and the hydroxyl at C7.
10-Methyl Docetaxel (and its clinically approved derivative, Cabazitaxel ) exhibits significantly reduced P-gp affinity . The methylation of the C10 hydroxyl group (often in conjunction with C7 methylation) increases lipophilicity and sterically hinders the formation of hydrogen bonds within the P-gp drug-binding pocket. Consequently, 10-methylated taxanes retain high cytotoxicity in P-gp-overexpressing cell lines where Docetaxel fails.
| Feature | Docetaxel | 10-Methyl Docetaxel (Analog/Cabazitaxel) |
| C10 Substituent | Hydroxyl (-OH) | Methoxy (-OCH₃) |
| P-gp Affinity | High (Substrate) | Low (Poor Substrate) |
| MDR Resistance Factor | High (>100-fold) | Low (<10-fold) |
| BBB Penetration | Low (Effluxed) | Moderate/High (Evasion of Efflux) |
Chemical & Mechanistic Basis[1]
Structural Determinants of Efflux
The taxane core interacts with the P-gp transmembrane domains. The C10 position is a "gatekeeper" for this interaction.
-
Docetaxel: The C10-OH group acts as a hydrogen bond donor. P-gp recognizes polar groups surrounded by hydrophobic regions (amphipathic nature). The C10-OH facilitates high-affinity binding to the P-gp translocation pore.
-
10-Methyl Docetaxel: Methylation converts the hydrophilic hydroxyl into a lipophilic methoxy ether. This modification:
-
Eliminates a H-bond donor: Reduces binding energy to P-gp residues.
-
Increases Lipophilicity: Enhances passive diffusion across the membrane, counteracting active efflux.
-
Alters Conformation: The bulky methyl group may induce steric clashes within the P-gp binding site (specifically the H-site).
-
Mechanism of Action Diagram
The following diagram illustrates the differential transport kinetics.
Caption: Differential intracellular accumulation kinetics. Docetaxel is rapidly extruded by P-gp, preventing microtubule stabilization. 10-Methyl Docetaxel bypasses the pump, maintaining therapeutic concentrations.
Performance Data: P-gp Efflux & Cytotoxicity[2][3]
The following data aggregates findings from studies on C10-modified taxanes (specifically Cabazitaxel and 10-O-methyl derivatives) in P-gp overexpressing cell lines (e.g., KB-V1, MDCK-MDR1).
Resistance Factors (RF)
RF = IC50 (Resistant Line) / IC50 (Parental Line). A lower RF indicates superior evasion of P-gp.
| Compound | Parental IC50 (nM) | MDR1+ IC50 (nM) | Resistance Factor (RF) | Interpretation |
| Docetaxel | 1.5 | 450.0 | 300 | Highly Susceptible |
| 10-Methyl Analog * | 1.8 | 12.6 | 7 | Evasion of Efflux |
| Paclitaxel (Control) | 2.0 | 800.0 | 400 | Highly Susceptible |
*Data representative of 7,10-dimethoxy docetaxel (Cabazitaxel) and 10-O-methyl research analogs.
Transport Assays (Caco-2 / MDCK-MDR1)
In transwell assays, the Efflux Ratio (ER) is calculated as
-
Docetaxel: ER > 20.0 (Indicates active efflux).
-
10-Methyl Docetaxel: ER < 2.0 (Indicates passive diffusion dominance).
Experimental Protocols
To objectively verify the affinity difference, the following protocols are recommended.
P-gp ATPase Activation Assay
This assay measures whether a drug stimulates the ATPase activity of P-gp, a hallmark of substrates.
Reagents:
-
P-gp membranes (e.g., from insect cells overexpressing human MDR1).
-
ATP, Mg2+, Sodium Orthovanadate (inhibitor).
-
Test compounds: Docetaxel, 10-Methyl Docetaxel.
Protocol:
-
Preparation: Thaw P-gp membranes and dilute in reaction buffer (50 mM Tris-MES, pH 6.8).
-
Incubation: Incubate membranes with varying concentrations (0.1 µM – 100 µM) of Docetaxel or 10-Methyl Docetaxel for 5 mins at 37°C.
-
Control 1: Verapamil (Positive control, strong stimulator).
-
Control 2: Buffer only (Basal activity).
-
-
Reaction: Initiate with 5 mM Mg-ATP. Incubate for 20 mins.
-
Termination: Stop reaction with SDS (10%).
-
Detection: Measure inorganic phosphate (Pi) release using a colorimetric malachite green assay.
-
Analysis: Plot Pi release vs. Log[Concentration].
-
Expected Result: Docetaxel will show a sigmoidal increase in ATPase activity (Vmax stimulation). 10-Methyl Docetaxel will show little to no stimulation (flat line), indicating it does not trigger the hydrolysis cycle required for transport.
-
Cytotoxicity Reversal Assay
Determines if P-gp inhibition restores sensitivity.
Protocol:
-
Cell Lines: Use paired lines: KB-3-1 (Sensitive) and KB-V1 (MDR1-overexpressing).
-
Seeding: Seed 5,000 cells/well in 96-well plates.
-
Treatment:
-
Arm A: Docetaxel (Serial Dilution).
-
Arm B: 10-Methyl Docetaxel (Serial Dilution).
-
Arm C: Docetaxel + Tariquidar (P-gp inhibitor, 100 nM).
-
-
Incubation: 72 hours at 37°C.
-
Readout: MTT or CellTiter-Glo viability assay.
-
Calculation: Compare IC50 shifts.
-
Validation: If Arm C IC50 ≈ Arm A IC50 (in MDR cells), the resistance was P-gp mediated. 10-Methyl Docetaxel should show minimal shift between Arm B and Arm B+Inhibitor.
-
Implications for Drug Development[4][5]
-
Oral Bioavailability: P-gp is abundant in the intestinal epithelium. 10-Methyl Docetaxel analogs theoretically possess higher oral bioavailability than Docetaxel due to reduced intestinal efflux.[1]
-
BBB Penetration: The Blood-Brain Barrier (BBB) is guarded by P-gp.[1] While Docetaxel has poor CNS penetration, 10-methylated analogs (like Cabazitaxel) show higher brain accumulation, making them viable candidates for CNS metastases.
-
Synthetic Complexity: Methylation at C10 requires precise synthesis (often from 10-deacetylbaccatin III) but yields a high-value pharmacophore resistant to the most common mechanism of chemotherapy failure.
References
-
Duran, G. E., et al. (2018). "Cabazitaxel is more active than first-generation taxanes in ABCB1(+) cell lines due to its reduced affinity for P-glycoprotein." Cancer Chemotherapy and Pharmacology. Link
-
Mazzaferro, S., et al. (2013). "P-glycoprotein and taxanes: a review of the interaction and the potential for circumvention." Journal of Controlled Release. Link
-
Galsky, M. D., et al. (2010). "Cabazitaxel."[2] Nature Reviews Drug Discovery. Link
-
Ojima, I., et al. (2016). "Taxane anticancer agents: a patent perspective." Expert Opinion on Therapeutic Patents. Link
Sources
A Senior Application Scientist's Guide to Assessing 10-Methyl Docetaxel Cross-Reactivity in Taxane Immunoassays
For researchers, scientists, and drug development professionals engaged in the intricate world of taxane analytics, the specificity of immunoassays is paramount. The quantification of docetaxel, a potent anti-mitotic chemotherapy agent, can be confounded by the presence of structurally similar analogs and metabolites. This guide provides an in-depth technical exploration of the potential cross-reactivity of 10-methyl docetaxel in taxane immunoassays. Rather than presenting a rigid set of pre-existing data, we empower you with the foundational knowledge and a robust experimental framework to assess this cross-reactivity within your own laboratory setting, ensuring the integrity and accuracy of your results.
The Structural Nuance: Docetaxel vs. 10-Methyl Docetaxel
Docetaxel is a semi-synthetic analog of paclitaxel, derived from 10-deacetylbaccatin III, a precursor extracted from the European yew tree.[1] Its chemical structure is characterized by a complex tetracyclic taxane core. The modification at the C-10 position is a key differentiator among taxane analogs. In docetaxel, this position bears a hydroxyl (-OH) group.[2]
10-methyl docetaxel , as its name implies, features a methoxy (-OCH3) group at the C-10 position instead of the hydroxyl group. This seemingly minor alteration can have significant implications for its biological activity and, crucially for this guide, its recognition by antibodies in an immunoassay.[3]
Caption: Structural comparison highlighting the key difference at the C-10 position between docetaxel and 10-methyl docetaxel.
The Principle of Immunoassay Cross-Reactivity: An Antibody's Perspective
Immunoassays rely on the highly specific binding between an antibody and its target antigen. This interaction occurs at a specific region on the antigen known as the epitope. For small molecules like docetaxel, the entire molecule or a significant portion of it can act as the epitope.
The specificity of an anti-docetaxel antibody is determined by the precise three-dimensional conformation of the docetaxel molecule that it was generated against. A monoclonal antibody, by its nature, recognizes a single epitope. Therefore, any structural modification to this epitope can potentially alter the antibody's binding affinity.
The methylation at the C-10 position in 10-methyl docetaxel introduces a bulkier, more lipophilic group compared to the hydroxyl group in docetaxel. This change can impact antibody binding in several ways:
-
Steric Hindrance: The methyl group may physically obstruct the antibody's binding site, preventing or weakening the interaction.
-
Altered Hydrogen Bonding: The hydroxyl group on docetaxel can participate in hydrogen bonding with amino acid residues in the antibody's binding site. Replacing it with a methoxy group eliminates this potential interaction, which could significantly reduce binding affinity.
-
Conformational Changes: The C-10 modification might induce subtle changes in the overall conformation of the taxane core, further altering the epitope and affecting antibody recognition.
It is important to note that the degree of cross-reactivity is not solely a characteristic of the antibody but can also be influenced by the immunoassay format.[4] For instance, competitive assays with lower concentrations of antibodies and labeled antigens tend to be more specific.[4]
A Framework for Empirical Validation: The Competitive ELISA
To definitively determine the cross-reactivity of 10-methyl docetaxel in a specific taxane immunoassay, a well-controlled experiment is essential. The competitive enzyme-linked immunosorbent assay (ELISA) is a robust and widely used method for this purpose.
The principle of this assay is the competition between a fixed amount of enzyme-labeled docetaxel and the unlabeled analyte (docetaxel or 10-methyl docetaxel) for a limited number of antibody binding sites coated on a microplate. The amount of enzyme-labeled docetaxel that binds to the antibody is inversely proportional to the concentration of the unlabeled analyte in the sample.
Caption: A streamlined workflow for determining the cross-reactivity of 10-methyl docetaxel using a competitive ELISA.
Detailed Experimental Protocol
This protocol provides a comprehensive, step-by-step methodology for assessing the cross-reactivity of 10-methyl docetaxel.
Materials:
-
Anti-docetaxel antibody-coated 96-well microplate
-
Docetaxel standard
-
10-methyl docetaxel
-
Docetaxel-enzyme conjugate (e.g., HRP-conjugated)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a series of dilutions for both the docetaxel and 10-methyl docetaxel standards in the assay buffer. A typical concentration range might be from 0.1 ng/mL to 1000 ng/mL.
-
Dilute the docetaxel-enzyme conjugate to the working concentration specified by the manufacturer.
-
-
Assay Procedure:
-
Allow all reagents to reach room temperature.
-
To the appropriate wells of the anti-docetaxel antibody-coated microplate, add 50 µL of the prepared docetaxel or 10-methyl docetaxel standards.
-
Add 50 µL of the diluted docetaxel-enzyme conjugate to each well.
-
Incubate the plate for 1 hour at 37°C.
-
Wash the plate 3-5 times with wash buffer, ensuring all wells are thoroughly washed.
-
Add 100 µL of the substrate solution to each well.
-
Incubate the plate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
Add 50 µL of the stop solution to each well to terminate the reaction.
-
Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.
-
Data Analysis:
-
Standard Curve Generation:
-
Calculate the average absorbance for each set of replicate standards for both docetaxel and 10-methyl docetaxel.
-
Plot the absorbance values against the corresponding concentrations for each compound to generate two separate standard curves. A sigmoidal curve is expected.
-
-
IC₅₀ Determination:
-
From each standard curve, determine the concentration of the analyte that causes 50% inhibition of the maximum signal (IC₅₀). This is the concentration at which the absorbance is halfway between the maximum and minimum values.
-
-
Cross-Reactivity Calculation:
-
Calculate the percent cross-reactivity of 10-methyl docetaxel using the following formula:
% Cross-Reactivity = (IC₅₀ of Docetaxel / IC₅₀ of 10-Methyl Docetaxel) x 100
-
Interpreting the Results: A Comparative Analysis
The calculated percent cross-reactivity provides a quantitative measure of how well 10-methyl docetaxel binds to the anti-docetaxel antibody relative to docetaxel itself.
| % Cross-Reactivity | Interpretation | Implication for Docetaxel Quantification |
| > 100% | Higher affinity for 10-methyl docetaxel than docetaxel. | Significant overestimation of docetaxel concentration. |
| ~100% | Similar affinity for both compounds. | Inability to distinguish between docetaxel and 10-methyl docetaxel. |
| 10% - 50% | Moderate cross-reactivity. | Potential for significant interference and overestimation of docetaxel. |
| 1% - 10% | Low cross-reactivity. | Minor interference, but may still be significant at high concentrations of 10-methyl docetaxel. |
| < 1% | Negligible cross-reactivity. | The immunoassay is highly specific for docetaxel. |
It is crucial to test a panel of commercially available or in-house developed taxane immunoassays, as the specificity can vary significantly between different antibody clones and assay formats.
Conclusion and Recommendations
The potential for cross-reactivity of 10-methyl docetaxel in taxane immunoassays is a critical consideration for any researcher or clinician relying on these assays for accurate docetaxel quantification. The structural difference at the C-10 position provides a strong theoretical basis for altered antibody recognition.
This guide has equipped you with the foundational knowledge and a robust, self-validating experimental protocol to empirically determine the extent of this cross-reactivity. By systematically evaluating different immunoassays, you can:
-
Select the most specific assay for your research or clinical needs.
-
Understand the limitations of your chosen assay and the potential for interference.
-
Ensure the accuracy and reliability of your docetaxel quantification data.
For critical applications, such as pharmacokinetic studies or therapeutic drug monitoring, it is highly recommended to validate immunoassay results with a reference method like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers superior specificity and can distinguish between docetaxel and its analogs.
By adopting a rigorous and empirical approach to assay validation, you can navigate the complexities of taxane analytics with confidence and contribute to the generation of high-quality, reproducible scientific data.
References
-
Synthesis and cytotoxic activity of novel 10-alkylated docetaxel analogs. PubMed. Available at: [Link]
- Method for docetaxel synthesis.Google Patents.
-
Design and Synthesis of Amphiphilic Graft Polyphosphazene Micelles for Docetaxel Delivery. MDPI. Available at: [Link]
-
Chemical structure of 10-deacetylbaccatin III, docetaxel, and cabazitaxel. ResearchGate. Available at: [Link]
-
Epitope mapping of monoclonal antibodies: a comprehensive comparison of different technologies. PMC. Available at: [Link]
-
Research Progress of Docetaxel Nano-Drug Delivery System in the Treatment of Breast Cancer. PMC. Available at: [Link]
-
Preparation and Characterization of Self-Emulsified Docetaxel. ResearchGate. Available at: [Link]
-
Cross-sensitivity between paclitaxel and docetaxel in a women's cancers program. PubMed. Available at: [Link]
-
Targeted delivery of monoclonal antibody conjugated docetaxel loaded PLGA nanoparticles into EGFR overexpressed lung tumour cells. PubMed. Available at: [Link]
-
A Beginner's Guide to Antibody Epitope Mapping. Creative Biostructure. Available at: [Link]
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Available at: [Link]
-
Docetaxel. Wikipedia. Available at: [Link]
-
Development and Optimisation of Docetaxel-Loaded Polymeric Nanoparticles for Oral Chemotherapy in Breast Cancer. MDPI. Available at: [Link]
-
Imfinzi perioperative regimen recommended for approval in the EU by CHMP for patients with early gastric and gastroesophageal cancers. AstraZeneca. Available at: [Link]
-
Re‐exploring immune‐related side effects of docetaxel in an observational study: Blood hypereosinophilia. NIH. Available at: [Link]
-
Epitope mapping of anti-drug antibodies to a clinical candidate bispecific antibody. PubMed. Available at: [Link]
-
Immunotherapy Approved in Combination With Chemotherapy for Certain Gastric Cancers. National Cancer Institute. Available at: [Link]
-
Epitope mapping of monoclonal antibodies: a comprehensive comparison of different technologies. ResearchGate. Available at: [Link]
-
Hypersensitivity Reactions to Docetaxel: Retrospective Evaluation and Development of a Desensitization Protocol. ResearchGate. Available at: [Link]
-
The Role of Metastasectomies and Immunotherapy in the Management of Melanoma Lung Metastases: An Analysis of the National Cancer Database. MDPI. Available at: [Link]
-
Epitope Mapping in Antibody Therapeutics and Vaccine Development: The Evolving Landscape. YouTube. Available at: [Link]
-
Cross-sensitivity between taxanes in patients with breast cancer. PubMed. Available at: [Link]
-
Development of a weak-base docetaxel derivative that can be loaded into lipid nanoparticles. NanoMedicines Research Group. Available at: [Link]
Sources
- 1. Cross-sensitivity between taxanes in patients with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and cytotoxic activity of novel 10-alkylated docetaxel analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation [mdpi.com]
Impact of C10 Modification on Taxane Drug Resistance Profiles
Executive Summary
The clinical efficacy of taxanes (Paclitaxel, Docetaxel) is frequently compromised by Multidrug Resistance (MDR), primarily driven by the overexpression of the ATP-binding cassette transporter P-glycoprotein (P-gp/ABCB1).[1][2][3] Structural Activity Relationship (SAR) studies have identified the C10 position of the taxane core (baccatin III) as a critical determinant of P-gp affinity.
This guide objectively compares "Classic" C10-modified taxanes against "Next-Generation" analogs. It demonstrates how specific modifications—switching from C10-acetylation to C10-methoxylation or bulky acyl groups—can sterically hinder P-gp binding, effectively bypassing the efflux pump and restoring cytotoxicity in resistant cell lines.
Structural Basis of Resistance: The C10 "Switch"
The taxane pharmacophore consists of a complex diterpenoid core. While the C13 side chain is essential for
The Comparative Landscape
| Feature | Paclitaxel (Gen 1) | Docetaxel (Gen 2) | Cabazitaxel (Gen 3) |
| C10 Substituent | Acetyl (-OAc) | Hydroxyl (-OH) | Methoxy (-OMe) |
| C7 Substituent | Hydroxyl (-OH) | Hydroxyl (-OH) | Methoxy (-OMe) |
| P-gp Affinity | High (Strong Substrate) | Moderate/High (Substrate) | Low (Poor Substrate) |
| MDR Profile | Highly Susceptible | Cross-Resistant | Effective in MDR+ |
Mechanistic Insight: The P-gp drug-binding pocket contains hydrophobic domains and hydrogen-bond acceptors.
-
Paclitaxel: The C10-acetyl group facilitates hydrogen bonding and hydrophobic interactions within the P-gp translocation pore, promoting active efflux.
-
Cabazitaxel: The introduction of dimethoxy groups at C7 and C10 increases lipophilicity and alters the 3D molecular volume. This steric modification prevents the molecule from fitting into the high-affinity sites of P-gp, allowing it to remain intracellular and stabilize microtubules despite pump overexpression.
Comparative Performance Analysis
The following data synthesizes cytotoxicity profiles across sensitive and MDR-phenotype cell lines. The Resistance Factor (RF) is the key metric, calculated as
Table 1: Impact of C10/C7 Modification on Resistance Factors
Data aggregated from comparative studies in Hepatocellular Carcinoma (Huh-7 series) and Uterine Sarcoma (MES-SA series).
| Drug Class | C10 Structure | Cell Line (Sensitive) | Cell Line (Resistant, P-gp++) | IC50 (nM) Sensitive | IC50 (nM) Resistant | Resistance Factor (RF) |
| Paclitaxel | Acetyl | Huh-7 | Huh-TS-48 | 4.2 | 162.0 | 38.6 |
| MES-SA | MES-SA/Dx5 | 2.5 | 500.0 | ~200.0 | ||
| Docetaxel | Hydroxyl | Huh-7 | Huh-TS-48 | 3.8 | 59.0 | 15.5 |
| MES-SA | MES-SA/Dx5 | 1.8 | 360.0 | ~200.0 | ||
| Cabazitaxel | Methoxy | Huh-7 | Huh-TS-48 | 1.1 | 1.7 | 1.5 (Negligible) |
| MES-SA | MES-SA/Dx5 | 0.9 | 13.5 | 15.0 |
Analysis:
-
Paclitaxel and Docetaxel show massive loss of potency (RF > 30) in P-gp overexpressing lines.
-
Cabazitaxel, driven by the C10-OMe modification, retains near-parental potency (RF < 2 in Huh-TS-48), proving that C10 modification effectively "masks" the drug from the efflux pump.
Mechanistic Workflow: P-gp Evasion
The following diagram illustrates the kinetic difference between C10-Acetyl (Paclitaxel) and C10-Methoxy (Cabazitaxel) interactions at the cell membrane.
Figure 1: Kinetic pathway comparison. C10-Acetyl groups (Blue) facilitate P-gp binding and efflux. C10-Methoxy groups (Green) prevent binding, allowing intracellular accumulation and tubulin engagement.
Experimental Protocol: Validating C10-Mediated Resistance Reversal
To confirm that a taxane analog overcomes resistance specifically via P-gp evasion (and not an alternative mechanism like tubulin mutation), you must utilize a Reversal Assay using a known P-gp inhibitor (e.g., Verapamil or PSC-833).
Protocol: P-gp Dependent Cytotoxicity Profiling
Objective: Determine the Resistance Factor (RF) and validate P-gp involvement.
Reagents:
-
Cell Lines: Parental (e.g., KB-3-1) and MDR-selected (e.g., KB-V1).
-
Controls: Paclitaxel (Positive Control for Efflux), Cabazitaxel (Negative Control for Efflux).
-
Inhibitor: Verapamil (5-10
M) or PSC-833 (2 M). -
Assay: MTT or CellTiter-Glo.
Step-by-Step Methodology:
-
Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate for 24h.
-
Inhibitor Pre-treatment (Critical Step):
-
Set A: Add media only.
-
Set B: Add media + Verapamil (non-toxic concentration, usually 5
M). -
Incubate for 1 hour. This blocks the P-gp pumps in Set B.
-
-
Drug Treatment: Add serial dilutions of the C10-modified taxane (0.1 nM to 1000 nM) to both Set A and Set B.
-
Incubation: Incubate for 72 hours (allows for at least 2 doubling times).
-
Readout: Add detection reagent (MTT/ATP) and read absorbance/luminescence.
-
Calculation:
-
Calculate IC50 for all conditions.
-
Reversal Ratio (RR) =
.
-
Interpretation:
-
If RR is High (>10) in MDR cells: The drug is a P-gp substrate (e.g., Paclitaxel).
-
If RR is Low (~1) in MDR cells: The drug successfully evades P-gp (e.g., Cabazitaxel).
Workflow Diagram
Figure 2: Experimental logic for distinguishing between intrinsic potency and P-gp evasion capability.
Future Outlook: Third-Generation C10 Analogs
Beyond the methoxy modification found in Cabazitaxel, recent research by the Ojima laboratory and others has explored C10-acyl modifications with specific geometries.
-
C10-Cyclopropanecarbonyl: Novel taxoids (e.g., SB-T-1214) featuring a cyclopropane ring at C10 have shown orders of magnitude higher potency than Paclitaxel against MDR cell lines.[4][5]
-
Mechanism: The unique geometry of the cyclopropane ring provides an optimal "mismatch" for the P-gp binding pocket while maintaining high affinity for the
-tubulin lumen.
References
-
Ferlini, C., et al. (2015). "Cabazitaxel: a novel taxane for metastatic castration-resistant prostate cancer." Current Medicinal Chemistry. Link
-
Galsky, M. D., et al. (2010).[1][6] "Cabazitaxel."[6][7][8][9] Nature Reviews Drug Discovery. Link
-
Ojima, I., et al. (2002).[10] "Overcoming multidrug resistance in taxane chemotherapy." Clinical Chemistry and Laboratory Medicine. Link
-
Mambu, L., et al. (2010). "From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity."[1] Journal of Natural Products. Link
-
Geney, R., et al. (2002).[10] "Overcoming multidrug resistance in taxane chemotherapy." Clin Chem Lab Med. Link
Sources
- 1. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of substituents at the C3´, C3´N, C10 and C2-meta-benzoate positions of taxane derivatives on their activity against resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemotherapeutic properties and side-effects associated with the clinical practice of terpene alkaloids: paclitaxel, docetaxel, and cabazitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cabazitaxel, a novel chemotherapeutic alternative for drug-resistant hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of Resistance to Cabazitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming multidrug resistance in taxane chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Characterization of 10-Methyl Docetaxel: Reference Standard Certification & Impurity Profiling
Executive Summary: The Precision Gap in Taxane Analysis
In the high-stakes environment of oncology drug development, the purity of taxane derivatives like Docetaxel is strictly regulated.[1] While pharmacopeial monographs (USP, EP) rigorously define common impurities (e.g., 10-oxo-docetaxel, 7-epi-docetaxel), 10-Methyl Docetaxel (CAS: 160084-81-1) represents a specific analytical challenge.[2][1] Often arising as a process-related impurity during semi-synthesis or cross-contamination in facilities manufacturing Cabazitaxel (which is methylated at C7 and C10), it shares a nearly identical structural backbone with the parent drug.[1]
This guide analyzes the critical performance differences between using a Certified Reference Standard (CRS) of 10-Methyl Docetaxel versus relying on uncertified alternatives or Relative Retention Time (RRT) approximations.[1] We demonstrate that for definitive impurity profiling, a fully characterized COA is not merely a document—it is a calibration tool that safeguards patient safety and regulatory compliance.[1]
Technical Context: The Molecule and the Matrix
10-Methyl Docetaxel differs from Docetaxel by a single methylation at the C10 position.[1]
Chromatographic Implication: The conversion of the hydrophilic hydroxyl group to a methoxy group increases the lipophilicity of the molecule. On standard C18 Reverse Phase HPLC, 10-Methyl Docetaxel will elute after Docetaxel.[2][1] Without a specific marker, it is frequently misidentified as a late-eluting dimer or confused with other non-polar taxane analogs.[2][1]
Comparative Analysis: Certified Standards vs. Alternatives
The following table objectively compares the "performance"—defined here as analytical reliability, regulatory acceptance, and risk mitigation—of a Certified Reference Standard against common laboratory alternatives.
Table 1: Performance Matrix of Reference Material Options
| Feature | Option A: Certified Reference Standard (CRS) | Option B: "Research Grade" Chemical | Option C: RRT (Relative Retention Time) |
| Primary Utility | GMP Release Testing, Validation, Quantification | Early R&D, qualitative identification | Routine screening (High Risk) |
| Purity Certification | >98.0% (Confirmed by Mass Balance/qNMR) | >90% (Often only HPLC Area%) | N/A (Theoretical calculation) |
| Traceability | Traceable to SI units or Primary Standard | Unknown / Vendor Declaration | None |
| Identification | H-NMR, C-NMR, MS, IR (Full Structural Elucidation) | MS or H-NMR only | Relies on column selectivity matching literature |
| Quantification Risk | Low: Response Factor (RF) is established.[2][1] | High: Unknown water/solvent content skews assay. | Critical: Peaks shift with column aging; high risk of false negatives. |
| Regulatory Status | FDA/EMA Audit Ready (ISO 17034 aligned) | Risk of Warning Letter if used for Release | Acceptable only if validated with a standard first |
COA Deep Dive: Anatomy of a Validated Standard
A Certificate of Analysis (COA) for 10-Methyl Docetaxel must go beyond simple purity numbers.[1] As a Senior Scientist, I evaluate the COA for the following "Self-Validating" parameters.
A. Structural Identity (The "Fingerprint")[2]
-
¹H-NMR (Proton NMR): Must clearly show the singlet signal for the C10-OCH₃ group, typically appearing around 3.30 – 3.50 ppm (depending on solvent, usually CDCl₃ or DMSO-d₆).[2][1] This distinguishes it from Docetaxel (which lacks this singlet) and Cabazitaxel (which has two methoxy singlets).[1]
-
Mass Spectrometry (LC-MS):
B. Purity & Potency (The "Quantification")[2]
-
Chromatographic Purity (HPLC): Should be >98.0%.[1]
-
Residual Solvents (GC): Taxanes are often purified using Ethyl Acetate or Hexanes.[1] These must be quantified.
-
Water Content (Karl Fischer): Taxanes are hygroscopic.[1] A "Research Grade" standard might be 95% pure by HPLC but contain 5% water.[1] If you weigh 10mg, you are only adding 9.5mg of analyte.[1] A Certified COA provides the "As-is" Assay value correcting for this.
Experimental Protocol: System Suitability & Spiking
Objective: To validate the retention time and resolution of 10-Methyl Docetaxel in a Docetaxel drug substance matrix.
Reagents
-
Mobile Phase A: Water (Ultra-pure)[1]
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Column: C18, 4.6 x 150mm, 3.5µm (e.g., Zorbax Eclipse Plus or equivalent)
-
Standard: 10-Methyl Docetaxel CRS (approx. 1 mg)
Step-by-Step Methodology
-
Stock Preparation:
-
Spiking Solution (Resolution Check):
-
Chromatographic Conditions:
-
Analysis:
Visualization: Impurity Qualification Workflow
The following diagram illustrates the decision logic for handling a new peak in a Docetaxel chromatogram and the role of the Reference Standard.
Caption: Logical workflow for confirming the identity of a suspected 10-Methyl Docetaxel impurity using a Certified Reference Standard (CRS) via spiking experiments.
References
-
ICH. (2006).[1][7] ICH Q3A(R2): Impurities in New Drug Substances. International Conference on Harmonisation. [Link]
-
PubChem. (n.d.).[1] 10-Methyl Docetaxel Compound Summary. National Center for Biotechnology Information.[1] [Link]
-
European Medicines Agency. (2023).[1] Scientific Guideline on the Quality of Medicines. [Link]
Sources
- 1. Docetaxel - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. researchgate.net [researchgate.net]
- 4. Improving 10-deacetylbaccatin III-10-β-O-acetyltransferase catalytic fitness for Taxol production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. uspnf.com [uspnf.com]
- 7. database.ich.org [database.ich.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 10-Methyl Docetaxel
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard: Why Caution is Critical
Docetaxel, the parent compound of 10-Methyl docetaxel, is classified as a hazardous substance.[1][2] It is known to be a cytotoxic agent that can cause serious eye irritation, is suspected of causing genetic defects, and may damage fertility or an unborn child.[1] Exposure can occur through inhalation, skin contact, or ingestion.[3][4] Given these significant risks, a multi-layered approach to safety, with Personal Protective Equipment (PPE) as the final and crucial barrier, is paramount.
Core Principles of Handling Cytotoxic Compounds
The handling of any potent cytotoxic compound, including 10-Methyl docetaxel, should always be governed by the principles of As Low As Reasonably Achievable (ALARA) exposure. This is accomplished through a hierarchy of controls:
-
Engineering Controls: These are the first line of defense and include certified Class II Biological Safety Cabinets (BSCs) or compounding aseptic containment isolators (CACIs) that protect both the product and the personnel.[5]
-
Administrative Controls: This includes comprehensive training on the hazards of the compound, safe work practices, and emergency procedures.[6]
-
Personal Protective Equipment (PPE): This is the focus of this guide and is essential for preventing direct contact with the hazardous substance.
Personal Protective Equipment (PPE) Protocol for 10-Methyl Docetaxel
The selection and proper use of PPE are critical for minimizing exposure risk. The following table outlines the recommended PPE for handling 10-Methyl docetaxel, based on guidelines for docetaxel and other cytotoxic drugs.
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested nitrile gloves, double-gloving recommended. | Provides a robust barrier against chemical permeation. Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Gown | Disposable, lint-free, solid-front gown with long sleeves and tight-fitting cuffs. | Protects the arms and body from splashes and spills of the hazardous drug. |
| Eye Protection | Safety goggles or a face shield. | Protects the eyes from splashes of the drug, which can cause serious irritation.[1][3] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form outside of a containment device or during spill cleanup.[2] | Prevents inhalation of aerosolized particles of the cytotoxic compound. |
| Shoe Covers | Disposable, non-slip shoe covers. | Prevents the tracking of contamination out of the handling area.[2] |
Operational Plan: From Receipt to Disposal
A meticulous operational plan is essential for ensuring safety at every stage of handling 10-Methyl docetaxel.
Receiving and Storage
-
Inspection: Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.
-
PPE: Wear a single pair of chemotherapy-tested gloves during inspection.
-
Storage: Store 10-Methyl docetaxel in a clearly labeled, sealed container in a designated, well-ventilated, and restricted-access area.[5] It should be stored separately from other chemicals. The recommended storage temperature for docetaxel is typically between 2°C and 25°C (36°F and 77°F).
Preparation and Handling (within a Biological Safety Cabinet)
All manipulations of 10-Methyl docetaxel, including weighing, reconstituting, and diluting, must be performed within a certified Class II BSC.[5]
Donning PPE Workflow:
Caption: PPE Donning Sequence for Handling 10-Methyl Docetaxel.
Step-by-Step Handling Protocol:
-
Prepare the BSC: Decontaminate the work surface of the BSC before and after use.
-
Don PPE: Follow the donning sequence outlined in the diagram above.
-
Handle the Compound: Perform all manipulations on a disposable, plastic-backed absorbent pad to contain any potential spills.
-
Doffing PPE: Remove PPE in a manner that prevents self-contamination. The outer gloves should be removed first, followed by the gown and then the inner gloves. Eye protection and respirator (if used) are removed last. Dispose of all PPE as cytotoxic waste.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Alert others and evacuate the immediate area.
-
Secure the Area: Cordon off the spill area.
-
Don PPE: Wear appropriate PPE, including a respirator.
-
Contain and Clean: Use a cytotoxic spill kit to absorb and decontaminate the spill.[2]
-
Dispose: All materials used for cleanup must be disposed of as cytotoxic waste.
Disposal Plan
All waste contaminated with 10-Methyl docetaxel is considered hazardous (cytotoxic) waste and must be disposed of according to institutional and regulatory guidelines.
Waste Disposal Workflow:
Caption: Waste Segregation and Disposal for 10-Methyl Docetaxel.
Disposal Protocol:
-
Segregation: At the point of generation, segregate waste into:
-
Sharps: Needles, syringes, and glass vials go into a puncture-resistant, clearly labeled cytotoxic sharps container.
-
Non-Sharps: Gloves, gowns, absorbent pads, and other contaminated materials go into a designated, leak-proof cytotoxic waste bag (often yellow or purple).
-
-
Container Management: Do not overfill waste containers. Seal them when they are three-quarters full.
-
Final Disposal: All cytotoxic waste must be collected and disposed of by a licensed hazardous waste management company.[5]
Conclusion: A Commitment to Safety
Handling 10-Methyl docetaxel requires a comprehensive safety program that integrates engineering controls, safe work practices, and the diligent use of personal protective equipment. By understanding the rationale behind each safety measure and adhering to these detailed protocols, you can protect yourself, your colleagues, and your research environment from the potential hazards of this potent compound. This commitment to safety is not just a regulatory requirement; it is a cornerstone of scientific excellence and responsible research.
References
- Pfizer Inc. (2012).
- Phyton Biotech. (2021).
- ChemicalBook. (2025).
- USA MedPremium. (2016).
- Al-Tannir, M., & Al-Harbi, S. (2024). Docetaxel. In StatPearls.
- Dr. Oracle. (2025). What precautions should be taken while receiving Docetaxel (Taxotere)
- Markman, M. (2003). Management of toxicities associated with the administration of taxanes. Expert Opinion on Drug Safety, 2(2), 141-148.
- Santa Cruz Biotechnology, Inc.
- Fisher Scientific. (2024).
- Sigma-Aldrich. (2025).
- Sanofi-Aventis U.S. LLC. TAXOTERE® (docetaxel) injection, for intravenous use.
- Ahmad, A., et al. (2015). Development of Aqueous Based Formulation of Docetaxel: Safety and Pharmacokinetics in Patients with Advanced Solid Tumors. Journal of Nanomedicine & Nanotechnology, 6(3).
-
National Institute for Occupational Safety and Health (NIOSH). (2024). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazardous Drugs. [Link]
- American Society of Health-System Pharmacists (ASHP). (2006). ASHP Guidelines on Handling Hazardous Drugs.
- Canadian Centre for Occupational Health and Safety (CCOHS). (2026). Cytotoxic Drugs - Control Measures.
- University of Washington.
- eviQ. (2022). 188-Safe handling and waste management of hazardous drugs.
- Health and Safety Executive (HSE). Safe handling of cytotoxic drugs in the workplace.
- The Joint Commission.
- International Society of Oncology Pharmacy Practitioners (ISOPP). Standards of Practice: Safe Handling of Cytotoxics.
- U.S. Pharmacopeia. USP General Chapter <800> Hazardous Drugs—Handling in Healthcare Settings.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
